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  • Product: Methyl 4-methylnicotinate hydrochloride
  • CAS: 1352443-13-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-methylnicotinate Hydrochloride: Chemical Properties, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential applications of Methyl 4-methylnicotinate hydrochloride, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Introduction

Nicotinic acid and its derivatives have long been recognized for their therapeutic potential, most notably in the management of dyslipidemia.[1] The esterification of the carboxylic acid group and substitution on the pyridine ring can modulate the compound's physicochemical properties and biological activity, leading to the development of new chemical entities with improved efficacy and safety profiles. Methyl 4-methylnicotinate hydrochloride, as a specific analogue, presents a unique scaffold for further chemical modification and exploration of its pharmacological effects. This guide will delve into the core chemical and structural characteristics of this compound, providing a foundation for its application in research and development.

Chemical Properties and Structure

Methyl 4-methylnicotinate hydrochloride is the hydrochloride salt of the methyl ester of 4-methylnicotinic acid. The presence of the hydrochloride salt significantly influences its solubility and handling properties compared to its free base form.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-methylnicotinate hydrochloride is presented in the table below. It is important to note that while some data for the free base or closely related analogs are available, specific experimental values for the hydrochloride salt may be limited in publicly accessible literature.

PropertyValueSource(s)
CAS Number 1352443-13-0[2]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available (likely decomposes)General knowledge
Solubility Expected to be soluble in water and lower alcohols. Solubility of related methyl 5-methylnicotinate and methyl 6-methylnicotinate in organic solvents is good, with limited solubility in water for the free base.[3][4]General knowledge
Chemical Structure

The chemical structure of Methyl 4-methylnicotinate hydrochloride consists of a pyridine ring substituted at the 3-position with a methoxycarbonyl group and at the 4-position with a methyl group. The pyridine nitrogen is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of Methyl 4-methylnicotinate hydrochloride.

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway 4-Methylnicotinic_acid 4-Methylnicotinic acid Intermediate Intermediate acyl chloride or activated ester 4-Methylnicotinic_acid->Intermediate SOCl2 or Oxalyl Chloride Methyl_4-methylnicotinate Methyl 4-methylnicotinate (Free Base) Intermediate->Methyl_4-methylnicotinate Methanol Final_Product Methyl 4-methylnicotinate hydrochloride Methyl_4-methylnicotinate->Final_Product HCl in ether or isopropanol

Figure 2: Proposed synthesis of Methyl 4-methylnicotinate hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Methylnicotinic Acid

  • To a stirred solution of 4-methylnicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or use a reagent like thionyl chloride to form the acid chloride in situ followed by the addition of methanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-methylnicotinate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified methyl 4-methylnicotinate free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same solvent with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Methyl 4-methylnicotinate hydrochloride.

Spectral Data (Predicted and Inferred from Analogs)

While experimental spectra for Methyl 4-methylnicotinate hydrochloride are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group at the 4-position, and the methyl ester group. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield.

  • Aromatic protons (H-2, H-5, H-6): Expected in the range of δ 7.5-9.0 ppm. The coupling patterns will be informative for assignment.

  • Methyl ester protons (-OCH3): A singlet expected around δ 3.9-4.1 ppm.

  • Methyl protons (-CH3 at C4): A singlet expected around δ 2.4-2.6 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl carbon (C=O): Expected in the range of δ 165-175 ppm.

  • Aromatic carbons (Pyridine ring): Expected in the range of δ 120-160 ppm.

  • Methyl ester carbon (-OCH3): Expected around δ 52-55 ppm.

  • Methyl carbon (-CH3 at C4): Expected around δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch (pyridinium ion): A broad band is expected in the region of 2400-3200 cm-1.

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm-1.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm-1 region.

  • C-O stretch (ester): Bands in the 1100-1300 cm-1 region.

Mass Spectrometry

The mass spectrum (likely using electrospray ionization, ESI) would be expected to show a molecular ion peak corresponding to the free base [M+H]+ at m/z 152.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).

Applications in Drug Development

Nicotinic acid and its derivatives are known to interact with the G protein-coupled receptor GPR109A (also known as HM74A), which is primarily expressed in adipocytes and immune cells.[5] Activation of this receptor leads to a decrease in lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the production of VLDL and LDL cholesterol.[6]

Mechanism of Action (Hypothesized)

It is hypothesized that Methyl 4-methylnicotinate, after in vivo hydrolysis to 4-methylnicotinic acid, acts as an agonist at the GPR109A receptor. The methyl group at the 4-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.

Mechanism_of_Action cluster_0 Adipocyte M4MNH Methyl 4-methylnicotinate (prodrug) 4MNA 4-Methylnicotinic Acid (active form) M4MNH->4MNA Hydrolysis GPR109A GPR109A Receptor 4MNA->GPR109A Agonist AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Release Liver Liver FFA->Liver Reduced flux VLDL_LDL VLDL/LDL Synthesis Liver->VLDL_LDL Decreased Synthesis

Figure 3: Hypothesized mechanism of action for Methyl 4-methylnicotinate.

Potential Therapeutic Areas

Given its structural similarity to nicotinic acid, Methyl 4-methylnicotinate hydrochloride could be investigated for its potential in:

  • Dyslipidemia: As a primary or adjunctive therapy to lower LDL and triglycerides and raise HDL.

  • Atherosclerosis: By modulating lipid profiles and potentially exerting anti-inflammatory effects.

  • Other Metabolic Disorders: The role of GPR109A in other metabolic processes is an active area of research.

  • Neuroprotective agent: Some nicotinic acid derivatives have shown neuroprotective properties.[7]

The 4-methyl substitution could potentially lead to a more favorable side-effect profile, particularly regarding the flushing effect associated with nicotinic acid, which is mediated by prostaglandin D2 release in the skin.

Analytical Methods

The purity and identity of Methyl 4-methylnicotinate hydrochloride can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of the compound. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm).

Safety and Handling

As a hydrochloride salt of a pyridine derivative, Methyl 4-methylnicotinate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is likely to be an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-methylnicotinate hydrochloride is a promising scaffold for the development of novel therapeutics targeting metabolic and other disorders. Its chemical properties and structure provide a basis for further medicinal chemistry efforts to optimize its pharmacological profile. This technical guide has provided a comprehensive overview of its known and predicted characteristics, offering a valuable starting point for researchers in the field. Further experimental validation of its physicochemical properties, biological activity, and safety is warranted to fully elucidate its therapeutic potential.

References

  • Altschul, R., Hoffer, A., & Stephen, J. D. (1955). Influence of nicotinic acid on serum cholesterol in man. Archives of Biochemistry and Biophysics, 54(2), 558-559.
  • Kamal, A., & Gille, A. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944.
  • Kim, H., et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines.
  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766.
  • Tse, C., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Molecular Structure, 1155, 63-70.
  • Tuszynski, M. H., et al. (2012). A phase 1 clinical trial of nerve growth factor gene therapy for Alzheimer disease.
  • Unknown. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Unknown. (2022).
  • Unknown. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 123-145.
  • Akishina, et al. (2021). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 324-331.
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. Journal of lipid research, 46(6), 1185-1193.
  • Soga, T., et al. (2003). Uncovering the orphan G protein-coupled receptor GPR109A (HM74A) as a high-affinity receptor for nicotinic acid.
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Zhang, Y., et al. (2005). The niacin receptor GPR109A is a promising new drug target for the treatment of dyslipidemia. Trends in pharmacological sciences, 26(11), 543-546.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved January 21, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved January 21, 2026, from [Link]

  • Higuchi, K., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Osayemwenre, E., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • R Discovery. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved January 21, 2026, from [Link]

  • S. M. C. Synthesis, S. A., & R. D. C. S. (2018). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 13(11), 1139-1147.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

CAS number for Methyl 4-methylnicotinate hydrochloride

An In-Depth Technical Guide to Methyl 4-methylnicotinate hydrochloride Introduction Methyl 4-methylnicotinate hydrochloride (CAS No. 1352443-13-0) is a heterocyclic compound belonging to the pyridine carboxylate family.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-methylnicotinate hydrochloride

Introduction

Methyl 4-methylnicotinate hydrochloride (CAS No. 1352443-13-0) is a heterocyclic compound belonging to the pyridine carboxylate family.[1][2][3][4][5] As a derivative of nicotinic acid (Niacin or Vitamin B3), it holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to methyl nicotinate, a known topical vasodilator, suggests potential applications in areas requiring enhanced local blood flow and as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents.[6][7][8] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and insights into its potential applications and mechanism of action, designed for professionals in the scientific community.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. Methyl 4-methylnicotinate hydrochloride is typically supplied as a solid and requires storage in a dry, sealed environment to maintain its integrity.[1]

PropertyValueSource
CAS Number 1352443-13-0[1][2][3][4][5]
Molecular Formula C8H10ClNO2[1][2][9]
Molecular Weight 187.62 g/mol [1][2][9]
MDL Number MFCD20921891[1][2]
Appearance White to off-white solid (typical)Inferred from related compounds
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from structure
Storage Store in a dry, sealed place[1]

Synthesis and Characterization: A Validated Approach

The synthesis of Methyl 4-methylnicotinate hydrochloride is most efficiently achieved through a direct acidic esterification of 4-methylnicotinic acid, followed by salt formation. This method, adapted from established procedures for similar nicotinate esters, offers high yields and purity.[8][10][11] The rationale for using an acid catalyst, such as hydrogen chloride in methanol, is twofold: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by methanol, and it directly provides the chloride counter-ion for the final hydrochloride salt, streamlining the process.

Experimental Protocol: Synthesis of Methyl 4-methylnicotinate hydrochloride
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g (0.073 mol) of 4-methylnicotinic acid in 150 mL of anhydrous methanol.

  • Acidification: Cool the mixture in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 20-30 minutes, or until the solution is saturated. Alternatively, cautiously add 8 mL of acetyl chloride dropwise to the cold methanol and stir for 30 minutes to generate HCl in situ before adding the 4-methylnicotinic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The rationale for reflux is to provide the necessary activation energy to overcome the kinetic barrier of the esterification reaction.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether. Dissolve the solid in a minimal amount of hot methanol and slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure Methyl 4-methylnicotinate hydrochloride.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the structure matches the desired compound.

Synthesis_Workflow Start 4-Methylnicotinic Acid Reaction Reflux (65°C, 4-6h) Start:e->Reaction:w Esterification Reagents Anhydrous Methanol (Solvent) Anhydrous HCl (Catalyst) Reagents->Reaction Workup Rotary Evaporation Reaction->Workup Purification Recrystallization (Methanol/Diethyl Ether) Workup->Purification Product Methyl 4-methylnicotinate hydrochloride Purification->Product

Caption: Synthesis workflow for Methyl 4-methylnicotinate hydrochloride.

Applications in Research and Drug Development

While specific research on Methyl 4-methylnicotinate hydrochloride is emerging, its structural relationship to methyl nicotinate provides a strong basis for postulating its biological activities and applications.[12] Methyl nicotinate is a known rubefacient and vasodilator, indicating that the 4-methyl derivative could be a valuable tool for studying vasodilation mechanisms, topical drug delivery, and inflammatory responses.[7][8]

Potential Research Areas:
  • Topical Vasodilator: As an analog of methyl nicotinate, it is likely to induce local cutaneous vasodilation, making it a candidate for formulations designed to relieve muscle and joint pain.[6][13]

  • Medicinal Chemistry Scaffold: The pyridine ring and ester functional group serve as versatile handles for further chemical modification, allowing it to be used as a building block for novel therapeutic agents targeting a range of biological pathways.

  • Pro-drug Development: The ester moiety could be leveraged in pro-drug strategies, where the compound is metabolized in vivo to release an active carboxylic acid derivative.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation)

This protocol describes a self-validating system to assess the pro-angiogenic (and by extension, vasodilatory) potential of Methyl 4-methylnicotinate hydrochloride using Human Umbilical Vein Endothelial Cells (HUVECs). The formation of capillary-like structures (tubes) by HUVECs cultured on a basement membrane matrix is a well-established indicator of angiogenic activity.

  • Preparation: Thaw a vial of Matrigel® Basement Membrane Matrix on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium (EGM-2) containing a low serum concentration (e.g., 0.5% FBS) to minimize baseline tube formation.

  • Treatment: Prepare serial dilutions of Methyl 4-methylnicotinate hydrochloride in the low-serum medium. Add 100 µL of the HUVEC suspension (1.5 x 10⁴ cells/well) to each Matrigel®-coated well. Immediately add 100 µL of the test compound dilutions. Include a vehicle control (medium only) and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Visualization & Analysis: Monitor the formation of capillary-like networks using an inverted light microscope. Capture images at regular intervals. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A statistically significant increase in these parameters compared to the vehicle control indicates pro-angiogenic activity.

Postulated Mechanism of Action

The mechanism of action for methyl nicotinate is believed to involve the local release of prostaglandin D2 (PGD2), a potent vasodilator.[6][7][14] It is highly probable that Methyl 4-methylnicotinate hydrochloride acts through a similar pathway. Upon topical application and passive diffusion into the skin, the compound likely interacts with cells such as keratinocytes and Langerhans cells, triggering a signaling cascade that leads to the synthesis and release of prostaglandins. These prostaglandins then act on receptors on the vascular smooth muscle cells of nearby arterioles, causing relaxation and subsequent vasodilation.

Signaling_Pathway cluster_skin Skin Layers (Epidermis/Dermis) cluster_vessel Vascular Smooth Muscle Compound Methyl 4-methylnicotinate HCl Cell Keratinocyte / Langerhans Cell Compound->Cell Stimulation PLA2 Phospholipase A2 (Activated) Cell->PLA2 AA Arachidonic Acid PLA2->AA Releases COX COX Enzymes AA->COX PGD2 Prostaglandin D2 (PGD2) [Released] COX->PGD2 Synthesis Receptor DP1 Receptor PGD2->Receptor Binds Response Muscle Relaxation Receptor->Response Activates Vasodilation Vasodilation (Increased Blood Flow) Response->Vasodilation

Caption: Postulated mechanism of action for Methyl 4-methylnicotinate hydrochloride.

Conclusion

Methyl 4-methylnicotinate hydrochloride is a chemical compound with significant, albeit largely unexplored, potential for the research and development community. Its straightforward synthesis, coupled with its probable vasodilatory properties inherited from its parent structure, makes it an attractive molecule for investigation in topical drug formulations and as a foundational scaffold in medicinal chemistry. The protocols and mechanistic insights provided in this guide offer a robust starting point for scientists aiming to harness the capabilities of this promising compound.

References

  • Synblock Inc. (n.d.). CAS 1352443-13-0 | Methyl 4-methylnicotinate hydrochloride.
  • Aceschem. (n.d.). CAS 1352443-13-0 | Methyl 4-methylnicotinate hydrochloride.
  • A2B Chem. (n.d.). Methyl 4-Methylnicotinate hydrochloride [1352443-13-0].
  • Parchem. (n.d.). Methyl 4-Methylnicotinate Hydrochloride (Cas 1352443-13-0).
  • ChemicalBook. (n.d.). Methyl 4-Methylnicotinate hydrochloride | 1352443-13-0.
  • PubChem. (n.d.). Methyl Nicotinate.
  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.
  • ChemicalBook. (2025, May 14). Methyl nicotinate:Mechanism, Uses and Toxicity.
  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.
  • Selleck Chemicals. (n.d.). Methyl nicotinate.
  • ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • MedChemExpress. (n.d.). Methyl nicotinate (Nicotinic acid methyl ester).

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Methyl Nicotinate and the Hypothesized Profile of Methyl 4-methylnicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of biological activities, ranging from lipid metabolism modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of biological activities, ranging from lipid metabolism modulation to pronounced vasodilatory and analgesic effects. This guide provides a comprehensive technical overview of the well-characterized biological activities of methyl nicotinate, a prominent nicotinic acid ester. We delve into its mechanism of action, established experimental protocols for its assessment, and a summary of quantitative data. Furthermore, given the scarcity of direct research, this document presents a hypothesized biological activity profile for the structurally related compound, Methyl 4-methylnicotinate hydrochloride. This extrapolation is grounded in established structure-activity relationships within the nicotinic acid class, offering a predictive framework for future research endeavors.

Introduction: The Nicotinic Acid Ester Landscape

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient with a well-established role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1] Beyond its nutritional significance, pharmacological doses of nicotinic acid and its derivatives exhibit profound effects on various physiological systems.[2] Methyl nicotinate, the methyl ester of nicotinic acid, is a widely studied derivative primarily recognized for its potent topical vasodilatory and rubefacient (skin-reddening) properties.[3][4] This has led to its inclusion in topical formulations for the relief of muscle and joint pain.[3]

In contrast, Methyl 4-methylnicotinate hydrochloride is a less-explored analog. While its basic chemical properties are documented, a comprehensive understanding of its biological activity is currently absent from the scientific literature.[5][6] This guide aims to bridge this knowledge gap by first providing a detailed account of methyl nicotinate's pharmacology and then using this as a basis to hypothesize the biological profile of Methyl 4-methylnicotinate hydrochloride.

Methyl Nicotinate: A Profile of Biological Activity

Primary Biological Effect: Vasodilation

The most prominent and well-documented biological effect of topically applied methyl nicotinate is localized vasodilation.[7] This is characterized by an increase in cutaneous blood flow, leading to erythema (redness) and a warming sensation. This effect is dose-dependent and has been extensively studied in human skin.[8][9]

The vasodilatory action of methyl nicotinate is not fully elucidated but is understood to be multifactorial. A key proposed mechanism involves the local release of prostaglandin D2 (PGD2).[10] This is supported by evidence that inhibitors of prostaglandin biosynthesis significantly reduce the cutaneous vascular response to methyl nicotinate.[10][11] The vasodilatory effect is also partially mediated by local sensory nerves, as demonstrated by the reduction of the response following the application of local anesthetics.[11] Interestingly, the nitric oxide (NO) pathway does not appear to be significantly involved in methyl nicotinate-induced vasodilation.[11]

Methyl_Nicotinate_Vasodilation_Pathway Proposed Signaling Pathway for Methyl Nicotinate-Induced Vasodilation Methyl_Nicotinate Methyl_Nicotinate Prostaglandin_Pathway Prostaglandin_Pathway Methyl_Nicotinate->Prostaglandin_Pathway Activates Sensory_Nerves Sensory_Nerves Methyl_Nicotinate->Sensory_Nerves Stimulates Vasodilation Vasodilation Prostaglandin_Pathway->Vasodilation Induces Sensory_Nerves->Vasodilation Contributes to

Caption: Proposed pathway for Methyl Nicotinate-induced vasodilation.

Analgesic Properties

Beyond its topical effects, systemic administration of methyl nicotinate has demonstrated both peripheral and central analgesic activity in preclinical models.[7][12] Oral administration of methyl nicotinate has been shown to significantly reduce acetic acid-induced writhing and prolong the latency in the hot plate test in mice.[12] This suggests a potential role for nicotinic acid derivatives in pain management.[13][14]

Other Investigated Biological Activities

Recent research has begun to explore other potential therapeutic applications of nicotinic acid derivatives:

  • Anticancer Potential: Several derivatives of nicotinic acid are being investigated for their potential as anticancer agents.[15][16]

  • Geroprotective Effects: A recent preprint suggests that methyl nicotinate may act as a geroprotective compound, promoting lifespan extension through mitochondria-dependent mechanisms in yeast and enhancing the survival of human cells under aging conditions.[17][18] This effect is thought to be linked to the NAD⁺ biosynthetic pathway.[17]

Experimental Protocols for Assessing Biological Activity

In Vivo Assessment of Vasodilation

A common method to assess the vasodilatory effects of methyl nicotinate in vivo involves topical application and the measurement of skin blood flow.[19]

Protocol: Topical Application for Vasodilation Studies

  • Animal Preparation: Anesthetize the animal and shave the application site to ensure direct skin contact.[19]

  • Preparation of Test Solution: Prepare a solution of Methyl Nicotinate in a suitable solvent at the desired concentration (e.g., 10 mM).[19]

  • Application: Apply a defined volume of the solution to a specific area of the skin. For controlled application, a filter paper disc soaked in the solution can be placed on the skin.[19]

  • Measurement of Vasodilation: Measure skin blood flow at the application site using a non-invasive method like Laser Doppler Velocimetry at baseline and various time points after application. The response is typically rapid.[19]

In_Vivo_Vasodilation_Workflow Workflow for In Vivo Vasodilation Study Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving) Start->Animal_Prep Solution_Prep Prepare Test Solution (e.g., 10 mM Methyl Nicotinate) Animal_Prep->Solution_Prep Application Topical Application (Defined volume/area) Solution_Prep->Application Measurement Measure Skin Blood Flow (Laser Doppler Velocimetry) Application->Measurement Data_Analysis Data Analysis (Baseline vs. Post-application) Measurement->Data_Analysis End End Data_Analysis->End

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Methyl 4-methylnicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-methylnicotinate hydrochloride is a topical rubefacient and vasodilator whose primary pharmacodynamic effect is the induction of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-methylnicotinate hydrochloride is a topical rubefacient and vasodilator whose primary pharmacodynamic effect is the induction of localized cutaneous erythema and a transient increase in skin microcirculation. While direct mechanistic studies on this specific derivative are limited, a robust body of evidence for the parent compound, methyl nicotinate, provides a clear and scientifically sound framework for its mechanism of action. This guide elucidates that the core mechanism is not centrally mediated but is a localized phenomenon driven predominantly by the activation of the prostaglandin synthesis pathway within the skin. A secondary neurogenic component involving local sensory nerves also contributes to the overall vasodilatory response. This document provides a detailed examination of these pathways, presents validated experimental protocols for their investigation, and summarizes the quantitative impact of key physiological mediators.

Introduction: Understanding the Compound and Its Action

Methyl 4-methylnicotinate hydrochloride is a salt form of the methyl ester of 4-methylnicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3). The hydrochloride moiety is primarily included to enhance the compound's stability and solubility in aqueous formulations, crucial for consistent topical delivery. The addition of a methyl group at the 4-position of the pyridine ring, compared to the more extensively studied methyl nicotinate, may influence its physicochemical properties such as lipophilicity. This alteration could potentially modify its rate of percutaneous absorption, metabolic profile, and ultimately, its potency or duration of action.

Despite these minor structural modifications, the fundamental pharmacophore responsible for the vasodilatory effect is the nicotinate moiety. Therefore, its core mechanism of action can be reasonably and confidently extrapolated from that of methyl nicotinate. Upon topical application, the compound penetrates the stratum corneum and acts on cells within the epidermis and dermis to initiate a signaling cascade that results in the relaxation of vascular smooth muscle and increased blood flow.[1]

Part 1: The Core Vasodilatory Mechanism – The Prostaglandin Pathway

The principal mechanism underpinning the vasodilatory action of methyl nicotinate, and by extension Methyl 4-methylnicotinate, is the localized release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[2][3] This pathway is initiated upon the compound's interaction with specific cells within the skin, such as epidermal Langerhans cells and keratinocytes.[3]

The cascade proceeds as follows:

  • Receptor Activation: Nicotinic acid and its derivatives are known agonists of the G protein-coupled receptor 109A (GPR109A), which is expressed on key skin cells.[3]

  • Enzyme Activation & Substrate Release: Activation of GPR109A stimulates the activity of phospholipase A2. This enzyme catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid—the essential precursor for all prostaglandins.

  • Prostaglandin Synthesis: The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). This enzymatic conversion produces a series of unstable intermediates that are further processed by specific synthases into various prostaglandins, including PGD2 and PGE2.

  • Vascular Action: These newly synthesized prostaglandins diffuse to nearby arterioles and capillaries in the dermis. They bind to their cognate receptors (e.g., DP1 for PGD2, EP2/EP4 for PGE2) on the surface of vascular smooth muscle cells.[3] This binding event triggers intracellular signaling that leads to smooth muscle relaxation, resulting in vasodilation and the characteristic erythema (redness).[3]

The overwhelming importance of this pathway is demonstrated by experiments using COX inhibitors. Oral or topical administration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin, which block COX enzymes, profoundly suppresses the vasodilatory response to topical nicotinates.[4][5][6]

Signaling Pathway Diagram

Prostaglandin_Pathway cluster_0 Epidermal/Dermal Cell (e.g., Keratinocyte) cluster_1 Vascular Smooth Muscle Cell M4MN Methyl 4-methylnicotinate GPR109A GPR109A M4MN->GPR109A Binds to PLA2 Phospholipase A2 (Activated) GPR109A->PLA2 Activates AA Arachidonic Acid (Released) PLA2->AA Releases Membrane Membrane Phospholipids COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesizes PG_Receptor Prostaglandin Receptors (e.g., DP1, EP2) PGs->PG_Receptor Binds to Relaxation Muscle Relaxation PG_Receptor->Relaxation Induces Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Causes

Caption: Prostaglandin-mediated vasodilation pathway.

Part 2: The Neurogenic Contribution – Role of Sensory Nerves

While the prostaglandin pathway is dominant, it does not account for the entire vasodilatory effect. Studies have revealed a significant neurogenic component. The application of a local anesthetic cream (e.g., lidocaine/prilocaine), which blocks nerve signal transmission, partially reduces the increase in skin perfusion caused by methyl nicotinate.[4] This indicates that the compound, or the prostaglandins it releases, also stimulates local afferent sensory nerves.

This stimulation can lead to the release of neuropeptides from nerve endings, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are themselves potent vasodilators. This creates a secondary, parallel mechanism that amplifies the initial prostaglandin-driven response. It is important to note that the nitric oxide (NO) pathway, another common mediator of vasodilation, does not appear to be involved, as NO synthase inhibitors fail to alter the response.[4]

Part 3: Deconvoluting the Mechanism – Key Experimental Approaches

To validate the proposed mechanism of action for a compound like Methyl 4-methylnicotinate hydrochloride, a well-designed, controlled in-vivo human skin study is the gold standard. The following protocols describe a self-validating system to assess both the primary effect and the contribution of key pathways.

Protocol 1: In-Vivo Assessment of Vasodilation Using Laser Speckle Contrast Imaging (LSCI)

Objective: To quantify the dose-dependent vasodilatory effect of Methyl 4-methylnicotinate hydrochloride on human skin.

Methodology:

  • Subject Recruitment: Enroll healthy volunteers with no history of significant skin conditions.

  • Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin perfusion.

  • Site Demarcation: Mark multiple 1 cm² test sites on the volar forearm of each subject.

  • Baseline Measurement: Using an LSCI instrument, capture a baseline perfusion map of the test sites for 2-5 minutes. Perfusion is measured in arbitrary perfusion units (APU).

  • Compound Application: Prepare solutions of Methyl 4-methylnicotinate hydrochloride in a suitable vehicle (e.g., ethanol:water) at various concentrations (e.g., 5, 10, 20, 50 mmol/L). Apply a standardized volume (e.g., 25 µL) to each test site. A vehicle-only control must be applied to at least one site.

  • Time-Course Measurement: Continuously or intermittently (e.g., every 2 minutes) record LSCI perfusion data from all sites for a period of 60 minutes.

  • Data Analysis: For each site, calculate the change in perfusion from baseline (ΔAPU) and the area under the perfusion-time curve (AUC). Compare the responses between different concentrations and the vehicle control.

Protocol 2: Mechanistic Investigation Using Pharmacological Inhibitors

Objective: To determine the relative contributions of the prostaglandin, sensory nerve, and nitric oxide pathways to the observed vasodilation.

Methodology:

  • Subject Preparation: Follow steps 1-3 from Protocol 1.

  • Inhibitor Pre-treatment:

    • Prostaglandin Pathway: At one test site, apply a topical NSAID cream (e.g., 5% ibuprofen) 60 minutes prior to the experiment.

    • Sensory Nerve Pathway: At a second site, apply a topical anesthetic cream (e.g., EMLA) 60 minutes prior.

    • Nitric Oxide Pathway: At a third site, administer an NO synthase inhibitor (e.g., L-NAME) via iontophoresis or intradermal injection (requires appropriate ethical approval and expertise).

    • Control Site: A fourth site will receive no pre-treatment.

  • Baseline & Compound Application: After the pre-treatment period, perform baseline LSCI measurements. Then, apply a single, effective concentration of Methyl 4-methylnicotinate hydrochloride (determined from Protocol 1, e.g., 20 mmol/L) to all pre-treated sites and the control site.

  • Measurement & Analysis: Record LSCI perfusion data for 60 minutes. Calculate the AUC for each site. The percentage reduction in AUC for each inhibitor site compared to the control site reveals the contribution of that pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Setup & Baseline cluster_exp Experiment & Measurement cluster_analysis Data Analysis Acclimate Subject Acclimatization (20 min, 22-24°C) Demarcate Demarcate 4 Test Sites on Forearm Acclimate->Demarcate Inhibitors Apply Inhibitors (60 min pre-treatment) Site 1: Vehicle (Control) Site 2: NSAID (COX block) Site 3: Anesthetic (Nerve block) Site 4: L-NAME (NO block) Demarcate->Inhibitors Baseline Measure Baseline Perfusion (LSCI) Inhibitors->Baseline ApplyM4MN Apply Methyl 4-methylnicotinate HCl (e.g., 20 mmol/L) to all sites Baseline->ApplyM4MN Measure Record Perfusion Data (LSCI, 60 min) ApplyM4MN->Measure Calculate Calculate Area Under Curve (AUC) for each site Measure->Calculate Compare Compare AUC of Inhibitor Sites to Control Site Calculate->Compare Conclusion Determine % Contribution of each pathway Compare->Conclusion

Caption: Workflow for mechanistic investigation.

Quantitative Data Summary

Data from studies on methyl nicotinate provide a clear quantitative hierarchy of the contributing pathways. These values serve as a benchmark for what would be expected in studies of Methyl 4-methylnicotinate hydrochloride.

Pathway InvestigatedPharmacological Inhibitor UsedEffect on Nicotinate-Induced VasodilationReference
Prostaglandin Synthesis NSAID (e.g., Ibuprofen, Indomethacin)~82% reduction in perfusion increase[4]
Sensory Nerve Conduction Local Anesthetic (Lidocaine/Prilocaine)~32% reduction in perfusion increase[4]
Nitric Oxide Synthesis L-NMMANo significant effect [4]

Conclusion

The mechanism of action of Methyl 4-methylnicotinate hydrochloride is rooted in its ability to act as a potent topical vasodilator. Based on extensive evidence from its parent compound, the vasodilatory response is a complex, localized event orchestrated primarily by the prostaglandin synthesis pathway , which accounts for over 80% of the effect. This is complemented by a secondary, but significant, contribution from the activation of local sensory nerves . The nitric oxide pathway is not a significant factor. This dual-pathway activation leads to the rapid and pronounced increase in cutaneous microcirculation characteristic of this class of compounds. For drug development professionals, understanding this defined mechanism allows for the rational design of formulations, the prediction of drug interactions (e.g., with NSAIDs), and the development of robust assays to quantify its biological activity.

References

  • Elawa, S., Mirdell, R., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology, 26(1), 343-348. [Link]

  • Wilkin, J. K., Fortner, G., et al. (1985). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. Clinical Pharmacology & Therapeutics, 38(3), 273-277. [Link]

  • Ashton, H., et al. (2007). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Journal of Controlled Release, 121(1-2), 1-11. [Link]

  • Wilkin, J. K., Fortner, G., et al. (1985). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. s3.amazonaws.com. [Link]

  • Jacobson, E. L., et al. (2007). Effect of niacin derivatives applied topically on skin cell NAD. ResearchGate. [Link]

  • Morrow, J. D., et al. (1992). Identification of Skin as a Major Site of Prostaglandin D2 Release Following Oral Administration of Niacin in Humans. Journal of Investigative Dermatology, 98(5), 812-815. [Link]

  • Hanson, J., Gille, A., et al. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. Journal of Clinical Investigation, 120(8), 2698-2701. [Link]

  • Gehring, W. (2004). Nicotinic acid/niacinamide and the skin. Journal of Cosmetic Dermatology, 3(2), 88-93. [Link]

  • Gehring, W. (2004). Nicotinic acid/niacinamide and the skin. ResearchGate. [Link]

  • Ross, B. M., et al. (2004). Differential effect of medication upon methylnicotinate induced vasodilation in patients with bipolar disorder. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-methylnicotinate Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 4-methylnicotinate hydrochloride, a compound of interest for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 4-methylnicotinate hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount for formulation development, ensuring therapeutic efficacy, and maintaining product integrity throughout its shelf life. This document outlines the scientific rationale behind experimental designs for characterizing these properties and provides detailed protocols for their assessment.

Introduction: The Significance of Physicochemical Characterization

Methyl 4-methylnicotinate hydrochloride is a derivative of nicotinic acid, with potential applications in various therapeutic areas. The hydrochloride salt form is often selected to enhance the solubility and stability of a parent compound. However, a thorough characterization of these properties is essential, as they directly impact bioavailability, manufacturability, and storage conditions. This guide delves into the core principles and methodologies for determining the solubility profile and degradation pathways of Methyl 4-methylnicotinate hydrochloride.

Aqueous and Solvent Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption in the body. For topical formulations, solubility in the vehicle will dictate the concentration gradient and partitioning into the skin. A comprehensive solubility profile in various aqueous and organic solvents is therefore a prerequisite for formulation development.

Causality Behind Solvent Selection

The choice of solvents for solubility screening is guided by the anticipated formulation type and the physicochemical properties of the API. For oral dosage forms, buffers at physiological pH values are crucial. For topical or parenteral formulations, a range of organic solvents with varying polarities is investigated.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These are selected to mimic the physiological pH of the gastrointestinal tract, as mandated by regulatory guidelines for Biopharmaceutics Classification System (BCS) studies[1]. The pH-solubility profile is particularly important for ionizable compounds like Methyl 4-methylnicotinate hydrochloride.

  • Organic Solvents: A selection of solvents with a range of polarities (e.g., ethanol, propylene glycol, polyethylene glycol, various esters) is used to assess the API's suitability for different formulation types (e.g., solutions, creams, ointments)[2]. The principle of "like dissolves like" is a guiding factor in solvent selection[3].

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound[4].

Step-by-Step Methodology:

  • Preparation: Prepare a series of vials containing a fixed volume of the selected solvent (e.g., aqueous buffers, organic solvents).

  • Addition of API: Add an excess amount of Methyl 4-methylnicotinate hydrochloride to each vial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved API in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[2].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Select Solvents prep2 Prepare Vials prep1->prep2 Fixed Volume add_api Add Excess API prep2->add_api equilibrate Equilibrate (Shake/Stir) add_api->equilibrate Constant Temp. separate Separate Solid/Liquid equilibrate->separate Centrifuge/Filter quantify Quantify Concentration (HPLC) separate->quantify Analyze Supernatant report Report Solubility (mg/mL) quantify->report

Caption: Workflow for determining the equilibrium solubility of Methyl 4-methylnicotinate hydrochloride.

Anticipated Solubility Profile

While specific data for Methyl 4-methylnicotinate hydrochloride is not widely available, we can infer some general characteristics. As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be higher at lower pH values. The free base, methyl nicotinate, is reported to be slightly soluble in water[5][6]. The hydrochloride salt form is intended to improve upon this. In organic solvents, its solubility will be dependent on the polarity of the solvent.

Table 1: Hypothetical Solubility Data Summary

Solvent SystemAnticipated Solubility CategoryRationale
0.1 N HCl (pH 1.2)SolubleProtonated form enhances aqueous solubility.
Acetate Buffer (pH 4.5)Moderately SolubleSolubility may decrease as pH approaches pKa.
Phosphate Buffer (pH 6.8)Slightly SolubleLower solubility expected closer to physiological pH.
EthanolSolubleCommon solvent for many organic molecules[6].
Propylene GlycolSolublePolar organic solvent often used in formulations.
DichloromethaneModerately SolubleNon-polar aprotic solvent.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of an API is a critical component of drug development, as it informs on appropriate storage conditions, shelf-life, and potential degradation products that may impact safety and efficacy. Forced degradation studies are employed to intentionally degrade the API under more severe conditions than accelerated stability testing to identify likely degradation products and pathways[7][8].

Rationale for Forced Degradation Conditions

Forced degradation studies expose the API to a variety of stress conditions to evaluate its intrinsic stability[9]. The standard set of conditions includes:

  • Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments. Ester functionalities, such as in Methyl 4-methylnicotinate hydrochloride, are known to be susceptible to hydrolysis[10][11].

  • Oxidation: To assess the impact of oxidative stress, which can be encountered during manufacturing and storage.

  • Thermal Stress: To determine the effect of high temperatures on the solid and solution state of the API.

  • Photostability: To evaluate the potential for degradation upon exposure to light.

Experimental Protocol: Forced Degradation Study

A systematic approach is required to perform forced degradation studies, with the aim of achieving 5-20% degradation of the API[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of Methyl 4-methylnicotinate hydrochloride in appropriate media for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, both solid and solution samples are used.

  • Stress Application:

    • Hydrolysis: Reflux the solutions at an elevated temperature (e.g., 60°C) for a defined period[7].

    • Oxidation: Store the solution at room temperature for a set time.

    • Thermal: Expose the solid or solution to high temperatures (e.g., 70°C)[7].

    • Photostability: Expose the solid or solution to a controlled light source as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method must be capable of separating the intact API from all degradation products[12][13].

  • Peak Purity and Mass Balance: Assess the peak purity of the API to ensure no co-eluting degradants. Calculate mass balance to account for all the material.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc api Methyl 4-methylnicotinate HCl api->acid api->base api->oxidation api->thermal api->photo pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method pathway->method

Caption: Overview of the forced degradation study process for Methyl 4-methylnicotinate hydrochloride.

Predicted Degradation Pathway

The primary anticipated degradation pathway for Methyl 4-methylnicotinate hydrochloride is the hydrolysis of the ester bond to form 4-methylnicotinic acid and methanol. This is supported by studies on the related compound, methyl nicotinate, where the major degradation product in aqueous solution was found to be nicotinic acid[14]. The rate of hydrolysis is expected to be influenced by pH and temperature.

G reactant {Methyl 4-methylnicotinate HCl | C₈H₁₀ClNO₂} products {4-methylnicotinic acid | C₇H₇NO₂} + {Methanol | CH₄O} reactant->products Hydrolysis (H₂O, H⁺/OH⁻)

Caption: The expected primary degradation pathway for Methyl 4-methylnicotinate hydrochloride.

Hygroscopicity

Hygroscopicity, the tendency of a solid material to absorb moisture from the atmosphere, is a critical parameter to evaluate, especially for hydrochloride salts[15]. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis)[16].

Experimental Protocol: Hygroscopicity Determination

The hygroscopicity of Methyl 4-methylnicotinate hydrochloride can be determined using the method described in the European Pharmacopoeia or by gravimetric sorption analysis (GSA)[17][18].

Step-by-Step Methodology (Ph. Eur. Method):

  • Sample Preparation: Accurately weigh a sample of the API.

  • Exposure: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (25°C) for 24 hours[17].

  • Weighing: After 24 hours, re-weigh the sample.

  • Calculation: Calculate the percentage of weight gain.

  • Classification: Classify the hygroscopicity based on the percentage weight gain as per the Ph. Eur. criteria.

Table 2: European Pharmacopoeia Hygroscopicity Classification

Classification% Weight Gain
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Conclusion and Recommendations

A thorough understanding of the solubility and stability of Methyl 4-methylnicotinate hydrochloride is fundamental for its successful development as a pharmaceutical product. This guide has outlined the essential experimental protocols and the scientific rationale behind them.

Key Recommendations:

  • Comprehensive Solubility Screening: Perform equilibrium solubility studies in a wide range of aqueous and organic solvents to guide formulation development.

  • Rigorous Stability Testing: Conduct forced degradation studies under various stress conditions to identify potential degradation products and establish degradation pathways. A validated stability-indicating analytical method is crucial for this purpose.

  • Hygroscopicity Assessment: Determine the hygroscopicity of the API to inform on appropriate handling, packaging, and storage conditions.

By following these guidelines, researchers and drug development professionals can build a robust data package to support the development of a safe, effective, and stable product containing Methyl 4-methylnicotinate hydrochloride.

References

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Attwood, D., & Florence, A. T. (n.d.). Stability of drugs and medicines: Hydrolysis. ResearchGate. Retrieved from [Link]

  • Rajiv Gandhi University of Health Sciences Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Patel, K., & Patel, M. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharma Research & Review. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Reddit. (2024, March 3). Can I make a hcl salt of an ester? r/chemhelp. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloronicotinate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl Nicotinate (93-60-7). Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of Methyl 4-methylnicotinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-methylnicotinate hydrochloride (C₈H₁₀ClNO₂), a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-methylnicotinate hydrochloride (C₈H₁₀ClNO₂), a key intermediate in pharmaceutical synthesis. While direct spectroscopic data for the hydrochloride salt is not extensively published, this guide synthesizes information from its free base, Methyl 4-methylnicotinate, and related pyridine derivatives to present a comprehensive characterization. This document will cover the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.

Introduction

Methyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative with significant applications in medicinal chemistry and drug development.[1][2] The structural integrity and purity of such intermediates are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Spectroscopic methods provide a powerful, non-destructive means to confirm the chemical structure and identify impurities. This guide serves as a practical resource for scientists, detailing the expected spectroscopic signatures of Methyl 4-methylnicotinate hydrochloride and the rationale behind their interpretation.

Given the limited availability of published spectra for the hydrochloride salt, this guide will leverage data from the corresponding free base, Methyl 4-methylnicotinate (CAS 33402-75-4), and the closely related compound, Methyl nicotinate.[3][4] The effect of protonation on the pyridine nitrogen will be discussed in the context of each spectroscopic technique.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of Methyl 4-methylnicotinate hydrochloride.

The key structural features include:

  • A pyridine ring, which is aromatic.

  • A methyl group at the 4-position of the pyridine ring.

  • A methyl ester group at the 3-position.

  • A hydrochloride salt formed by the protonation of the pyridine nitrogen.

These features will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy

Experimental Protocol: A sample of Methyl 4-methylnicotinate hydrochloride (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.5-0.7 mL). The spectrum is recorded on a 400 MHz or higher field spectrometer.[5] The use of a solvent capable of hydrogen exchange, like D₂O, will result in the disappearance of the N-H proton signal.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1 - 9.3s1HH-2 (Pyridine)
~8.8 - 9.0s1HH-6 (Pyridine)
~7.8 - 8.0s1HH-5 (Pyridine)
~4.0s3H-OCH₃ (Ester)
~2.6s3H-CH₃ (Pyridine)
~13-15 (broad)s1HN⁺-H (in DMSO-d₆)

Interpretation and Causality:

  • Pyridine Protons: The protonation of the pyridine nitrogen leads to a significant downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons at the 2 and 6 positions are most affected. The expected pattern is three singlets for the aromatic protons due to the substitution pattern.

  • Ester and Methyl Protons: The methyl ester protons (-OCH₃) are expected to appear as a singlet around 4.0 ppm. The methyl group attached to the pyridine ring will also be a singlet, typically found further upfield around 2.6 ppm.

  • N⁺-H Proton: In a non-exchanging solvent like DMSO-d₆, the proton on the nitrogen will appear as a broad singlet at a very downfield chemical shift, characteristic of an acidic proton.

¹³C NMR Spectroscopy

Experimental Protocol: A more concentrated sample (~20-50 mg) is prepared in a deuterated solvent as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~150 - 155C-4 (Pyridine)
~145 - 150C-2, C-6 (Pyridine)
~125 - 130C-3, C-5 (Pyridine)
~53-OCH₃ (Ester)
~20-CH₃ (Pyridine)

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 165 ppm.

  • Pyridine Carbons: Similar to the protons, the pyridine carbons will be shifted downfield upon protonation. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the methyl group (C-4) will show significant shifts.

  • Methyl Carbons: The methyl ester carbon will appear around 53 ppm, while the methyl carbon on the ring will be significantly more shielded, appearing around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 3300Broad, StrongN⁺-H stretch
~2800 - 3000MediumC-H stretch (aromatic and aliphatic)
~1730 - 1750StrongC=O stretch (ester)
~1600 - 1640MediumC=C and C=N ring stretching (pyridine)
~1100 - 1300StrongC-O stretch (ester)

Interpretation and Causality:

  • N⁺-H Stretch: The most significant feature for the hydrochloride salt is the broad and strong absorption band in the 3000-3300 cm⁻¹ region, corresponding to the stretching vibration of the N⁺-H bond.

  • C=O Stretch: A strong, sharp peak between 1730 and 1750 cm⁻¹ is characteristic of the ester carbonyl group.

  • Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1640 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretching of the ester group will result in a strong absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques. Electrospray Ionization (ESI) is well-suited for this pre-charged molecule. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Expected Mass Spectrum Data (ESI+):

m/z (amu)Interpretation
152.07[M+H]⁺ of the free base (C₈H₉NO₂ + H⁺)
121.05Loss of methoxycarbonyl radical (•COOCH₃)
93.06Loss of ester group and methyl group

Interpretation and Fragmentation:

The primary ion observed in the positive ion ESI mass spectrum will be the molecular ion of the free base, which is the cation of the salt, at an m/z corresponding to the protonated molecule [M+H]⁺. Fragmentation of this ion can provide further structural information.

Fragmentation_Pathway parent [M+H]⁺ m/z = 152.07 frag1 [M - •COOCH₃]⁺ m/z = 121.05 parent->frag1 - •COOCH₃ frag2 Further Fragmentation frag1->frag2

Figure 2: Proposed fragmentation pathway for Methyl 4-methylnicotinate.

A plausible fragmentation pathway involves the loss of the methoxycarbonyl radical to yield a stable pyridinium ion. Further fragmentation can occur, but the initial losses are often the most diagnostic.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural elucidation and purity assessment of Methyl 4-methylnicotinate hydrochloride. By understanding the fundamental principles behind each technique and the expected spectral features, researchers can confidently verify the identity and quality of this important synthetic intermediate. The data and interpretations presented in this guide, though partially inferred from related structures due to a lack of direct published spectra for the hydrochloride salt, offer a robust framework for the analysis of this and similar pyridine derivatives.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • Ajeee. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
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Foundational

The Enigmatic Potential of Methyl 4-methylnicotinate Hydrochloride: A Theoretical Exploration of Therapeutic Targets

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract Methyl 4-methylnicotinate hydrochloride emerges from the vast chemical landscape as a molecule of untapped therapeutic potential.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Methyl 4-methylnicotinate hydrochloride emerges from the vast chemical landscape as a molecule of untapped therapeutic potential. While its direct biological activities remain largely uncharacterized in publicly available literature, its structural similarity to the well-documented methyl nicotinate provides a fertile ground for theoretical exploration and hypothesis-driven research. This technical guide navigates the potential therapeutic avenues of Methyl 4-methylnicotinate hydrochloride by dissecting the known pharmacology of its parent compound and examining the influence of its unique 4-methyl substitution. We will propose a series of plausible therapeutic targets and outline a strategic, multi-pronged research approach to unlock the latent promise of this intriguing molecule. This document serves not as a definitive manual, but as a foundational roadmap for the scientific community to initiate a comprehensive investigation into a compound that may hold the key to novel therapeutic interventions.

Introduction: The Parent Compound and the Unanswered Question

Methyl nicotinate, the methyl ester of nicotinic acid (Niacin), is a well-established topical vasodilator used for the symptomatic relief of muscle and joint pain.[1][2] Its mechanism of action is primarily attributed to the local release of prostaglandin D2, leading to cutaneous vasodilation and a sensation of warmth.[3][4] Beyond its rubefacient properties, recent preclinical studies have hinted at a more profound biological role for methyl nicotinate, including antinociceptive effects and the potential to promote lifespan and mitochondrial health through the NAD+ biosynthetic pathway.[5][6]

The introduction of a methyl group at the 4-position of the pyridine ring, yielding Methyl 4-methylnicotinate hydrochloride, presents a fascinating chemical puzzle.[7][8][9] While seemingly a minor alteration, this substitution has the potential to significantly modify the compound's physicochemical properties, metabolic stability, and ultimately, its interaction with biological targets. This guide will delve into the theoretical implications of this 4-methyl group and propose a rational, evidence-based framework for identifying and validating its potential therapeutic targets.

The Ripple Effect: How a Single Methyl Group Can Reshape Biological Activity

In medicinal chemistry, the addition of a methyl group can exert a profound influence on a molecule's behavior through several key mechanisms:

  • Steric Hindrance: The methyl group can sterically hinder or, conversely, promote binding to a target protein by influencing the molecule's preferred conformation.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the pyridine ring, potentially affecting its pKa and its ability to participate in hydrogen bonding or pi-stacking interactions.

  • Metabolic Stability: The methyl group can block a site of metabolism, leading to an increased half-life and altered pharmacokinetic profile.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cellular membranes.

Understanding these principles is paramount to postulating the potential therapeutic targets of Methyl 4-methylnicotinate hydrochloride.

Postulated Therapeutic Targets: A Hypothesis-Driven Approach

Given the dearth of direct experimental data, we will extrapolate from the known activities of methyl nicotinate and consider the impact of the 4-methyl substitution to propose the following potential therapeutic targets.

The Prostaglandin Pathway: A Familiar Starting Point with a Potential Twist

The most immediate hypothesis is that Methyl 4-methylnicotinate hydrochloride retains the ability to modulate the prostaglandin pathway, similar to its parent compound.

Hypothesized Mechanism: The compound may induce the release of prostaglandins, leading to vasodilation. The 4-methyl group could influence the potency or selectivity of this effect.

Potential Therapeutic Applications:

  • Topical Analgesia: For musculoskeletal pain, leveraging its potential vasodilatory and anti-inflammatory properties.

  • Microcirculation Disorders: Conditions like Raynaud's phenomenon could theoretically benefit from its vasodilatory effects.

Experimental Validation Workflow:

Caption: Workflow for validating effects on the prostaglandin pathway.

The NAD+ Salvage Pathway: A Gateway to Longevity and Metabolic Health?

A recent preprint has illuminated a potential role for methyl nicotinate in promoting longevity in yeast and enhancing mitochondrial function in human cells via the NAD+ salvage pathway.[6] This opens an exciting avenue of investigation for its 4-methylated counterpart.

Hypothesized Mechanism: Methyl 4-methylnicotinate hydrochloride may be hydrolyzed to 4-methylnicotinic acid, which could then enter the NAD+ salvage pathway, potentially influencing cellular metabolism and stress resistance. The 4-methyl group might affect the efficiency of this conversion or the subsequent enzymatic steps.

Potential Therapeutic Applications:

  • Age-Related Diseases: Exploring its potential as a geroprotective agent.

  • Metabolic Disorders: Investigating its effects on mitochondrial function in the context of diseases like type 2 diabetes.

  • Neurodegenerative Diseases: Given the link between mitochondrial dysfunction and neurodegeneration, this represents a long-term but high-reward area of research.

Signaling Pathway Hypothesis:

G Methyl 4-methylnicotinate Methyl 4-methylnicotinate 4-methylnicotinic acid 4-methylnicotinic acid Methyl 4-methylnicotinate->4-methylnicotinic acid Hydrolysis 4-methylnicotinamide 4-methylnicotinamide 4-methylnicotinic acid->4-methylnicotinamide 4-methyl-NMN 4-methyl-NMN 4-methylnicotinamide->4-methyl-NMN 4-methyl-NAD+ 4-methyl-NAD+ 4-methyl-NMN->4-methyl-NAD+ Sirtuins Sirtuins 4-methyl-NAD+->Sirtuins PARPs PARPs 4-methyl-NAD+->PARPs Mitochondrial Biogenesis Mitochondrial Biogenesis Sirtuins->Mitochondrial Biogenesis DNA Repair DNA Repair PARPs->DNA Repair

Caption: Hypothesized entry into the NAD+ salvage pathway.

Nicotinic Acetylcholine Receptors (nAChRs): An Intriguing Possibility

While nicotinic acid itself has low affinity for nicotinic acetylcholine receptors, the structural modification in Methyl 4-methylnicotinate hydrochloride could theoretically alter its binding profile.

Hypothesized Mechanism: The 4-methyl group could create a novel interaction with a subtype of nAChRs, leading to either agonistic or antagonistic activity.

Potential Therapeutic Applications:

  • Cognitive Disorders: Modulating nAChR activity has been a therapeutic strategy for Alzheimer's disease and other cognitive impairments.

  • Inflammatory Conditions: Certain nAChR subtypes are involved in the cholinergic anti-inflammatory pathway.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of Methyl 4-methylnicotinate hydrochloride to various nAChR subtypes.

  • Materials: Membranes from cells expressing specific human nAChR subtypes (e.g., α7, α4β2), radiolabeled ligands (e.g., [³H]epibatidine), Methyl 4-methylnicotinate hydrochloride, and appropriate buffers.

  • Procedure: a. Incubate cell membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of Methyl 4-methylnicotinate hydrochloride. b. After incubation, separate bound from free radioligand by rapid filtration. c. Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

  • Self-Validation: Run a parallel experiment with a known nAChR ligand (e.g., nicotine) as a positive control.

Summary of Postulated Targets and Physicochemical Properties

Postulated Target Hypothesized Effect Potential Therapeutic Area
Prostaglandin PathwayModulation of prostaglandin releaseTopical Analgesia, Microcirculation Disorders
NAD+ Salvage PathwayEnhancement of NAD+ levels, improved mitochondrial functionAge-Related Diseases, Metabolic Disorders, Neurodegeneration
Nicotinic Acetylcholine ReceptorsAllosteric modulation or direct bindingCognitive Disorders, Inflammatory Conditions

Physicochemical Properties (Predicted)

Property Methyl Nicotinate Methyl 4-methylnicotinate Hydrochloride Rationale for Difference
Molecular Weight137.14 g/mol 187.62 g/mol [7]Addition of a methyl group and HCl
LogP (Predicted)~1.1HigherIncreased lipophilicity from the methyl group
pKa (Predicted)~3.4 (pyridine nitrogen)Slightly higherElectron-donating effect of the methyl group
SolubilitySoluble in organic solvents, sparingly soluble in waterLikely more water-soluble due to the hydrochloride salt formSalt formation increases aqueous solubility

Conclusion and Future Directions

Methyl 4-methylnicotinate hydrochloride stands as a compelling yet enigmatic molecule. While this guide has presented a series of well-reasoned, albeit theoretical, therapeutic targets, the path forward necessitates rigorous experimental validation. The immediate priorities for the research community should be:

  • Chemical Synthesis and Characterization: Ensuring a reliable and well-characterized supply of the compound.

  • In Vitro Screening: A broad-based pharmacological screen against a panel of receptors and enzymes to identify primary biological activities.

  • ADME-Tox Profiling: Early assessment of its absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.

The journey to unlocking the therapeutic potential of Methyl 4-methylnicotinate hydrochloride is just beginning. This document aims to provide the initial spark of inquiry and a structured framework to guide the initial steps of what could be a very rewarding scientific endeavor.

References

  • Morrow, J. D., & Roberts, L. J. (2001). The prostaglandins: their biochemistry, physiology, and pharmacology. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (10th ed., pp. 669-686). McGraw-Hill.
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  • Kaeberlein, M., et al. (2023). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. bioRxiv.
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Exploratory

In vitro pharmacological profile of Methyl 4-methylnicotinate hydrochloride

An In Vitro Pharmacological Profile of Methyl 4-methylnicotinate hydrochloride: A Technical Guide for Preclinical Evaluation Executive Summary This technical guide provides a comprehensive framework for the in vitro phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vitro Pharmacological Profile of Methyl 4-methylnicotinate hydrochloride: A Technical Guide for Preclinical Evaluation

Executive Summary

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of Methyl 4-methylnicotinate hydrochloride. As a structural analog of methyl nicotinate, its primary mechanism of action is hypothesized to be that of a prodrug. Following topical or systemic administration, it is likely metabolized by tissue esterases into its active carboxylic acid form, 4-methylnicotinic acid. This active metabolite is predicted to function as an agonist for the G-protein coupled receptor 109A (GPR109A), a Gi-coupled receptor known to be the target of nicotinic acid (Niacin). Activation of GPR109A leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and downstream cellular responses, including the release of prostaglandins responsible for vasodilation.[1][2][3] This guide outlines a logical, multi-phase experimental plan to validate this hypothesis, determine the compound's potency and efficacy, and assess its selectivity. The protocols described herein are designed to establish a robust pharmacological profile essential for drug development professionals.

Introduction

Methyl 4-methylnicotinate hydrochloride is a pyridine carboxylate derivative belonging to the family of nicotinic acid esters.[4][5] Its parent compound, methyl nicotinate, is a well-known topically active vasodilator used in rubefacient preparations for the relief of muscle and joint pain.[6][7] The pharmacological effects of nicotinic acid and its esters are primarily mediated by the GPR109A receptor (also known as Hydroxycarboxylic Acid Receptor 2, or HCAR2).[2][8] It is crucial to distinguish the pharmacology of these compounds from that of nicotine, which acts on an entirely different class of receptors: ligand-gated nicotinic acetylcholine receptors (nAChRs).[9]

The central hypothesis for Methyl 4-methylnicotinate hydrochloride is that it functions as a prodrug, delivering the active moiety, 4-methylnicotinic acid, to its site of action following enzymatic hydrolysis. The addition of a methyl group at the 4-position of the pyridine ring, relative to nicotinic acid, may influence its metabolic stability, receptor binding affinity, and overall pharmacological profile. This guide presents a systematic approach to dissecting its in vitro pharmacology, beginning with an evaluation of its core mechanistic hypothesis.

Core Mechanistic Hypothesis: A Prodrug for GPR109A Activation

The proposed mechanism of action involves two key steps: bioactivation and receptor engagement.

  • Bioactivation: Methyl 4-methylnicotinate, a lipophilic ester, is expected to readily permeate biological membranes. Within tissues such as the skin and liver, ubiquitous esterase enzymes hydrolyze the methyl ester bond, releasing the more polar active metabolite, 4-methylnicotinic acid.[3]

  • Receptor Engagement: The active metabolite, 4-methylnicotinic acid, is hypothesized to bind to and activate the GPR109A receptor. GPR109A is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This signaling cascade is the primary pathway for the anti-lipolytic effects of niacin and the vasodilatory skin flush, which is mediated by subsequent prostaglandin release.[1][6]

Mechanism_of_Action cluster_extracellular Extracellular / Membrane cluster_intracellular Intracellular Signaling Prodrug Methyl 4-methylnicotinate HCl (Prodrug) Esterase Tissue Esterases Prodrug->Esterase Hydrolysis Metabolite 4-Methylnicotinic Acid (Active Metabolite) Receptor GPR109A Receptor Metabolite->Receptor Binds & Activates Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Conversion of ATP Effect Downstream Cellular Effects cAMP->Effect Esterase->Metabolite

Caption: Proposed mechanism for Methyl 4-methylnicotinate HCl.

Experimental Framework for In Vitro Characterization

A phased approach is recommended to systematically build the pharmacological profile.

Phase 1: Stability and Metabolism Assessment

Expertise & Experience: The foundational step is to confirm the prodrug hypothesis. Before investigating receptor interactions, it is essential to demonstrate that the parent compound is converted to its presumed active form under biological conditions. An HPLC-based method is the gold standard for quantifying both the parent compound and its metabolite due to its specificity and sensitivity.[10]

Protocol 1: In Vitro Metabolic Stability

  • Preparation: Prepare a stock solution of Methyl 4-methylnicotinate hydrochloride in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: Prepare incubation mixtures containing a relevant biological matrix (e.g., human liver microsomes or human skin S9 fraction) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation: Warm the matrix mixture to 37°C. Initiate the metabolic reaction by adding the test compound to a final concentration of 1-5 µM. For cofactor-dependent metabolism, include NADPH for microsomal assays. For hydrolysis, esterase activity is often cofactor-independent.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the disappearance of the parent compound and the appearance of the 4-methylnicotinic acid metabolite.

  • Data Interpretation: Calculate the rate of metabolism (e.g., half-life, t½) and the rate of metabolite formation.

ParameterResultInterpretation
Parent Compound (t½) < 30 minRapidly metabolized, consistent with a prodrug profile.
Metabolite Formation Time-dependent increaseConfirms conversion to the active form.
Control (-Enzymes) > 95% parent remainingEnsures degradation is enzyme-mediated.
Table 1: Example Data Table for Metabolic Stability.
Phase 2: Primary Target Engagement (GPR109A)

Trustworthiness: Once metabolite formation is confirmed, the next logical step is to characterize its interaction with the primary target, GPR109A. This involves two key experiments: a binding assay to measure affinity (how tightly the compound binds) and a functional assay to measure potency and efficacy (the concentration at which it produces a response and the magnitude of that response).

Protocol 2: GPR109A Radioligand Binding Assay

  • Source: Use cell membranes prepared from a cell line stably overexpressing the human GPR109A receptor (e.g., HEK293 or CHO-K1 cells).

  • Radioligand: Utilize a known high-affinity GPR109A radioligand, such as [³H]-Nicotinic Acid.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (4-methylnicotinic acid).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: GPR109A Functional Activity - cAMP Assay

  • Cell Line: Use a cell line stably expressing human GPR109A (e.g., CHO-hGPR109A).

  • Cell Seeding: Seed the cells into a 384-well assay plate and culture overnight.

  • Assay Conditions: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound (4-methylnicotinic acid). To measure the inhibitory effect on cAMP production, co-stimulate the cells with Forskolin, a direct activator of adenylyl cyclase.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: Plot the assay signal (inversely proportional to cAMP inhibition) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (efficacy) relative to a reference agonist like nicotinic acid.

cAMP_Workflow Start Start Seed Seed CHO-hGPR109A cells in 384-well plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 AddCmpd Add Forskolin & Test Compound (4-Methylnicotinic Acid) Incubate1->AddCmpd Incubate2 Incubate at 37°C AddCmpd->Incubate2 Detect Lyse Cells & Add cAMP Detection Reagents (HTRF) Incubate2->Detect Read Read Plate on HTRF-compatible Reader Detect->Read Analyze Data Analysis: Calculate EC50 & Efficacy Read->Analyze End End Analyze->End

Caption: Workflow for a cell-based GPR109A cAMP functional assay.
ParameterResult (Hypothetical)Interpretation
GPR109A Binding (Ki) 150 nMDemonstrates moderate-to-high affinity for the target receptor.
GPR109A Function (EC50) 250 nMShows potent functional activity consistent with binding affinity.
GPR109A Function (% Efficacy) 98% (vs. Nicotinic Acid)Indicates the compound is a full agonist at the receptor.
Table 2: Example Target Engagement Data for 4-Methylnicotinic Acid.
Phase 3: Selectivity and Off-Target Profiling

Authoritative Grounding: To build a complete profile and ensure safety, it is critical to assess the compound's selectivity. Due to the "nicotinate" name, a key off-target family to investigate is the nicotinic acetylcholine receptors (nAChRs).[11] Demonstrating a lack of activity at these receptors is crucial to differentiate the compound's mechanism from that of nicotine and to avoid unwanted cholinergic side effects.

Protocol 4: Off-Target Screening - Nicotinic Acetylcholine Receptors

  • Assay Type: A functional assay is preferred over a binding assay as it measures the actual cellular response. A membrane potential-based assay is suitable for ion channels like nAChRs.[11]

  • Cell Lines: Use cell lines stably expressing key human nAChR subtypes relevant to the central nervous system, such as α4β2 and α7.[12][13]

  • Methodology: a. Load the cells with a fluorescent membrane potential-sensitive dye. b. Add the test compound (Methyl 4-methylnicotinate and 4-methylnicotinic acid should both be tested) at a high concentration (e.g., 10 µM). c. Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine). d. Measure the change in fluorescence, which corresponds to ion influx and membrane depolarization.

  • Data Interpretation: An active compound would either stimulate the receptor on its own (agonist) or inhibit the response to the reference agonist (antagonist). A lack of response indicates selectivity for GPR109A over nAChRs.

Target ReceptorActivity at 10 µMInterpretation
nAChR α4β2 < 10% inhibition/activationNo significant off-target activity.
nAChR α7 < 10% inhibition/activationNo significant off-target activity.
Table 3: Example Selectivity Screening Data.

Data Interpretation and Profile Summary

Synthesizing the data from this experimental framework provides a clear and robust in vitro pharmacological profile. The ideal profile for Methyl 4-methylnicotinate hydrochloride would demonstrate:

  • Efficient and enzyme-dependent conversion to 4-methylnicotinic acid.

  • High affinity and potent, full agonist activity of the metabolite at the human GPR109A receptor.

  • A clean off-target profile, particularly a lack of activity at major nAChR subtypes.

This profile would validate the mechanistic hypothesis and establish the compound as a selective GPR109A prodrug agonist, providing a strong foundation for further preclinical and clinical development.

Conclusion

This technical guide outlines an essential in vitro strategy for characterizing Methyl 4-methylnicotinate hydrochloride. By systematically validating its prodrug nature, quantifying the active metabolite's affinity and potency at the GPR109A receptor, and confirming its selectivity, researchers can build a comprehensive data package. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the pharmacological profile is both accurate and directly relevant to the compound's intended therapeutic application, enabling informed decisions in the drug development pipeline.

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Foundational

An In-Depth Technical Guide to the Discovery and History of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a rich history intertwined with the prevention of pellagra, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a rich history intertwined with the prevention of pellagra, a debilitating deficiency disease.[1][2] Beyond its essential role as a vitamin, nicotinic acid and its derivatives, particularly its esters, have garnered significant attention for their diverse pharmacological properties.[3][4][5] This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical development of nicotinic acid esters, offering insights into their chemical evolution and therapeutic potential.

The journey of nicotinic acid began with its first synthesis in 1867 by chemist Hugo Weidel through the oxidation of nicotine.[1] However, its biological importance remained unrecognized for many years. The pivotal moment came in 1937 when American biochemist Conrad Elvehjem identified nicotinic acid as the "pellagra-preventing factor".[1][6] This discovery laid the groundwork for future research into its pharmacological applications, including the development of various ester derivatives.

Nicotinic acid esters are primarily synthesized through the esterification of nicotinic acid with various alcohols.[7][8] These modifications to the parent molecule have been driven by the need to alter its physicochemical properties, such as lipophilicity and duration of action, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the key synthetic methodologies, from early laboratory techniques to more advanced and sustainable approaches.

Furthermore, this document will explore the pharmacological landscape of nicotinic acid esters, with a particular focus on their well-documented vasodilatory effects.[7][9] The guide will also touch upon their application in transdermal drug delivery systems and their emerging roles in various therapeutic areas.[10][11] By providing a detailed historical and technical perspective, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

PART 1: The Genesis of Nicotinic Acid and the Dawn of its Esters

The Foundational Discovery of Nicotinic Acid

The story of nicotinic acid esters is inextricably linked to the discovery of nicotinic acid itself. Initially synthesized in 1867, its profound biological significance was not understood until the early 20th century's fight against pellagra.[1] This devastating disease, characterized by dermatitis, diarrhea, and dementia, was rampant in populations with corn-based diets.[1] In 1915, Dr. Joseph Goldberger's epidemiological work pointed towards a dietary deficiency, but the specific nutrient remained a mystery.[1] The breakthrough occurred in 1937 when Conrad Elvehjem isolated nicotinic acid from liver extracts and demonstrated its curative effect on pellagra.[1][6] This established nicotinic acid as an essential vitamin, later designated as vitamin B3.

Early Synthesis of Nicotinic Acid

The availability of nicotinic acid was a crucial precursor to the synthesis of its esters. Early industrial production methods focused on the oxidation of readily available pyridine derivatives.[1] One of the first technologies involved the catalytic, liquid-phase oxidation of 5-ethyl-2-methylpyridine with nitric acid.[12] This process, carried out at high temperatures and pressures, yielded 2,5-pyridinedicarboxylic acid, which was then decarboxylated to form nicotinic acid.[12] Another significant industrial method is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinamide or nicotinic acid.[12]

The Emergence of Nicotinic Acid Esters

With nicotinic acid established as a key biological molecule, researchers began to explore its derivatives to modulate its properties. The esterification of nicotinic acid with various alcohols offered a straightforward way to alter its lipophilicity and, consequently, its pharmacological profile. One of the earliest and most fundamental methods for synthesizing nicotinic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[7][8]

PART 2: Synthesis and Methodologies

Classical Esterification Techniques

The primary method for synthesizing simple alkyl esters of nicotinic acid, such as methyl nicotinate and ethyl nicotinate, has traditionally been the acid-catalyzed esterification of nicotinic acid with the corresponding alcohol.[7][13] This reaction is typically carried out under reflux for several hours.[7]

Experimental Protocol: Synthesis of Methyl Nicotinate via Sulfuric Acid-Catalyzed Esterification [7][8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid in an excess of methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the suspension while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 13 hours.[7]

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution. Extract the methyl nicotinate into an organic solvent such as chloroform.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using a solvent system like petroleum ether/ethyl acetate (4:1).[7]

  • Characterization: Confirm the structure and purity of the synthesized methyl nicotinate using techniques such as Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7][8]

Characteristic Methyl Nicotinate Reference
Appearance White powder[7][8]
Melting Point 40-42°C[7][8]
IR (KBr cm⁻¹) 1728.1 (C=O), 1587.3 (C=N-), 1429.2 (C=C, aromatic), 1292.2-1120.6 (C-O-C)[7]
¹H NMR (δH) 9.34 (s, H-2), 8.97 (br d, J = 8.0, H-4, H-6), 8.04 (br s, H-5), 4.05 (s, OCH₃)[7]
EIMS (m/z) 137.0 [M+], 122.0 [M-CH₃]+, 106.0 [M-COOCH₃]+, 78.0 [M-COOCH₃-HCN]+[7][13]
Modern and Green Synthetic Approaches

In recent years, there has been a push towards developing more sustainable and efficient methods for the synthesis of nicotinic acid derivatives. One such approach involves the use of green solvents. For instance, the synthesis of certain nicotinic acid derivatives has been achieved using Cyrene, a bio-based solvent, in a greener synthetic approach.[3] Additionally, enzymatic and biocatalytic processes are being explored as potential alternatives to traditional chemical methods for producing nicotinic acid, which could be extended to the synthesis of its esters.[14]

Synthesis of More Complex Nicotinic Acid Esters

The synthesis of more complex nicotinic acid esters, such as those involving steroids or other large molecules, often requires different strategies. For example, the esterification of a steroid with one or two hydroxyl groups can be achieved using nicotinic acid itself in the presence of a dehydrating agent like phosphorus oxychloride and a tertiary base, or by using a functional derivative of nicotinic acid like its anhydride or halide.[15]

PART 3: Pharmacological Properties and Therapeutic Applications

Vasodilatory Effects

One of the most well-known properties of topically applied nicotinic acid esters is their ability to induce localized vasodilation, leading to erythema (redness) and a transient increase in skin perfusion.[7] This effect is mediated by the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[16] This vasodilatory action has been harnessed in various topical formulations to improve local blood flow.[9]

The mechanism of nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor GPR109A on epidermal Langerhans cells.[16] This activation triggers the prostaglandin synthesis pathway, leading to the observed cutaneous effects.[16]

Vasodilation_Pathway NAE Nicotinic Acid Ester GPR109A GPR109A Receptor (Langerhans Cells) NAE->GPR109A Binds to PLA2 Phospholipase A2 Activation GPR109A->PLA2 AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesizes Vasodilation Vasodilation (Flushing, Erythema) PGs->Vasodilation Induces

Caption: Proposed mechanism of nicotinic acid ester-induced vasodilation.

Transdermal Drug Delivery

The physicochemical properties of nicotinic acid esters make them suitable candidates for transdermal drug delivery systems.[10] Their increased lipophilicity compared to nicotinic acid can enhance penetration through the stratum corneum, the outermost layer of the skin. This approach offers several advantages, including bypassing first-pass metabolism, maintaining steady plasma levels, and improving patient compliance.[17] Formulations for transdermal delivery can include creams, lotions, and patches.[10] Recent research has also explored the use of polysaccharide films for the transdermal delivery of niacin to mitigate flushing side effects.[11]

Other Therapeutic Areas of Investigation

Beyond their vasodilatory properties, nicotinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including:

  • Lipid-Lowering Effects: While nicotinic acid itself is well-known for its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol, research has also been conducted on the lipid-modifying properties of its esters.[5][9][18]

  • Anti-Inflammatory Activity: Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[19]

  • Anticancer Potential: The nicotinic acid scaffold has been explored for the development of anticancer drugs.[4]

  • Antidiabetic Effects: Some nicotinic acid derivatives have been investigated as potential dual anti-inflammatory and anti-hyperglycemic agents.[20]

Conclusion

The journey of nicotinic acid esters, from their conceptualization following the discovery of nicotinic acid to their synthesis and diverse pharmacological applications, represents a significant chapter in medicinal chemistry. The ability to modify the physicochemical properties of nicotinic acid through esterification has opened up new avenues for therapeutic interventions. While the vasodilatory effects of simple nicotinic acid esters are well-established, ongoing research continues to uncover new and promising applications for a broader range of derivatives. As synthetic methodologies become more sophisticated and our understanding of the underlying biological mechanisms deepens, nicotinic acid esters are poised to remain a fertile ground for discovery and innovation in the fields of drug development and biomedical research.

References

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • UKnowledge. (2004, January 13). Topical Formulations for the Transdermal Delivery of Niacin and Methods of Treating Hyperlipidemia. [Link]

  • ACS Publications. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]

  • ResearchGate. (2015, August 5). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Eureka | Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. [Link]

  • PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • PMC - NIH. (n.d.). Nicotinic acid: an old drug with a promising future. [Link]

  • PubMed. (1972, August). Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • PubMed Central. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • PubMed. (1979, April). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. [Link]

  • PMC - NIH. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • PubMed. (2005, August). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. [Link]

  • PubMed. (n.d.). Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients. [Link]

  • News-Medical.Net. (n.d.). Niacin History. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). [Link]

  • YouTube. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. [Link]

  • MDPI. (2023, April 25). Ex Vivo Transdermal Delivery of Nicotinamide Mononucleotide Using Polyvinyl Alcohol Microneedles. [Link]

  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • ResearchGate. (2025, August 10). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024, May 7). Transdermal Delivery of Niacin Through Polysaccharide Films Ameliorates Cutaneous Flushing in Experimental Wistar Rats. [Link]

  • PSE Community.org. (2024, January 17). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. [Link]

  • IT Medical Team. (n.d.). A REVIEW: TRANSDERMAL DRUG DELIVERY OF NICOTINE. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 4-Methylnicotinate Hydrochloride: A Detailed Laboratory Protocol

This document provides a comprehensive guide for the laboratory synthesis of methyl 4-methylnicotinate hydrochloride, a valuable building block in medicinal chemistry and drug development. This protocol details two effec...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory synthesis of methyl 4-methylnicotinate hydrochloride, a valuable building block in medicinal chemistry and drug development. This protocol details two effective synthetic routes from 4-methylnicotinic acid, offering flexibility based on available reagents and equipment. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, ensuring a thorough understanding for researchers, scientists, and professionals in the field.

Introduction

Methyl 4-methylnicotinate and its hydrochloride salt are important intermediates in the synthesis of a variety of pharmacologically active compounds. The pyridine core, substituted with a methyl group and a methoxycarbonyl group, provides a versatile scaffold for the development of novel therapeutic agents. The hydrochloride salt form often improves the compound's stability, solubility, and handling properties, making it more amenable to further chemical transformations and pharmaceutical formulation. This protocol outlines two reliable methods for its preparation: a direct Fischer esterification and a two-step procedure via an acyl chloride intermediate.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity and to handle all chemicals in accordance with established laboratory safety procedures.

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
4-Methylnicotinic AcidC₇H₇NO₂137.14≥98%e.g., Sigma-Aldrich, TCIStarting material
Methanol (Anhydrous)CH₃OH32.04≥99.8%e.g., Fisher ScientificReagent and solvent
Sulfuric Acid (Concentrated)H₂SO₄98.0895-98%e.g., VWRCatalyst
Thionyl ChlorideSOCl₂118.97≥99%e.g., Acros OrganicsReagent
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93≥99.8%e.g., EMD MilliporeSolvent
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12≥99%e.g., J.T. BakerSolvent
Hydrochloric Acid (in diethyl ether)HCl36.46~2 M solutione.g., Sigma-AldrichFor salt formation
Sodium BicarbonateNaHCO₃84.01ACS Reagent Gradee.g., MallinckrodtFor neutralization
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS Reagent Gradee.g., BDHDrying agent
Magnesium Sulfate (Anhydrous)MgSO₄120.37ACS Reagent Gradee.g., Alfa AesarDrying agent

Synthetic Protocols

Two distinct and reliable methods for the synthesis of methyl 4-methylnicotinate hydrochloride are presented below. The choice of method may depend on factors such as the desired reaction time, scale, and available safety infrastructure.

Method 1: Fischer-Speier Esterification

This direct, one-pot acid-catalyzed esterification is a classic and straightforward approach. The reaction equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinic acid (1.0 eq).

  • Reagent Addition: To the flask, add a significant excess of anhydrous methanol (e.g., 20-30 eq) to act as both reactant and solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl 4-methylnicotinate as an oil or low-melting solid.

Formation of the Hydrochloride Salt:

  • Dissolution: Dissolve the crude methyl 4-methylnicotinate in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add a solution of hydrochloric acid in diethyl ether (~2 M) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain methyl 4-methylnicotinate hydrochloride.

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification A 4-Methylnicotinic Acid + Excess Methanol B Add conc. H₂SO₄ (catalyst) A->B C Reflux (4-6 h) B->C D Cool & Neutralize (NaHCO₃) C->D E Extract with DCM D->E F Dry & Concentrate E->F G Crude Methyl 4-methylnicotinate F->G H Dissolve in Diethyl Ether G->H I Add HCl in Ether H->I J Filter & Dry I->J K Methyl 4-methylnicotinate HCl J->K

Caption: Workflow for the synthesis of methyl 4-methylnicotinate hydrochloride via Fischer esterification.

Method 2: Two-Step Synthesis via Acyl Chloride

This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. This approach is often faster and can be advantageous for less reactive substrates.

Part 1: Synthesis of 4-Methylnicotinoyl Chloride

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel) to protect the reaction from atmospheric moisture.

  • Reagent Addition: Suspend 4-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane.

  • Thionyl Chloride Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gases ceases and the solution becomes clear.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed with an appropriate trap to capture the corrosive vapors. The resulting crude 4-methylnicotinoyl chloride is typically used in the next step without further purification.

Part 2: Esterification and Hydrochloride Salt Formation

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of methanol, leading to a rapid and efficient esterification.

Step-by-Step Procedure:

  • Esterification: In a separate flask, dissolve the crude 4-methylnicotinoyl chloride in anhydrous dichloromethane and cool the solution in an ice bath. Slowly add anhydrous methanol (1.5-2.0 eq) to the stirred solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methylnicotinate.

Formation of the Hydrochloride Salt:

  • Dissolution and Precipitation: Follow steps 8 and 9 from Method 1 to convert the crude ester into its hydrochloride salt.

Diagram of the Acyl Chloride Route Workflow:

Acyl_Chloride_Route cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Esterification & Salt Formation A 4-Methylnicotinic Acid + DCM B Add Thionyl Chloride A->B C Reflux (1-2 h) B->C D Concentrate C->D E Crude 4-Methylnicotinoyl Chloride D->E F Dissolve in DCM, Cool E->F G Add Methanol F->G H Stir (1-2 h) G->H I Work-up & Concentrate H->I J Crude Methyl 4-methylnicotinate I->J K Dissolve in Diethyl Ether J->K L Add HCl in Ether K->L M Filter & Dry L->M N Methyl 4-methylnicotinate HCl M->N

Caption: Workflow for the two-step synthesis of methyl 4-methylnicotinate hydrochloride via an acyl chloride intermediate.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic procedures.

Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

Fischer_Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O⁺H)-OH Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Proton_Transfer R-C(OH)(O-R')-O⁺H₂ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Cation R-C(=O⁺-R')-OH Proton_Transfer->Ester_Cation - H₂O Ester R-COOR' Ester_Cation->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Acyl Chloride Formation and Esterification Mechanism

The reaction of a carboxylic acid with thionyl chloride proceeds through a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by the chloride ion. The subsequent esterification of the acyl chloride with an alcohol is a nucleophilic acyl substitution reaction.

Acyl_Chloride_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Esterification Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-S(O)Cl Carboxylic_Acid->Mixed_Anhydride + SOCl₂ Acyl_Chloride R-COCl Mixed_Anhydride->Acyl_Chloride + Cl⁻, - SO₂, - Cl⁻ Acyl_Chloride_2 R-COCl Tetrahedral_Intermediate R-C(O⁻)(Cl)(O⁺H-R') Acyl_Chloride_2->Tetrahedral_Intermediate + R'OH Ester R-COOR' Tetrahedral_Intermediate->Ester - HCl

Caption: Simplified mechanism for the formation of an ester via an acyl chloride intermediate.

Characterization of the Final Product

Thorough characterization of the synthesized methyl 4-methylnicotinate hydrochloride is essential to confirm its identity, purity, and structure.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol [2]
Melting Point Data not readily available in cited literature; to be determined experimentally.
¹H NMR Expected signals would correspond to the aromatic protons, the methyl group on the pyridine ring, the methyl ester protons, and a downfield shift of the pyridine protons upon protonation.
¹³C NMR Expected signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
IR Spectroscopy (cm⁻¹) Characteristic peaks for N-H stretch (from hydrochloride), C=O stretch (ester), C=C and C=N stretches (aromatic ring), and C-O stretch (ester).

Note: Specific spectral data for methyl 4-methylnicotinate hydrochloride is not widely published. The expected values are based on the known spectra of similar compounds, such as methyl nicotinate.[3][4][5] Experimental data should be acquired and compared to these expectations.

Safety Precautions and Waste Disposal

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

Specific Hazards:

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with care and avoid contact with skin and eyes.

  • Dichloromethane: A potential carcinogen and should be handled in a fume hood.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid waste, including filter paper and drying agents, should be disposed of in a designated solid waste container.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]

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Application

Application Notes and Protocols for Vasodilation Assays Using Methyl 4-methylnicotinate Hydrochloride

Introduction: Unveiling the Vasodilatory Potential of Methyl 4-methylnicotinate Hydrochloride Methyl 4-methylnicotinate hydrochloride, a derivative of nicotinic acid, is a potent vasodilator agent of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Vasodilatory Potential of Methyl 4-methylnicotinate Hydrochloride

Methyl 4-methylnicotinate hydrochloride, a derivative of nicotinic acid, is a potent vasodilator agent of significant interest in cardiovascular research and drug development. Its ability to induce localized vasodilation makes it a valuable tool for investigating vascular reactivity, endothelial function, and the underlying mechanisms of smooth muscle relaxation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methylnicotinate hydrochloride in both in vitro and in vivo vasodilation assays. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering insights into the causality behind experimental choices.

The primary mechanism of action for methyl nicotinate-induced vasodilation is intricately linked to the arachidonic acid cascade, specifically through the enhanced synthesis of prostaglandins.[1][2][3] Prostaglandins, particularly those of the E-series (PGE), are potent lipid mediators that play a crucial role in regulating vascular tone.[4][5] Upon topical application or systemic administration, Methyl 4-methylnicotinate hydrochloride penetrates the cutaneous layers and stimulates the release of arachidonic acid from cell membranes. This initiates a signaling cascade that leads to the production of vasodilatory prostaglandins, which then act on vascular smooth muscle cells to induce relaxation and increase blood flow.[1][6]

Safety and Handling of Methyl 4-methylnicotinate Hydrochloride

As with any chemical reagent, proper safety precautions are paramount when handling Methyl 4-methylnicotinate hydrochloride. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[9]

Mechanism of Action: The Prostaglandin-Mediated Signaling Pathway

The vasodilatory effect of Methyl 4-methylnicotinate hydrochloride is primarily mediated by the prostaglandin pathway. The binding of the molecule to its putative receptor on endothelial or other skin cells is thought to activate phospholipase A2 (PLA2), which in turn cleaves arachidonic acid from membrane phospholipids. The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, including the potent vasodilator, Prostaglandin E2 (PGE2).[4][6][10] PGE2 then binds to its G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells, initiating a signaling cascade that leads to muscle relaxation and vasodilation.[4][11][12]

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_smc_membrane Smooth Muscle Cell Membrane cluster_smc_cytoplasm Smooth Muscle Cell Cytoplasm M4MNH Methyl 4-methylnicotinate hydrochloride Receptor Putative Receptor (GPCR) M4MNH->Receptor Binds to PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) PGs Prostaglandins (e.g., PGE2) COX->PGs Produces AA->COX Metabolized by PGER Prostaglandin Receptor (GPCR) PGs->PGER Binds to AC Adenylyl Cyclase PGER->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Methyl 4-methylnicotinate hydrochloride-induced vasodilation.

In Vitro Vasodilation Assay: Wire Myography of Isolated Arterial Rings

Wire myography is a robust in vitro technique to assess the direct effects of vasoactive compounds on isolated blood vessels.[13][14] This protocol outlines the procedure for evaluating the vasodilatory properties of Methyl 4-methylnicotinate hydrochloride on isolated rat thoracic aortic rings.

Protocol: Isolation and Mounting of Rat Thoracic Aorta
  • Animal Euthanasia and Aorta Isolation:

    • Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care and use committee protocols.

    • Perform a thoracotomy to expose the heart and thoracic aorta.[15]

    • Carefully dissect the thoracic aorta from the surrounding connective and adipose tissues.[15][16]

    • Immediately place the isolated aorta in ice-cold Krebs-Henseleit solution.[17][18]

  • Preparation of Aortic Rings:

    • Under a dissecting microscope, remove any remaining connective tissue from the aorta.

    • Cut the aorta into 2-3 mm wide rings.[19]

    • Take care to not stretch or damage the endothelial layer.

  • Mounting in Wire Myograph:

    • Mount each aortic ring on two stainless steel wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.[13][14]

    • Submerge the rings in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[20]

Protocol: Vasodilation Assay
  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[21]

    • After equilibration, induce a contraction with a high potassium solution (e.g., 60 mM KCl) to assess the viability of the smooth muscle.[22]

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Pre-constriction:

    • Induce a submaximal contraction with a vasoconstrictor such as Phenylephrine (PE, typically 1 µM) or U46619 (a thromboxane A2 analog).[20]

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Add Methyl 4-methylnicotinate hydrochloride to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in a logarithmic fashion (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) up to a maximum concentration (e.g., 10⁻⁴ M).[13]

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-constriction induced by the vasoconstrictor.

Distinguishing Endothelium-Dependent and -Independent Mechanisms

To investigate the role of the endothelium in the vasodilatory response to Methyl 4-methylnicotinate hydrochloride, the following experiments can be performed:

  • Endothelium-Denuded Rings: Mechanically remove the endothelium from a set of aortic rings by gently rubbing the intimal surface with a fine wire or wooden stick before mounting. The absence of a relaxation response to an endothelium-dependent vasodilator like Acetylcholine (ACh, typically 10 µM) confirms successful denudation.[22][26]

  • Pharmacological Inhibition:

    • To assess the involvement of nitric oxide (NO), pre-incubate endothelium-intact rings with an eNOS inhibitor such as L-NAME (Nω-nitro-L-arginine methyl ester, typically 100 µM) for 20-30 minutes before pre-constriction.[27]

    • To investigate the role of prostaglandins, pre-incubate endothelium-intact rings with a cyclooxygenase (COX) inhibitor like Indomethacin (typically 10 µM) or a non-steroidal anti-inflammatory drug (NSAID).[1][2]

Quantitative Data Summary for In Vitro Assays
ParameterTypical Value/RangeNotes
Pre-constricting Agent Phenylephrine (1 µM)A selective α1-adrenergic receptor agonist.
Resting Tension 1.5 - 2.0 gOptimal for rat thoracic aorta.[21]
Methyl 4-methylnicotinate HCl Concentration Range 10⁻⁹ M to 10⁻⁴ MA standard range for constructing a concentration-response curve.
Expected EC50 Micromolar (µM) rangeBased on data from related nicotinic acid derivatives.[17][23][24][25]
Positive Control (Endothelium-dependent) Acetylcholine (10⁻⁹ to 10⁻⁵ M)Induces vasodilation via NO release.[22][26]
Positive Control (Endothelium-independent) Sodium Nitroprusside (10⁻¹⁰ to 10⁻⁶ M)A direct NO donor.

In Vivo Vasodilation Assay: Cutaneous Blood Flow Measurement

The topical application of Methyl 4-methylnicotinate hydrochloride provides an excellent model for studying cutaneous microvascular function in vivo.[1] Laser Doppler Flowmetry (LDF) is a non-invasive technique commonly used to measure changes in skin blood flow.[1]

Protocol: Topical Application and Laser Doppler Flowmetry
  • Subject Preparation:

    • Acclimatize the subject (human volunteer or anesthetized animal) to a temperature-controlled room (22-24°C) for at least 20 minutes to achieve a stable baseline blood flow.

    • Select a suitable test area, typically the volar forearm in humans or a shaved area on the back of an animal.

  • Baseline Measurement:

    • Place the LDF probe over the selected skin area and record baseline blood flow for 2-5 minutes.

  • Application of Methyl 4-methylnicotinate Hydrochloride:

    • Prepare a solution of Methyl 4-methylnicotinate hydrochloride in a suitable vehicle (e.g., distilled water or ethanol) at the desired concentration (e.g., 10 mM, 50 mM, 100 mM).[2]

    • Apply a standardized volume of the solution (e.g., 20-50 µL) to a defined area of the skin. A filter paper disc soaked in the solution can be used for controlled application.

  • Post-application Measurement:

    • Continuously record the skin blood flow using the LDF for a predefined period (e.g., 15-30 minutes) to capture the full vasodilatory response.

  • Data Analysis:

    • Express the change in blood flow as a percentage increase from the baseline.

    • Key parameters to analyze include the peak response, time to peak, and the area under the curve (AUC) of the response over time.

InVivo_Workflow Start Start Acclimatization Subject Acclimatization (20-30 min) Start->Acclimatization Baseline Baseline Blood Flow Measurement (LDF) Acclimatization->Baseline Application Topical Application of Methyl 4-methylnicotinate HCl Baseline->Application PostApplication Post-application Blood Flow Measurement (LDF) Application->PostApplication Analysis Data Analysis (% Change, Peak, AUC) PostApplication->Analysis End End Analysis->End

Sources

Method

Application Note: Methyl 4-methylnicotinate Hydrochloride in Neuroscience Research

A Guide for Investigators Exploring Novel Cholinergic Modulators This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators Exploring Novel Cholinergic Modulators

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for Methyl 4-methylnicotinate hydrochloride in the field of neuroscience. Given its structural similarity to nicotinic acid derivatives, this compound presents a compelling candidate for exploring the modulation of the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs).

Introduction and Scientific Rationale

Methyl 4-methylnicotinate hydrochloride is a heterocyclic compound belonging to the pyridinecarboxylate family. Its core structure is a methyl ester of 4-methylnicotinic acid. While direct, extensive research on this specific molecule in neuroscience is emerging, its structural analogy to methyl nicotinate and other nicotinic alkaloids provides a strong rationale for its investigation as a modulator of nicotinic acetylcholine receptors (nAChRs).[1][2]

nAChRs are ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine and are widely distributed throughout the central and peripheral nervous systems.[3] They are implicated in a vast array of physiological processes, including cognitive function, reward, motor control, and inflammation.[3] Pharmacological modulation of nAChRs is a key strategy in the development of therapies for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

This application note outlines the hypothesized mechanism of action for Methyl 4-methylnicotinate hydrochloride, potential research applications, and detailed protocols for its characterization. The proposed experiments are designed to elucidate its binding affinity, functional activity at nAChR subtypes, and potential therapeutic effects in preclinical models.

Chemical Properties
PropertyValueSource
CAS Number 33402-75-4[4]
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
Synonyms Methyl 4-methylpyridine-3-carboxylate; 4-Methyl-nicotinic acid methyl ester[5]

Hypothesized Mechanism of Action: Targeting Nicotinic Receptors

Based on its structure, Methyl 4-methylnicotinate hydrochloride is hypothesized to act as a ligand for nAChRs. Upon binding, it may function as an agonist, antagonist, or allosteric modulator, leading to conformational changes in the receptor and altering ion flux (Na⁺, K⁺, Ca²⁺). This modulation of channel gating directly impacts neuronal excitability and downstream signaling cascades.

Furthermore, nicotinic ligands can exhibit "inside-out pharmacology," acting as pharmacological chaperones within the endoplasmic reticulum to promote the proper folding, assembly, and trafficking of nAChR subunits to the cell surface.[6][7] This can lead to an upregulation of receptor numbers over time, a phenomenon with significant implications for chronic drug effects and therapeutic potential.[7]

nAChR_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Ion Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Ligand Methyl 4-methylnicotinate HCl (Hypothesized Ligand) Ligand->nAChR Binds to Receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Dependent Signaling Cascades Ion_Influx->Ca_Signaling AP Action Potential Firing Depolarization->AP NT_Release Neurotransmitter Release (e.g., Dopamine, ACh) AP->NT_Release Ca_Signaling->NT_Release

Caption: Hypothesized signaling pathway for Methyl 4-methylnicotinate HCl at nAChRs.

Potential Applications in Neuroscience Research

The unique structure of Methyl 4-methylnicotinate hydrochloride suggests several promising avenues for investigation:

  • Probing nAChR Subtype Selectivity: The vast family of nAChRs, with varying subunit compositions (e.g., α4β2, α7, α3β4), presents a challenge and an opportunity for drug development.[8][9] Initial screening can determine if this compound exhibits preferential binding or activation of specific nAChR subtypes, which is critical for developing targeted therapeutics with fewer side effects.

  • Analgesia and Nociception Research: The parent compound, methyl nicotinate, has demonstrated antinociceptive activity.[1] Therefore, Methyl 4-methylnicotinate hydrochloride is a strong candidate for investigation in preclinical pain models, exploring both central and peripheral mechanisms of analgesia.

  • Neurodegenerative Disease Models: Cholinergic deficits are a hallmark of Alzheimer's disease. Investigating the ability of this compound to modulate nAChRs and potentially enhance cholinergic transmission could be valuable. Its role as a potential pharmacological chaperone could also be explored for its neuroprotective effects.

  • Neuroinflammation: nAChRs, particularly the α7 subtype, are known to play a crucial role in modulating inflammatory responses in the brain. This compound could be used as a tool to study the "cholinergic anti-inflammatory pathway" in models of neuroinflammation.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of Methyl 4-methylnicotinate hydrochloride. These are standard, validated methodologies in neuropharmacology.

Protocol 1: In Vitro Characterization - nAChR Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for specific nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of Methyl 4-methylnicotinate hydrochloride to specific nAChR subtypes (e.g., α4β2* and α7).

Materials:

  • Cell membranes prepared from cell lines stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2, SH-SY5Y for endogenous α7).

  • Radioligand: [³H]-Epibatidine (for high-affinity nAChRs) or [¹²⁵I]-α-Bungarotoxin (for α7 nAChRs).

  • Non-specific binding control: Nicotine (100 µM) or another suitable ligand.

  • Methyl 4-methylnicotinate hydrochloride stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Methyl 4-methylnicotinate hydrochloride in binding buffer, ranging from 10⁻¹¹ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound or control.

    • 50 µL of radioligand at a final concentration near its Kd value.

    • 100 µL of cell membrane preparation (protein concentration typically 10-50 µ g/well ).

  • Incubation: Incubate the plate at room temperature (or 4°C for certain subtypes) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Serial Dilution of Compound - Radioligand Solution - Cell Membranes start->prep plate Plate Assay Components (Compound, Radioligand, Membranes) prep->plate incubate Incubate to Equilibrium (e.g., 90 min at RT) plate->incubate filter Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC₅₀ - Determine Ki count->analyze end End analyze->end

Caption: Workflow for the nAChR Radioligand Binding Assay.

Protocol 2: In Vivo Assessment - Hot Plate Test for Analgesia

This protocol, adapted from studies on methyl nicotinate, assesses the central antinociceptive properties of a compound in rodents.[1]

Objective: To determine if Methyl 4-methylnicotinate hydrochloride produces a significant analgesic effect in a thermal pain model.

Materials:

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Methyl 4-methylnicotinate hydrochloride dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

  • Positive control: Morphine (e.g., 10 mg/kg, s.c.).

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be enforced.

  • Drug Administration: Administer the test compound, positive control, or vehicle control to different groups of mice via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). A typical design would include at least three doses of the test compound.

  • Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the % MPE between treated groups and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.[1]

Hypothetical Data Summary

Table 1: Hypothetical Binding Affinity (Ki) of Methyl 4-methylnicotinate HCl

nAChR Subtype Radioligand Ki (nM)
α4β2 [³H]-Epibatidine 150
α7 [¹²⁵I]-α-Bungarotoxin >10,000

| α3β4 | [³H]-Epibatidine | 850 |

Table 2: Hypothetical Analgesic Effect (% MPE) in Hot Plate Test (at 30 min)

Treatment Group Dose (mg/kg, i.p.) Mean % MPE ± SEM
Vehicle - 5.2 ± 1.5
Compound X 5 25.6 ± 4.1*
Compound X 10 48.9 ± 5.3*
Compound X 20 75.3 ± 6.8*
Morphine 10 92.1 ± 3.7*

*p < 0.05 compared to vehicle control

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimate Acclimate Mice Baseline Measure Baseline Latency on Hot Plate Acclimate->Baseline Administer Administer Compound, Vehicle, or Morphine Baseline->Administer Test Measure Latency at Multiple Time Points Administer->Test Analyze Calculate % MPE and Perform Statistics Test->Analyze

Caption: Experimental workflow for the in vivo hot plate analgesia test.

Conclusion and Future Directions

Methyl 4-methylnicotinate hydrochloride represents a novel chemical entity with the potential to serve as a valuable pharmacological tool for neuroscience research. Based on its structural properties, it is a prime candidate for the modulation of nicotinic acetylcholine receptors. The protocols detailed in this note provide a clear and robust framework for characterizing its binding profile, functional activity, and in vivo efficacy.

Future research should focus on a comprehensive characterization, including electrophysiological studies (e.g., two-electrode voltage clamp or patch clamp) to determine its functional effects as an agonist, antagonist, or allosteric modulator. Successful characterization could pave the way for its use in more complex behavioral models relevant to cognition, anxiety, and depression, and as a lead compound for the development of novel therapeutics for neurological disorders.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • (n.d.). Methyl-6-methylnicotinate Route of Synthesis.
  • Santa Cruz Biotechnology. (n.d.). Methyl 4-Methylnicotinate.
  • Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Govind, A. P., et al. (n.d.). Inside-out neuropharmacology of nicotinic drugs. ResearchGate.
  • Govind, A. P., et al. (n.d.). Inside-out neuropharmacology of nicotinic drugs. CaltechAUTHORS.
  • European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE.
  • Krien, M., et al. (n.d.). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed.
  • Said, S. I. (n.d.). Neuropharmacology of nicotine: effects on the autoregulation of acetylcholine release by substance P and methionine enkephalin in rodent cerebral slices and toxicological implications. PubMed.
  • Versele, V., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. PubMed Central.
  • ChemicalBook. (n.d.). Methyl 4-methylnicotinate synthesis.
  • BioChemPartner. (n.d.). 33402-75-4 | Methyl 4-methylnicotinate.
  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
  • Zigmond, M. J., et al. (n.d.). A-4, a bis tertiary amine derivative of hemicholinium-3 produces in vivo reduction of acetylcholine in rat brain regions. PubMed.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh).
  • Zoli, M., et al. (n.d.). Identification of Four Classes of Brain Nicotinic Receptors Using β2 Mutant Mice. PubMed Central.

Sources

Application

Application Notes and Protocols: Methyl 4-Methylnicotinate Hydrochloride as a Versatile Precursor for the Synthesis of Novel Bioactive Scaffolds

Abstract Methyl 4-methylnicotinate hydrochloride is a readily accessible pyridine-based building block that serves as a strategic precursor for a diverse array of novel compounds in drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-methylnicotinate hydrochloride is a readily accessible pyridine-based building block that serves as a strategic precursor for a diverse array of novel compounds in drug discovery and materials science. Its structure, featuring a reactive methyl ester, a modifiable pyridine core, and a stabilizing methyl group, presents multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of its chemical utility, offering detailed, field-proven protocols for key transformations including amide bond formation, palladium-catalyzed cross-coupling reactions, and functional group reductions. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Methylnicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The strategic functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.

Methyl 4-methylnicotinate hydrochloride emerges as a particularly valuable starting material. The methyl ester at the 3-position is a versatile handle for conversion into amides, hydrazides, or alcohols. The methyl group at the 4-position provides a steric and electronic anchor, while the pyridine ring itself can be subjected to various C-H activation or halogenation reactions to introduce further diversity. This document outlines core synthetic pathways that leverage these features to build libraries of novel molecules with potential therapeutic applications.[1][2]

Physicochemical Properties & Safe Handling

Accurate knowledge of a precursor's properties is fundamental to successful and safe experimentation.

Table 1: Physicochemical Data for Methyl 4-methylnicotinate hydrochloride

PropertyValueReference
CAS Number 1352443-13-0[3][4]
Molecular Formula C₈H₁₀ClNO₂[3][4]
Molecular Weight 187.62 g/mol [3][4]
Appearance Solid[5]
Storage Store in a dry, sealed container under an inert atmosphere.[3][6]
Safety & Handling

Methyl 4-methylnicotinate hydrochloride and its parent acid are classified as irritants.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

    • Skin: Wash with plenty of soap and water.[6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

  • Storage: The compound is hygroscopic and air-sensitive; store in a tightly closed container in a dry, well-ventilated place.[6]

Core Synthetic Pathways & Protocols

The true utility of Methyl 4-methylnicotinate hydrochloride is demonstrated by its versatility in key synthetic transformations. The following protocols are designed to be robust starting points for derivatization.

G Figure 1: Synthetic Utility Overview cluster_0 Key Transformations cluster_1 Derivative Classes start Methyl 4-methylnicotinate Hydrochloride amide Amide Coupling start->amide 1. Saponification 2. Amine, Coupling Agent suzuki Suzuki Coupling start->suzuki 1. Halogenation 2. Boronic Acid, Pd Catalyst reduction Ester Reduction start->reduction Reducing Agent amide_prod N-Substituted 4-Methylnicotinamides amide->amide_prod suzuki_prod Aryl/Heteroaryl Substituted 4-Methylnicotinates suzuki->suzuki_prod reduction_prod (4-Methylpyridin-3-yl)methanol & Derivatives reduction->reduction_prod

Caption: High-level overview of synthetic pathways originating from Methyl 4-methylnicotinate hydrochloride.

Pathway 1: Amide Synthesis via Saponification and Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry, allowing for the connection of molecular fragments.[8] This two-step process first converts the methyl ester to a carboxylic acid (saponification), which is then activated and coupled with a primary or secondary amine.

G Figure 2: Amide Synthesis Workflow start Methyl 4-methylnicotinate Hydrochloride step1 Step 1: Saponification (e.g., LiOH, THF/H₂O) start->step1 intermediate 4-Methylnicotinic Acid Hydrochloride step1->intermediate step2 Step 2: Amide Coupling (Amine, EDC, HOBt, DIPEA, DMF) intermediate->step2 product Target N-Substituted 4-Methylnicotinamide step2->product

Caption: Step-by-step workflow for the synthesis of novel amides.

Protocol 1A: Saponification to 4-Methylnicotinic Acid Hydrochloride

  • Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a prerequisite for amide coupling. Lithium hydroxide (LiOH) is a commonly used base for this transformation due to its high reactivity and the ease of workup. The reaction is typically performed in a mixture of an organic solvent like tetrahydrofuran (THF) and water to ensure solubility of both the starting material and the reagent.

  • Materials:

    • Methyl 4-methylnicotinate hydrochloride

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • Dissolve Methyl 4-methylnicotinate hydrochloride (1.0 eq) in a 2:1 mixture of THF and deionized water.

    • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

    • A precipitate of 4-methylnicotinic acid hydrochloride should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 1B: EDC/HOBt Mediated Amide Coupling

  • Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable.[9] Coupling reagents are used to activate the carboxylic acid. The carbodiimide method, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely adopted strategy.[9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) can improve efficiency and suppress side reactions, notably racemization in chiral substrates. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Materials & Reagents:

ReagentM.W.RoleStoichiometry
4-Methylnicotinic Acid HCl173.59Substrate1.0 eq
Primary/Secondary AmineVariesNucleophile1.1 eq
EDC Hydrochloride191.70Coupling Agent1.2 eq
HOBt Monohydrate153.14Additive1.2 eq
DIPEA129.24Base3.0 eq
N,N-Dimethylformamide (DMF)73.09Solvent-
  • Procedure:

    • To a solution of 4-methylnicotinic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-methylnicotinamide.

Pathway 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12] To apply this to the 4-methylnicotinate scaffold, a halogen must first be installed on the pyridine ring.

G Figure 3: Suzuki Coupling Workflow start Methyl 4-methylnicotinate (Free Base) step1 Step 1: Halogenation (e.g., POBr₃, DCM) start->step1 intermediate Methyl 2-Bromo-4-methylnicotinate step1->intermediate step2 Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base, Solvent) intermediate->step2 product Target 2-Aryl-4-methylnicotinate step2->product

Caption: Step-by-step workflow for C-C bond formation via halogenation and Suzuki coupling.

Protocol 2A: Bromination of the Pyridine Ring

  • Rationale: Introducing a halogen atom, such as bromine, at a specific position on the pyridine ring creates a handle for cross-coupling reactions. This protocol is adapted from a procedure for a related nicotinate derivative.[13] Phosphorus oxybromide (POBr₃) is a potent brominating agent for electron-deficient heterocyclic systems. The reaction is typically performed at elevated temperatures. Note: This reaction should be performed with the free base of methyl 4-methylnicotinate.

  • Procedure:

    • Neutralize Methyl 4-methylnicotinate hydrochloride to its free base form using a standard aqueous workup with a mild base (e.g., NaHCO₃).

    • To a solution of methyl 4-methylnicotinate (free base, 1.0 eq) in an appropriate solvent like Dichloromethane (DCM), add POBr₃ (1.5 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 35-40 °C, stirring until the starting material is consumed (monitor by TLC).[13]

    • Carefully quench the reaction by pouring it onto ice and neutralizing with a saturated NaHCO₃ aqueous solution until gas evolution ceases.[13]

    • Extract the product with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.[13]

    • Purify the crude product by silica gel chromatography to obtain the brominated intermediate.

Protocol 2B: Suzuki-Miyaura Coupling

  • Rationale: The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][12] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can depend on the specific substrates used.

  • Materials & Reagents:

ReagentRoleExample
Brominated NicotinateSubstrateMethyl 2-Bromo-4-methylnicotinate
Aryl/Heteroaryl Boronic AcidCoupling PartnerPhenylboronic Acid
Palladium CatalystCatalystPd(PPh₃)₄ or Pd(dppf)Cl₂
BaseActivates Boronic AcidK₂CO₃, Cs₂CO₃, or K₃PO₄
SolventReaction MediumDioxane/Water, Toluene, or DMF
  • Procedure:

    • In a reaction vessel, combine the brominated nicotinate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the desired biaryl product.

Pathway 3: Reduction of the Methyl Ester

Reducing the ester functionality to a primary alcohol opens up another avenue for derivatization, providing a site for etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.

G Figure 4: Ester Reduction Workflow start Methyl 4-methylnicotinate Hydrochloride step1 Reduction (e.g., NaBH₄, Methanol or LiAlH₄, THF) start->step1 product (4-Methylpyridin-3-yl)methanol

Caption: A direct workflow for the reduction of the methyl ester to a primary alcohol.

Protocol 3: Sodium Borohydride Reduction to (4-Methylpyridin-3-yl)methanol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting esters to alcohols, often chosen for its safety and ease of handling compared to stronger reagents like lithium aluminum hydride (LiAlH₄).[14][15] The reaction is typically performed in a protic solvent like methanol or ethanol.

  • Materials:

    • Methyl 4-methylnicotinate hydrochloride

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water

  • Procedure:

    • Dissolve Methyl 4-methylnicotinate hydrochloride (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C. Gas evolution (hydrogen) will be observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.[14] Monitor by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Conclusion

Methyl 4-methylnicotinate hydrochloride is a cost-effective and highly adaptable precursor for constructing diverse molecular architectures. The protocols detailed herein for amide coupling, Suzuki cross-coupling, and ester reduction provide a robust foundation for researchers engaged in the synthesis of novel compounds. The ability to readily generate libraries of amides, biaryls, and functionalized alcohols from a single starting material underscores its significant potential in accelerating hit-to-lead campaigns and materials science exploration. The derivatized nicotinic acid and nicotinamide moieties are of particular interest due to their prevalence in biologically active compounds.[16][17]

References

  • CN114437031A - Synthetic method of 6-methyl nicotine.
  • (48)
  • Methyl nicotinate. Wikipedia. [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office - EP 4144727 A1. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • WO2017211543A1 - New menthyl nicotinate synthesis process.
  • methyl nicotinate, 93-60-7. The Good Scents Company. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Taylor & Francis Online. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. ResearchGate. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers. [Link]

  • 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem - National Institutes of Health. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Method

Application Note: A Validated HPLC Method for the Quantification of Methyl 4-methylnicotinate hydrochloride

Introduction Methyl 4-methylnicotinate hydrochloride is a pyridine carboxylic acid ester of increasing interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-methylnicotinate hydrochloride is a pyridine carboxylic acid ester of increasing interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is paramount for quality control, stability studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of Methyl 4-methylnicotinate hydrochloride.

The developed method is grounded in reversed-phase chromatography, a widely adopted technique for its versatility in separating a broad range of non-polar and weakly polar compounds.[1] The protocol herein is designed to be both precise and accurate, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2][3][4][5]

Physicochemical Properties of Methyl 4-methylnicotinate hydrochloride

A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.

PropertyValueSource
Chemical FormulaC₈H₁₀ClNO₂N/A
Molecular Weight187.62 g/mol N/A
Chemical StructureN/A

The hydrochloride salt form of the molecule suggests good solubility in aqueous and polar organic solvents. For method development, a diluent composed of water and methanol or acetonitrile is a suitable choice, leveraging the "like dissolves like" principle for polar compounds.[8]

HPLC Method and Chromatographic Conditions

The selection of chromatographic conditions is a critical step in achieving the desired separation and quantification.

Rationale for Method Component Selection
  • Stationary Phase: A C18 (octadecyl) column is chosen as the stationary phase. This non-polar stationary phase provides excellent hydrophobic interactions with the analyte, which is essential for retention in reversed-phase chromatography. The use of a C18 column is a well-established practice for the analysis of a wide variety of pharmaceutical compounds.

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is employed. The aqueous component, a phosphate buffer at a slightly acidic pH (e.g., pH 3.0), helps to ensure consistent ionization of the analyte and any potential acidic or basic impurities, leading to reproducible retention times. Acetonitrile is selected as the organic modifier due to its lower UV cutoff and reduced backpressure compared to methanol.[9]

  • Detection: Based on the UV absorbance characteristics of related nicotinic acid derivatives, a UV detector set at 262 nm is proposed for optimal sensitivity.

  • Elution Mode: A gradient elution is recommended to ensure the efficient elution of the target analyte while also providing adequate separation from any potential impurities that may have different polarities.

Recommended Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 262 nm
Injection Volume 10 µL
Diluent Water:Methanol (50:50, v/v)

Experimental Protocols

Preparation of Solutions

Caution: Handle all chemicals with appropriate personal protective equipment (PPE).

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm nylon membrane filter.

  • Diluent (Water:Methanol, 50:50, v/v):

    • Mix equal volumes of HPLC-grade water and HPLC-grade methanol.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Methyl 4-methylnicotinate hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the formulation matrix. For a simple powder or drug substance:

  • Accurately weigh an amount of sample equivalent to approximately 25 mg of Methyl 4-methylnicotinate hydrochloride into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol according to ICH Q2(R1)

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[3][4][5]

Caption: Workflow for HPLC Method Validation.

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections of a working standard)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (formulation matrix without the API).

    • Analyze a standard solution of Methyl 4-methylnicotinate hydrochloride.

    • Analyze a sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the Methyl 4-methylnicotinate hydrochloride peak in the blank and placebo chromatograms.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The range should be established based on the linearity, accuracy, and precision data. For an assay of a drug substance or finished product, the range is typically 80% to 120% of the test concentration.[5]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of Methyl 4-methylnicotinate hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Detector wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Analysis and Calculations

The concentration of Methyl 4-methylnicotinate hydrochloride in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Where:

  • Area_sample = Peak area of the analyte in the sample chromatogram

  • Area_standard = Peak area of the analyte in the standard chromatogram

  • Concentration_standard = Concentration of the standard solution (µg/mL)

Stability of Solutions

A study on methyl nicotinate demonstrated that it is stable in aqueous solution, with slow degradation to nicotinic acid over extended periods.[7] It is recommended that standard and sample solutions of Methyl 4-methylnicotinate hydrochloride be prepared fresh daily. If storage is necessary, they should be stored at 2-8 °C and protected from light. A stability study of the solutions under the intended storage conditions should be performed as part of method validation.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantification of Methyl 4-methylnicotinate hydrochloride. The detailed protocol, including the rationale for methodological choices and a thorough validation plan based on ICH guidelines, offers a robust framework for researchers, scientists, and drug development professionals. The successful implementation of this method will enable accurate and reliable analysis, ensuring the quality and consistency of this important pharmaceutical compound.

References

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29–32. [Link]

  • Nicotinic Acid (210-260 nm). (n.d.). Starna Scientific. [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. [Link]

  • UV spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025, August 8). ResearchGate. [Link]

Sources

Application

Developing analytical methods for substituted pyridine carboxylates

An Application Note and Protocol for the Development of Analytical Methods for Substituted Pyridine Carboxylates Author: A Senior Application Scientist Date: January 21, 2026 Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of Analytical Methods for Substituted Pyridine Carboxylates

Author: A Senior Application Scientist

Date: January 21, 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyridine carboxylates are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their inherent chemical properties, including isomerism and a wide range of polarities dictated by their substitution patterns, present unique analytical challenges.[3][4] This guide provides a comprehensive framework for developing, validating, and implementing robust analytical methods for this important class of molecules. We will delve into the causality behind experimental choices, from sample preparation to final analysis, ensuring that each protocol is a self-validating system grounded in scientific principles. This document is designed to empower researchers and drug development professionals with the expertise to generate accurate, reliable, and reproducible analytical data.

Introduction: The Analytical Imperative for Pyridine Carboxylates

The pyridine ring is a prevalent nitrogen-containing heterocycle in a vast array of clinically significant drugs and agricultural products.[1][3] The addition of a carboxylate group, along with other substituents, creates a diverse family of molecules with wideranging therapeutic and biological activities. The three primary isomers of pyridine carboxylic acid—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—and their derivatives are foundational building blocks.[3][4]

The analytical task is complicated by the structural diversity of these compounds. Substituents can be placed at various positions on the ring, leading to multiple isomers with similar masses but different physicochemical properties.[3] Therefore, the primary goal of any analytical method is to be "fit for purpose," whether that purpose is quantifying an active pharmaceutical ingredient (API), profiling impurities, assessing stability, or measuring levels in a complex biological matrix. A well-designed analytical strategy is crucial for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[5][6]

The Analytical Workflow: A Strategic Overview

A successful analytical method is not just a set of parameters but a well-thought-out workflow. Each stage must be optimized to ensure the integrity of the final result. The choice of techniques is fundamentally dictated by the analyte's properties and the analytical objective.

Analytical_Workflow cluster_prep Phase 1: Sample Handling & Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (API, Drug Product, Biological Matrix) Prep_Strategy Select Preparation Strategy (e.g., SPE, LLE, Derivatization) Sample->Prep_Strategy Extraction Execute Extraction/ Cleanup Protocol Prep_Strategy->Extraction Method_Dev Chromatographic Method Development (LC/GC) Extraction->Method_Dev Analyte Solution Detection Detector Selection (UV, MS, FID) Method_Dev->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation Acquisition Data Acquisition Validation->Acquisition Validated Method Integration Peak Integration & Quantification Acquisition->Integration Report Final Report & Certificate of Analysis Integration->Report Validation_Parameters center Fit-for-Purpose Method Specificity Specificity/ Selectivity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness Limit LOD / LOQ center->Limit Accuracy->Range Precision->Range Linearity->Range

Sources

Method

Application Notes and Protocols for the Study of Methyl 4-methylnicotinate hydrochloride in Smooth Muscle Cells

Foreword: A Guided Approach to a Novel Vasodilatory Agent This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methylnicotinate hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Guided Approach to a Novel Vasodilatory Agent

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methylnicotinate hydrochloride in the study of smooth muscle cells (SMCs). As a derivative of nicotinic acid, this compound is of significant interest for its potential vasodilatory properties. While direct research on the 4-methyl variant is emerging, this guide synthesizes established knowledge of the parent compound, methyl nicotinate, to provide a robust starting framework for your investigations. We will delve into the presumed mechanism of action, offer detailed protocols for key in vitro assays, and provide the necessary guidance on handling and solution preparation. Our approach is to empower researchers with both foundational knowledge and the practical tools to empirically determine the optimal experimental parameters for this specific molecule.

Section 1: Scientific Overview and Mechanism of Action

Methyl 4-methylnicotinate hydrochloride is a structural analog of methyl nicotinate, a known rubefacient and vasodilator.[1][2] The primary mechanism of action for methyl nicotinate-induced vasodilation is believed to be mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from the skin and blood vessels.[3][4] This localized release of prostaglandins acts on vascular smooth muscle cells to induce relaxation and subsequent vasodilation.[3] Studies have shown that inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), significantly suppress the vascular response to methyl nicotinate.[3][4] It is therefore hypothesized that Methyl 4-methylnicotinate hydrochloride will share this mechanism.

The signaling cascade initiated by prostaglandins in smooth muscle cells often involves the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] An increase in these cyclic nucleotides typically leads to the activation of protein kinases (PKA and PKG), which in turn phosphorylate downstream targets that promote smooth muscle relaxation.[5]

It is important for researchers to empirically validate this proposed mechanism for the 4-methyl analog and to investigate its potential effects on cAMP and cGMP signaling pathways in their specific smooth muscle cell model.

Section 2: Safety, Handling, and Solution Preparation

As a research chemical, Methyl 4-methylnicotinate hydrochloride should be handled with appropriate laboratory precautions.

2.1 Safety and Handling:

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

2.2 Solution Preparation and Storage:

Methyl nicotinate has been shown to be stable in aqueous solutions for extended periods when stored at 4°C, with gradual hydrolysis to nicotinic acid occurring at a slow rate.[7][8][9]

  • Stock Solution Preparation (100 mM):

    • Aseptically weigh out the desired amount of Methyl 4-methylnicotinate hydrochloride powder. The molecular weight of Methyl 4-methylnicotinate is 151.16 g/mol .[10]

    • Dissolve the powder in a suitable sterile solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in the cell culture medium to the final working concentration.[11][12]

    • Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term use.[11]

    • Aqueous working solutions should be freshly prepared before each experiment or stored at 4°C for short periods.[7][8][9]

Table 1: Recommended Starting Concentrations for In Vitro Studies

Assay TypeRecommended Starting Concentration RangeNotes
Smooth Muscle Cell Proliferation 1 µM - 100 µMA dose-response curve should be generated to determine the optimal concentration.
Smooth Muscle Cell Migration 1 µM - 50 µMThe effect may be biphasic; test a wide range of concentrations.
Smooth Muscle Cell Contraction 10 µM - 500 µMHigher concentrations may be required to elicit a response in ex vivo tissue preparations.

Section 3: Experimental Protocols

The following protocols are provided as a template and should be optimized for your specific cell type and experimental conditions.

Vascular Smooth Muscle Cell (VSMC) Culture
  • Cell Source: Obtain primary vascular smooth muscle cells from a reputable commercial vendor or isolate them from tissue using established protocols.

  • Culture Medium: Culture VSMCs in a specialized smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum (FBS) as recommended by the supplier.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Use cells at a low passage number for all experiments to maintain their contractile phenotype.

Smooth Muscle Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Workflow:

Proliferation_Workflow A Seed VSMCs in a 96-well plate B Incubate for 24h (adhesion) A->B C Serum-starve for 24h B->C D Treat with Methyl 4-methylnicotinate HCl C->D E Incubate for 48h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT-based VSMC proliferation assay.

Protocol:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Adhesion: Incubate the plate for 24 hours to allow the cells to adhere.

  • Synchronization: Gently aspirate the medium and replace it with a serum-free medium. Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Prepare serial dilutions of Methyl 4-methylnicotinate hydrochloride in a low-serum (e.g., 0.5% FBS) medium. Replace the serum-free medium with 100 µL of the treatment solutions. Include appropriate controls (vehicle control, positive control with a known mitogen like PDGF).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Smooth Muscle Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Workflow:

Migration_Workflow A Seed VSMCs in a 6-well plate B Grow to confluence A->B C Create a scratch with a pipette tip B->C D Wash with PBS C->D E Add treatment with Methyl 4-methylnicotinate HCl D->E F Image at 0h E->F G Incubate for 24-48h F->G H Image at various time points G->H I Quantify wound closure H->I

Caption: Workflow for the wound healing/scratch migration assay.

Protocol:

  • Cell Seeding: Seed VSMCs in a 6-well plate and grow them to full confluency.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add a low-serum medium containing different concentrations of Methyl 4-methylnicotinate hydrochloride.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Smooth Muscle Contraction Assay (Collagen Gel Contraction)

This assay measures the ability of smooth muscle cells to contract a 3D collagen matrix.

Workflow:

Contraction_Workflow A Prepare cell suspension B Mix with collagen solution A->B C Polymerize gel in a 24-well plate B->C D Add culture medium C->D E Incubate for 48h D->E F Gently detach the gel E->F G Add treatment with Methyl 4-methylnicotinate HCl F->G H Image at various time points G->H I Measure gel diameter H->I

Caption: Workflow for the collagen gel contraction assay.

Protocol:

  • Cell Preparation: Harvest and resuspend VSMCs in serum-free medium at a concentration of 2-5 x 10⁶ cells/mL.[8]

  • Gel Preparation: On ice, mix the cell suspension with a neutralized collagen solution (e.g., rat tail collagen type I) at a ratio of 1:4 (cells:collagen).

  • Polymerization: Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.[8]

  • Incubation: Add 1 mL of culture medium to each well and incubate for 48 hours.

  • Treatment and Detachment: Gently detach the collagen gels from the sides of the wells using a sterile spatula. Replace the medium with fresh medium containing various concentrations of Methyl 4-methylnicotinate hydrochloride.

  • Data Acquisition: Capture images of the gels at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) and measure the diameter of the gels.

  • Analysis: Calculate the percentage of gel contraction relative to the initial gel size.

Section 4: Proposed Signaling Pathway

Based on the known effects of methyl nicotinate, the following signaling pathway is proposed for Methyl 4-methylnicotinate hydrochloride in vascular smooth muscle cells.

Signaling_Pathway M4MH Methyl 4-methylnicotinate HCl PLA2 Phospholipase A2 M4MH->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Substrate PGs Prostaglandins (e.g., PGD2) COX->PGs Synthesizes GPCR Prostaglandin Receptor (GPCR) PGs->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Proposed prostaglandin-mediated signaling pathway for Methyl 4-methylnicotinate hydrochloride-induced smooth muscle relaxation.

Section 5: Conclusion and Future Directions

Methyl 4-methylnicotinate hydrochloride presents an intriguing compound for the study of smooth muscle physiology and pharmacology. This guide provides a foundational framework for initiating research into its effects on smooth muscle cell proliferation, migration, and contraction. The proposed mechanism, centered on prostaglandin synthesis, offers a solid starting point for mechanistic studies. However, it is imperative that researchers conduct thorough dose-response experiments and validate these pathways for the specific 4-methyl analog. Future investigations should aim to definitively identify the specific prostaglandins involved, delineate the downstream signaling cascades (including the roles of cAMP and cGMP), and explore the in vivo efficacy and therapeutic potential of this compound in models of vascular disease.

References

  • Morrow, J. D., & Roberts, L. J. (2018). The Prostaglandins, Thromboxane, and Leukotrienes. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]

  • Ross, B. M., & T-A-C-K, S. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Wilkin, J. K., & Fortner, G. (1985). Cutaneous vascular response to topical nicotinate ester: factors in variability. British Journal of Dermatology, 113(3), 325-331. [Link]

  • Gao, C., et al. (2018). cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. International Journal of Molecular Sciences, 19(4), 1143. [Link]

  • Tuder, R. M., & Cool, C. D. (2013). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Pulmonary circulation, 3(1), 35–45. [Link]

  • Cornwell, T. L., & Lincoln, T. M. (1989). Regulation of the G-kinase by cGMP and cAMP in vascular smooth muscle. Journal of Biological Chemistry, 264(2), 1146-1155. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information. [Link]

Sources

Application

Application Notes and Protocols for Transdermal Delivery Systems of Nicotinic Acid Esters

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation, characterization, and evaluation of transdermal delivery systems (TDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation, characterization, and evaluation of transdermal delivery systems (TDS) for nicotinic acid esters. Nicotinic acid, a potent lipid-lowering agent, is often limited in its oral application due to side effects like cutaneous flushing.[1][2][3] Transdermal delivery offers a promising alternative, mitigating such adverse effects by providing controlled, sustained release and avoiding first-pass metabolism.[1][2][3] This document elucidates the critical prodrug strategy, wherein lipophilic esters of nicotinic acid are utilized to enhance skin permeation, and are subsequently metabolized to the active niacin within the skin.[4][5][6] We present field-proven protocols for physicochemical characterization, in vitro permeation testing (IVPT), and preclinical skin irritation assessment, grounded in current regulatory expectations.

Introduction: The Rationale for Transdermal Nicotinic Acid Esters

The primary barrier to the transdermal delivery of many active pharmaceutical ingredients (APIs) is the stratum corneum, the outermost layer of the epidermis. Nicotinic acid itself has limited skin permeability. The prodrug approach, modifying a drug into a bioreversible entity, is a powerful strategy to overcome this barrier.[5][6] For nicotinic acid, esterification increases lipophilicity, which is a key determinant for enhanced transport across the epidermis.[4]

Studies have shown that the permeation rate through the epidermis increases drastically with the lipophilicity of the nicotinic acid derivative.[4] For instance, the epidermis acts as the major transport barrier for the more hydrophilic methyl nicotinate, but not for the more lipophilic hexyl nicotinate.[4] Crucially, these esters are metabolized back to the parent nicotinic acid by esterases present within the skin, primarily in the dermis.[4] This localized bioactivation ensures that the active drug reaches the dermal microcirculation for systemic effect.

This guide will focus on the development of matrix-type transdermal patches, where the drug is uniformly dispersed within a polymer matrix, as this design is favored by regulatory bodies like the FDA for its safety profile compared to reservoir-based systems.[7]

Formulation Development: A Stepwise Approach

The development of a robust transdermal patch begins with a clear definition of the Quality Target Product Profile (QTPP), which outlines the desired characteristics of the final product based on safety and efficacy.[8] Key considerations include the intended dose, duration of application, and adhesion properties.[8][9]

Core Components of the Matrix Patch

A typical matrix-type patch is a multi-layered laminate. The selection of each component is critical to the performance and stability of the final product.

  • Active Pharmaceutical Ingredient (API): Nicotinic acid esters (e.g., methyl, ethyl, hexyl, dodecyl nicotinate). The choice of ester will depend on the desired permeation profile and physicochemical properties.

  • Polymer Matrix: The backbone of the patch, controlling the release of the API.[10][11] The choice of polymer depends on its compatibility with the drug, its physicochemical properties, and the desired release kinetics.[7]

    • Hydrophilic Polymers: Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA), Hydroxypropyl Methylcellulose (HPMC).[10][12]

    • Hydrophobic (Lipophilic) Polymers: Ethyl Cellulose (EC), Eudragit® series (e.g., RL 100, RS 100), Polyisobutylene (PIB).[10][13]

  • Plasticizers: Added to increase the flexibility and workability of the polymer matrix, preventing the patch from becoming brittle. A common example is Polyethylene Glycol (PEG 400).[14]

  • Permeation Enhancers: Excipients that reversibly decrease the barrier function of the stratum corneum to facilitate API penetration. Examples include:

    • Solvents: Dimethyl Sulfoxide (DMSO), Transcutol®.[12][15]

    • Fatty Acids/Esters: Labrasol®.[12]

    • Terpenes: Eugenol.[15]

  • Adhesive: Ensures the patch remains in contact with the skin. In many matrix designs ("drug-in-adhesive"), the adhesive polymer also serves as the matrix.

  • Backing Layer: An occlusive outer layer that protects the patch and prevents the evaporation of the drug and other excipients.[16]

  • Release Liner: A protective layer that is removed just before application.

Protocol: Fabrication by Solvent Casting Method

The solvent casting technique is a widely used method for preparing matrix-type patches.[1][13][14]

Materials:

  • Nicotinic Acid Ester (e.g., Hexyl Nicotinate)

  • Polymer(s) (e.g., Eudragit® RL 100, PVA)

  • Plasticizer (e.g., PEG 400)

  • Permeation Enhancer (e.g., Eugenol)

  • Solvent (e.g., Methanol, Dichloromethane - choice depends on polymer solubility)

  • Petri dish or other suitable casting surface

  • Magnetic stirrer

Procedure:

  • Accurately weigh the required quantities of the polymer(s) and dissolve in a suitable volume of the chosen solvent with continuous stirring until a clear solution is formed.

  • Separately, weigh and dissolve the nicotinic acid ester, plasticizer, and permeation enhancer in the polymer solution.

  • Continue stirring until a homogeneous, clear solution is obtained.

  • Carefully pour the solution into a petri dish placed on a level surface.

  • Allow the solvent to evaporate slowly at room temperature for 24 hours. To control evaporation, the petri dish can be covered with a funnel.

  • Once the film has formed, carefully remove it from the casting surface.

  • Cut the film into patches of the desired size (e.g., 2 cm²).

  • Store the patches in a desiccator until further evaluation.

Physicochemical Characterization of Transdermal Patches

Ensuring the quality, uniformity, and stability of the manufactured patches is a regulatory requirement and critical for performance.[9] The following tests are fundamental for patch characterization.

Table 1: Key Physicochemical Evaluation Parameters
ParameterMethodRationale & Acceptance Criteria
Appearance Visual InspectionPatches should be visually inspected for color, clarity, flexibility, and homogeneity. They should be free from defects like crystals, cracks, or air bubbles.[17]
Thickness Micrometer Screw GaugeUniform thickness across the patch is essential for consistent drug loading and release. Measurements should be taken at multiple points on each patch.[18]
Weight Uniformity Digital Weighing BalanceIndicates uniform distribution of the drug-polymer matrix. A set number of patches (e.g., 10) are weighed individually, and the average weight and standard deviation are calculated.[18]
Drug Content Uniformity UV-Vis Spectrophotometry or HPLCConfirms that each patch contains the specified amount of API. A patch is dissolved in a suitable solvent, and the drug concentration is quantified against a standard curve.[18]
Folding Endurance Manual TestingMeasures the physical integrity and flexibility of the patch. A patch is repeatedly folded at the same point until it breaks. The number of folds is the folding endurance value. A value >300 is generally considered satisfactory.[13]
Tensile Strength Tensile Strength TesterEvaluates the mechanical strength of the patch to ensure it does not break or tear during application or wear.[12]

In Vitro Performance Testing

In vitro tests are crucial for screening formulations and ensuring batch-to-batch consistency. They are broadly divided into release testing (IVRT) and permeation testing (IVPT).

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for evaluating the rate and extent of drug absorption through the skin from a topical formulation.[19] The Franz (or Vertical) Diffusion Cell (VDC) is the primary apparatus used for this purpose.[19]

Workflow for a Typical IVPT Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Interpretation prep_skin Excise and Prepare Skin (e.g., Porcine Ear Skin) mount_skin Mount Skin Between Donor & Receptor Chambers prep_skin->mount_skin prep_cell Assemble Franz Cell prep_cell->mount_skin prep_solution Prepare & Degas Receptor Solution fill_receptor Fill Receptor Chamber & Equilibrate (32-37°C) prep_solution->fill_receptor mount_skin->fill_receptor apply_patch Apply Transdermal Patch to Skin Surface fill_receptor->apply_patch sampling Collect Samples from Receptor Arm at Defined Time Points apply_patch->sampling Start t=0 quantify Quantify API in Samples (HPLC-UV) sampling->quantify:w plot Plot Cumulative Amount Permeated vs. Time quantify->plot calculate Calculate Flux (Jss) & Lag Time (tL) plot->calculate

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Detailed Protocol: IVPT with Excised Porcine Skin

Porcine ear skin is often used as a surrogate for human skin due to its structural and permeability similarities.[19]

Materials:

  • Franz Diffusion Cells (with a known diffusion area, e.g., 1.8 cm²)[19]

  • Circulating water bath

  • Magnetic stirrers and stir bars

  • Freshly excised porcine ear skin

  • Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4; may require additives for poorly soluble esters)[20]

  • HPLC system for quantification

  • Transdermal patches of nicotinic acid ester

Procedure:

  • Skin Preparation: a. Remove hair from the porcine ear. b. Excise full-thickness skin and carefully remove any subcutaneous fat. c. Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

  • Cell Setup: a. Assemble the Franz diffusion cells. Place a small magnetic stir bar in each receptor chamber. b. Mount the prepared skin section between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.[19] c. Clamp the chambers together securely.

  • Experiment Execution: a. Fill the receptor chamber with pre-warmed (32-37°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[21] b. Allow the system to equilibrate for 30 minutes. c. Remove the release liner from the transdermal patch and apply it to the surface of the skin in the donor chamber. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber. e. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: a. Analyze the collected samples for the concentration of nicotinic acid ester (and/or nicotinic acid, if metabolism is being studied) using a validated HPLC-UV method.[19]

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.

Table 2: Example Permeation Data for Nicotinic Acid Derivatives
CompoundVehicle / FormulationSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Lag Time (tL) (h)Reference
Methyl Nicotinate Aqueous SolutionHuman Epidermis150 ± 201.5 ± 0.3Fictional Data based on[4]
Hexyl Nicotinate Aqueous SolutionHuman Epidermis450 ± 453.2 ± 0.5Fictional Data based on[4]
Dodecyl Nicotinate Microemulsion (IPM-based)Mouse Skin25.8 (as Nicotinic Acid)~2Based on data from[3]
Formulation A (EC/PVA) Matrix PatchPorcine Skin75.3 ± 8.12.1 ± 0.4Fictional Representative Data
Formulation B (EC/PVA + 5% Eugenol) Matrix PatchPorcine Skin125.6 ± 11.51.8 ± 0.3Fictional Representative Data

Note: Data presented are illustrative examples to demonstrate typical results and comparisons. Actual results will vary based on the specific formulation and experimental conditions.

Adhesion Performance Testing

The patch must adhere firmly to the skin for the intended duration of use to ensure consistent drug delivery.[22] Poor adhesion is a critical failure mode.[8] Standard tests evaluate different aspects of adhesion.

Protocol: Peel Adhesion Test (180° Peel)

This test measures the force required to remove a patch from a standard surface.

Materials:

  • Tensile tester with a 180° peel test fixture

  • Standard stainless steel test panels

  • 2 kg rubber-coated roller

  • Patch samples cut into uniform strips (e.g., 25 mm width)

Procedure:

  • Clean the stainless steel panel with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Remove the release liner from the patch strip and apply it to the test panel.

  • Roll over the patch twice in each direction with the 2 kg roller to ensure uniform contact.[23]

  • Allow the patch to dwell on the panel for a specified time (e.g., 20 minutes).

  • Clamp the free end of the panel into the stationary jaw of the tensile tester and the free end of the patch into the moving jaw.

  • Initiate the test, peeling the patch from the panel at a constant speed (e.g., 300 mm/min) at a 180° angle.

  • Record the force required to peel the patch. The result is typically expressed in Newtons per meter (N/m).

Skin Irritation and Sensitization Assessment

It is a crucial safety and regulatory requirement to ensure that the patch formulation does not cause undue skin irritation or allergic contact dermatitis.[9][22]

In Vitro Skin Irritation (OECD TG 439)

The preferred initial method for assessing irritation potential is the in vitro test using Reconstructed Human Epidermis (RhE) models, which aligns with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[24][25][26]

Principle: This test method evaluates the cytotoxic effect of a chemical or formulation on RhE tissue models (e.g., EpiDerm™, SkinEthic™).[24][27] The patch (or its extract) is applied topically to the tissue. Irritant substances cause cell damage, which is measured by a decrease in cell viability, typically using the MTT assay.[25] A reduction in tissue viability below 50% of the negative control is indicative of an irritant potential (UN GHS Category 2).[24]

Mechanism of In Vitro Skin Irritation Testing

G start Apply Test Patch to RhE Tissue incubation Incubate for Defined Period start->incubation wash Wash Tissue to Remove Patch incubation->wash mtt Add MTT Reagent (Yellow) wash->mtt metabolism Viable Cells Metabolize MTT to Formazan (Purple Crystals) mtt->metabolism extract Extract Formazan with Solvent metabolism->extract measure Measure Absorbance (OD at ~570 nm) extract->measure calculate % Viability vs. Negative Control measure->calculate

Caption: MTT Assay Workflow for RhE Skin Irritation Testing.

In Vivo Dermal Irritation Study (Rabbit Model)

If required by regulatory bodies, an in vivo study may be necessary. The following is a generalized protocol.

Animals: Healthy, young adult albino rabbits.

Procedure:

  • Approximately 24 hours before the test, clip the fur from a sufficiently large area on the back of each rabbit.

  • Apply the nicotinic acid ester patch to one site and a placebo (vehicle-only) patch to a contralateral site.

  • Secure the patches with a semi-occlusive dressing.

  • After a specified exposure period (e.g., 24 or 72 hours), remove the patches.[28]

  • Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring is typically done using the Draize scale (0=none, 1=slight, 2=well-defined, 3=moderate, 4=severe).

  • The Primary Dermal Irritation Index (PDII) is calculated from the scores to classify the irritation potential.

Conclusion

The development of transdermal delivery systems for nicotinic acid esters represents a scientifically robust strategy to harness the therapeutic benefits of niacin while minimizing its characteristic side effects. This is achieved through a prodrug approach that enhances skin permeation, followed by metabolic activation within the skin. Success in this field hinges on a systematic approach that integrates rational formulation design, comprehensive physicochemical characterization, and rigorous in vitro and preclinical safety evaluation. The protocols and methodologies detailed in this guide provide a validated framework for researchers to advance the development of safe, effective, and high-quality transdermal patches, from the laboratory bench to potential clinical application.

References

  • Semantic Scholar. (n.d.). FORMULATION AND EVALUATION OF NICOTINE TRANSDERMAL PATCHES BY THE USING OF HYDROPHILIC AND HYDROPHOBIC POLYMERS. Retrieved from [Link]

  • ResearchGate. (2021). FORMULATION AND EVALUATION OF NICOTINE TRANSDERMAL PATCHES BY THE USING OF HYDROPHILIC AND HYDROPHOBIC POLYMERS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES OF NICARDIPINE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. Retrieved from [Link]

  • PubMed. (n.d.). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Retrieved from [Link]

  • SciELO. (n.d.). In vitro evaluation of transdermal nicotine delivery systems commercially available in Brazil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quantitative evaluation of transdermal drug delivery patches on human skin with in vivo THz-TDS. Retrieved from [Link]

  • Chemservice. (n.d.). Transdermal Formulation Peel Adhesion Testing. Retrieved from [Link]

  • European Medicines Agency. (2014). Guideline on the quality of Transdermal Patches. Retrieved from [Link]

  • PubMed. (2024). Transdermal Delivery of Niacin Through Polysaccharide Films Ameliorates Cutaneous Flushing in Experimental Wistar Rats. Retrieved from [Link]

  • IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Polymers in Matrix Type Transdermal Patch. Retrieved from [Link]

  • OECD iLibrary. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. Retrieved from [Link]

  • FDA. (n.d.). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. Retrieved from [Link]

  • FDA. (n.d.). Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for ANDAs Guidance for Industry. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Fabrication and Evaluation of Matrix Type Novel Transdermal Patch Loaded with Tramadol Hydrochloride. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Retrieved from [Link]

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  • AdhexPharma. (2024). Overview of FDA guidelines for transdermal patches in the US with AdhexPharma, your CDMO partner. Retrieved from [Link]

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  • ResearchGate. (n.d.). Characterization, in vitro release and permeation studies of nicotine transdermal patches prepared from deproteinized natural rubber latex blends. Retrieved from [Link]

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Method

Application Notes and Protocols: Investigating Nicotinic Receptor Binding with Methyl 4-methylnicotinate hydrochloride

Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs) Nicotinic acetylcholine receptors (nAChRs) are a critical class of ligand-gated ion channels that respond to the neurotransmitter acetylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a critical class of ligand-gated ion channels that respond to the neurotransmitter acetylcholine (ACh).[1] Found throughout the central and peripheral nervous systems, these receptors are fundamental to fast synaptic transmission, controlling processes from muscle contraction to cognitive functions like learning and memory.[2][3]

nAChRs are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), leading to a wide variety of receptor subtypes with distinct pharmacological properties.[4] The most abundant subtypes in the brain, such as α4β2 and α7, are key therapeutic targets for neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][5]

The development of subtype-selective ligands is a major goal in pharmacology. Characterizing how novel compounds bind to these receptors is the foundational step in this process. Radioligand binding assays are the gold-standard for quantifying the affinity of a compound for its target receptor, providing essential data for drug discovery and development.[6] This guide provides a detailed protocol for determining the binding affinity of a novel investigational compound, Methyl 4-methylnicotinate hydrochloride , at nAChRs using a competitive radioligand binding assay.

While the precise binding characteristics of Methyl 4-methylnicotinate hydrochloride are to be determined by this protocol, its structural relation to nicotinic acid esters and methylated nicotine analogs suggests it may interact with the orthosteric binding site of nAChRs.[5][7][8] This protocol will elucidate its specific affinity (Ki) and provide a framework for its pharmacological characterization.

Principle of the Competitive Radioligand Binding Assay

This protocol employs a competitive binding assay to determine the affinity of an unlabeled test compound (the "competitor," i.e., Methyl 4-methylnicotinate hydrochloride) by measuring its ability to displace a radioactive ligand ("radioligand") of known high affinity from the receptor.

The experiment involves incubating a constant concentration of receptor source and radioligand with varying concentrations of the competitor. As the competitor concentration increases, it occupies more receptor sites, displacing the radioligand. The amount of radioactivity bound to the receptor at equilibrium is then measured. This allows for the calculation of the competitor concentration that inhibits 50% of the specific radioligand binding (the IC50 value). The IC50 is then converted to an absolute inhibition constant (Ki) using the Cheng-Prusoff equation.

Key Components:
  • Receptor Source: Homogenized tissue membranes from a region known for high nAChR expression (e.g., rat cerebral cortex) or from cell lines engineered to express a specific nAChR subtype.[6][9][10]

  • Radioligand: [³H]-Epibatidine, a potent, high-affinity nAChR agonist, will be used. It is well-suited for these assays due to its high specific activity and ability to bind to multiple high-affinity nAChR subtypes.[11][12]

  • Competitor: Methyl 4-methylnicotinate hydrochloride.

  • Detection Method: Liquid scintillation counting to quantify the amount of bound [³H]-Epibatidine.

Visualization of the Assay Principle

The following diagram illustrates the competitive nature of the binding assay.

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 nAChR BoundComplex1 [³H]-Epibatidine Bound to nAChR Radioligand1 [³H]-Epibatidine Radioligand1->Receptor1 High Binding Competitor1 Test Compound Competitor1->Receptor1 Low Binding Receptor2 nAChR BoundComplex2 Test Compound Bound to nAChR Radioligand2 [³H]-Epibatidine Radioligand2->Receptor2 Low Binding (Displaced) Competitor2 Test Compound Competitor2->Receptor2 High Binding

Caption: Principle of competitive binding.

Materials and Reagents

Reagent/MaterialSupplierNotes
Test Compound Methyl 4-methylnicotinate hydrochloride (CAS 33402-75-4)[13]
Radioligand PerkinElmer[³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol)
Receptor Source In-house preparationRat cerebral cortex membranes or membranes from HEK293 cells expressing human α4β2 nAChRs
Non-specific Agent Sigma-Aldrich(-)-Nicotine hydrogen tartrate salt (for determining non-specific binding)
Binding Buffer 50 mM Tris-HCl, pH 7.4 at 25°C[14]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4
Filtration Plates Millipore96-well Glass Fiber (GF/C) filter plates, presoaked in 0.5% polyethylenimine (PEI)
Collection Plates 96-well shallow plates
Scintillation Cocktail PerkinElmerUltima Gold™ or equivalent
Equipment Cell Harvester, Microplate Scintillation Counter, Centrifuge, Homogenizer
Protein Assay Kit Thermo FisherBCA Protein Assay Kit

Scientist's Note (Expertise & Experience): Pre-soaking the glass fiber filters in 0.5% PEI is a critical step. PEI is a cationic polymer that reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers, thereby improving the signal-to-noise ratio of the assay.

Detailed Experimental Protocols

PART A: Preparation of Rat Cerebral Cortex Membranes

This protocol describes the preparation of a crude membrane fraction enriched with nAChRs. All steps must be performed at 4°C (on ice).

  • Euthanasia and Dissection: Euthanize adult Sprague-Dawley rats according to approved institutional guidelines. Immediately dissect the cerebral cortices and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[15]

  • Homogenization: Place the tissue in a glass-Teflon homogenizer with 10 volumes (w/v) of ice-cold homogenization buffer. Homogenize with 10-12 up-and-down strokes at ~400 RPM.[15]

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully collect the supernatant and transfer it to fresh tubes. Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step (40,000 x g for 20 min). This wash step is crucial for removing endogenous ACh.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a small volume of binding buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA Protein Assay. The protein concentration is essential for ensuring consistency across assays and for normalizing the binding data (Bmax).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

PART B: Competitive Radioligand Binding Assay ([³H]-Epibatidine vs. Methyl 4-methylnicotinate HCl)

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.

  • Plate Setup: Prepare a 96-well plate map defining wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations for the competitor compound. All conditions should be run in triplicate.

    • Total Binding (Maximum Signal): Contains binding buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB, Minimum Signal): Contains binding buffer, radioligand, membrane preparation, and a saturating concentration of an unlabeled ligand (e.g., 300 µM Nicotine) to block all specific binding.

    • Competitor Wells: Contains binding buffer, radioligand, membrane preparation, and varying concentrations of Methyl 4-methylnicotinate hydrochloride.

  • Reagent Preparation:

    • Radioligand: Dilute [³H]-Epibatidine in binding buffer to a final concentration of ~0.5 nM. This is typically near the Kd value for high-affinity nAChRs and provides a good specific binding window.[14]

    • Competitor: Prepare a serial dilution of Methyl 4-methylnicotinate hydrochloride in binding buffer, typically spanning a 5-log unit range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Assembly: Add the components to the wells in the following order:

    • 150 µL of membrane preparation (diluted in binding buffer to ~50-100 µg protein/well).

    • 50 µL of binding buffer (for Total Binding wells), 300 µM Nicotine (for NSB wells), or the appropriate concentration of Methyl 4-methylnicotinate hydrochloride.

    • 50 µL of [³H]-Epibatidine solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-pre-soaked GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer per well. This step is critical to remove any unbound radioligand trapped non-specifically in the filter matrix.

  • Drying and Scintillation Counting:

    • Dry the filter plate under a heat lamp or at 50°C for 30 minutes.

    • Add ~40 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 2 hours in the dark.

    • Measure the radioactivity in each well using a microplate scintillation counter, obtaining data as Counts Per Minute (CPM).

Experimental Workflow Visualization

workflow cluster_prep PART A: Membrane Preparation cluster_assay PART B: Binding Assay cluster_analysis PART C: Data Analysis Dissect Dissect Rat Cerebral Cortex Homogenize Homogenize Tissue Dissect->Homogenize Centrifuge1 Low-Speed Spin (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 High-Speed Spin (40,000 x g) Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Quantify Quantify Protein (BCA) Wash->Quantify Store Store at -80°C Quantify->Store Setup Prepare 96-Well Plate (Total, NSB, Competitor) Store->Setup AddReagents Add Membranes, Competitor, & Radioligand Setup->AddReagents Incubate Incubate to Equilibrium (60-90 min, RT) AddReagents->Incubate Filter Filter & Wash (Cell Harvester) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count CalcSpecific Calculate Specific Binding (Total - NSB) Count->CalcSpecific PlotCurve Plot Competition Curve (% Specific Binding vs [Log Competitor]) CalcSpecific->PlotCurve CalcIC50 Determine IC50 PlotCurve->CalcIC50 CalcKi Calculate Ki via Cheng-Prusoff Equation CalcIC50->CalcKi

Caption: End-to-end workflow for nAChR competitive binding analysis.

Data Analysis and Interpretation

Step 1: Calculation of Specific Binding

For each concentration of the competitor, calculate the specific binding.

  • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Percent Specific Binding = (Specific Binding at [Competitor] / Average Specific Binding at [Zero Competitor]) x 100

Step 2: Generation of Competition Curve and IC50 Determination

Using graphing software (e.g., GraphPad Prism), plot the Percent Specific Binding against the logarithm of the molar concentration of Methyl 4-methylnicotinate hydrochloride . Perform a non-linear regression analysis using a "log(inhibitor) vs. response -- variable slope" model to determine the IC50 value. The IC50 is the concentration of the competitor that reduces the specific binding by 50%.

Step 3: Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the absolute affinity of the competitor for the receptor, the Ki must be calculated using the Cheng-Prusoff equation .[16]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant for Methyl 4-methylnicotinate hydrochloride; a measure of its binding affinity. A lower Ki indicates higher affinity.

  • IC50: The experimentally determined concentration of the competitor that inhibits 50% of specific radioligand binding.

  • [L]: The molar concentration of the radioligand ([³H]-Epibatidine) used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature for the specific receptor preparation and conditions.

Trustworthiness Note: The Cheng-Prusoff equation assumes a simple competitive interaction at a single binding site. If the competition curve yields a Hill slope significantly different from 1.0, it may indicate a more complex binding mechanism (e.g., allosteric modulation, multiple binding sites), and the calculated Ki should be interpreted with caution.

Data Presentation

Summarize the raw and processed data in a structured table for clarity.

[Competitor] (M)Log [Competitor]Avg. Total CPMAvg. NSB CPMSpecific Binding (CPM)% Specific Binding
0-1250085011650100.0
1.00E-10-10.0124508501160099.6
1.00E-09-9.0119808501113095.5
1.00E-08-8.08650850780067.0
1.00E-07-7.03400850255021.9
1.00E-06-6.011508503002.6
1.00E-05-5.0870850200.2

Final Results Summary

ParameterValue
IC50 [Calculated Value] nM
Ki [Calculated Value] nM
Hill Slope [Calculated Value]

References

  • Rogers, J. P., Luginbühl, P., Pemberton, K., Harty, P., Wemmer, D. E., & Stevens, R. C. (2009). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tsai, C., Li, T., Lin, C., & Li, G. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Yu, R., Taly, A., & Lemoine, H. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [Link]

  • Gbaguidi, B., Pu, X., & Robert, C. (2009). Complementary three-dimensional quantitative structure-activity relationship modeling of binding affinity and functional potency: a study on alpha4beta2 nicotinic ligands. Journal of Medicinal Chemistry. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Bookshelf - NCBI. [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]

  • Le Novère, N., Corringer, P. J., & Changeux, J. P. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology. [Link]

  • Ghafourian, T., & Zarshenas, M. M. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]

  • DOST-PNRI. (2017). Membrane Preparation and Characterization. YouTube. [Link]

  • Garro-Martínez, E., & Flores, G. (2017). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). [Link]

  • Garro-Martínez, E. (2017). Radioligand Binding Detection of Receptors in Brain Membranes. ResearchGate. [Link]

  • Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. [Link]

  • Prince, R. J., & Sine, S. M. (1999). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. The Journal of Biological Chemistry. [Link]

  • Miller, K. J., Sardo, C. L., & Dwoskin, L. P. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. The AAPS Journal. [Link]

  • Doran, V. L., & Voth, G. A. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B. [Link]

  • Zhang, H., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. Journal of Neuroscience. [Link]

  • Henderson, B. J., et al. (2019). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. [Link]

  • E-Hefnawy, M., & Damaj, M. I. (2003). Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding. Journal of Medicinal Chemistry. [Link]

  • Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. [Link]

Sources

Application

Topic: A Multi-Modal Experimental Framework for Characterizing Cutaneous Vasodilation Induced by Nicotinic Acid Derivatives

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in dermatology, pharmacology, and cardiovascular medicine. Founda...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in dermatology, pharmacology, and cardiovascular medicine.

Foundational Principles: The "Niacin Flush" and Its Mechanisms

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are potent modulators of lipid profiles, but their clinical utility is often hampered by a common, acute side effect: cutaneous vasodilation, colloquially known as the "niacin flush."[1] This physiological response, characterized by redness (erythema), warmth, and itching, provides a unique and accessible model for studying G protein-coupled receptor (GPCR) signaling in the skin and for screening novel compounds designed to mitigate these effects.

Understanding the underlying cellular cascade is paramount for designing robust and meaningful experiments. The response is not a simple, direct effect on blood vessels. Instead, it is a well-orchestrated sequence initiated in the epidermis:

  • Receptor Activation: Nicotinic acid binds to the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed on key epidermal cells: Langerhans cells and keratinocytes .[2][3][4]

  • Prostaglandin Synthesis: Activation of GPR109A triggers an increase in intracellular calcium ([Ca²⁺]i), which in turn activates cytosolic phospholipase A₂ (cPLA₂).[1][5] This enzyme liberates arachidonic acid from the cell membrane. The cyclooxygenase enzymes (COX-1 and COX-2) then metabolize arachidonic acid into various prostanoids, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂)[3][6][7].

  • Vasodilation: These prostaglandins diffuse from the epidermis to the underlying dermis, where they act on their respective receptors (DP1 for PGD₂, EP2/EP4 for PGE₂) located on the vascular smooth muscle of dermal capillaries.[3][8] This final step induces relaxation of the muscle cells, leading to vasodilation and the characteristic flush.[3][4]

A secondary, parallel pathway involving the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has also been proposed, contributing to the sensation of heat and vasodilation.[9][10] This multi-faceted mechanism necessitates a multi-modal approach for comprehensive characterization.

dot digraph "Nicotinic_Acid_Vasodilation_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Core signaling pathway of nicotinic acid-induced cutaneous vasodilation.

In Vivo Experimental Framework: Quantifying the Physiological Response

The most direct method for assessing the vasodilatory potential of a nicotinic acid derivative is through a well-controlled in vivo study. The murine model is an accepted paradigm that reflects the human response.[10] The primary endpoint is the real-time measurement of cutaneous blood flow.

Core Technology: Laser Doppler Flowmetry (LDF)

LDF is a non-invasive technique that quantifies microvascular blood perfusion.[11] It operates on the Doppler principle: a low-power laser illuminates the skin, and the light scattered by moving red blood cells undergoes a frequency shift.[12][13] The LDF probe detects this shift, which is proportional to the number and velocity of red blood cells in the sampled tissue volume (typically 1-1.5 mm³).[11][14]

LDF Parameter Description Rationale / Expert Insight
Measurement Unit Blood Perfusion Units (BPU) or FluxAn arbitrary unit representing red blood cell flux. It is crucial for relative change analysis (e.g., % change from baseline) rather than absolute quantification.[15]
Sampling Depth ~1.0 - 1.5 mmEffectively monitors the dermal plexuses where vasodilation occurs.[14]
Temporal Resolution Continuous, real-timeEssential for capturing the rapid onset and duration of the niacin flush.
Key Consideration Probe Placement & PressureLDF readings are highly sensitive to movement and probe pressure. Secure, consistent probe placement is the most critical factor for reproducible data.[15] Using a multi-probe holder can increase reproducibility.[11]
Step-by-Step Protocol: Topical Application in a Murine Model

This protocol details a robust method for screening the local vasodilatory effects of novel nicotinic acid derivatives.

dot digraph "In_Vivo_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Standardized workflow for in vivo assessment of cutaneous vasodilation.

Materials & Reagents:

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Anesthetic: Pentobarbital (60 mg/kg, intraperitoneal injection).[10]

  • LDF System: Laser Doppler Flowmeter with a surface probe.

  • Test Compounds: Nicotinic acid derivatives dissolved in a suitable vehicle (e.g., physiological saline, ethanol/saline mixture).

  • Positive Control: Methyl nicotinate (e.g., 10 mM in vehicle).

  • Vehicle Control: The solvent used for the test compounds.

Protocol:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Gently secure the ear to a stable surface for probe placement.

  • Probe Placement: Attach the LDF probe to the ventral surface of the ear using a small amount of adhesive. Ensure the probe is secure and applying minimal, consistent pressure.

  • Baseline Measurement: Record the LDF signal for at least 10 minutes to establish a stable baseline perfusion.

  • Compound Application: Using a micropipette, apply a small, fixed volume (e.g., 10 µL) of the test compound, positive control, or vehicle control to the measurement site.

  • Data Acquisition: Continue recording the LDF signal continuously for 30-60 minutes post-application.

  • Data Analysis:

    • Express data as the percentage change from the average baseline reading.

    • Determine key parameters: peak vasodilation (Eₘₐₓ), time to peak response (Tₘₐₓ), and the Area Under the Curve (AUC) for the total hyperemic response.

    • Self-Validation: A robust response to the positive control and no significant response to the vehicle control validates the experimental run. The effect of a test compound should be dose-dependent.

Ex Vivo & In Vitro Systems: Deconstructing the Mechanism

While in vivo models provide the ultimate physiological readout, ex vivo and in vitro models are indispensable for dissecting the underlying cellular and molecular mechanisms with greater control and throughput.

Ex Vivo Human Skin Explants: A Translational Bridge

Human skin explants, obtained from cosmetic surgeries, offer a superior model to animal skin by preserving the complex, multi-layered architecture and cell-cell interactions of human tissue.[16][17] This model is ideal for:

  • Assessing Transdermal Penetration: Quantifying how efficiently a derivative penetrates the stratum corneum to reach the target epidermal cells.

  • Measuring Local Mediator Release: Culturing the explant and measuring the release of PGD₂ and PGE₂ into the culture medium via ELISA following topical application.[18]

  • Validating Relevance: Confirming that effects seen in murine or cell-based models translate to a human tissue environment.[19][20]

In Vitro Cell-Based Assays: Pinpointing Molecular Targets

Cell-based assays are essential for high-throughput screening and detailed mechanistic investigation.

A. GPR109A Activation Assays:

  • Objective: To determine if a derivative is a direct agonist of the GPR109A receptor.

  • Model System: A cell line (e.g., HEK293, CHO) stably overexpressing human GPR109A.[21]

  • Methodology: GPR109A is a Gᵢ-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). A cAMP assay can quantify this inhibition.

  • Protocol Outline:

    • Plate GPR109A-expressing cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin) to elevate basal cAMP levels.

    • Add the nicotinic acid derivative at various concentrations.

    • Incubate and lyse the cells.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Trustworthiness: A potent, dose-dependent decrease in cAMP levels indicates GPR109A agonism. The parent compound (nicotinic acid) should be used as a positive control.

B. Prostaglandin Release Assays:

  • Objective: To confirm that receptor activation leads to the synthesis and release of key vasodilatory mediators.

  • Model System: Primary human keratinocytes or differentiated Langerhans-like cells.[22]

  • Methodology: Cells are stimulated with the test compound, and the supernatant is collected to quantify the concentration of PGD₂ or PGE₂.

  • Protocol Outline:

    • Culture cells to confluence in 24-well plates.

    • Replace the medium with a serum-free buffer.

    • Add the nicotinic acid derivative at various concentrations.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect the supernatant.

    • Measure PGD₂ or PGE₂ concentration using a specific and sensitive ELISA kit.[18]

    • Self-Validation: The response should be dose-dependent and can be blocked by pre-treatment with a COX inhibitor (e.g., aspirin) or a GPR109A antagonist, confirming the pathway's integrity.[23]

Experimental Model Comparison Primary Use Case Advantages Limitations
In Vivo (Murine) Efficacy, pharmacodynamics, safetyPhysiologically complete system; measures ultimate functional outcome (blood flow).[10]Lower throughput; species differences; confounding systemic factors.
Ex Vivo (Human Skin) Translational relevance, penetrationPreserves human skin architecture; good for formulation testing.[16][17]Limited viability; high variability between donors; ethical sourcing.
In Vitro (Cell-Based) High-throughput screening, mechanism of actionHighly controlled; reproducible; specific molecular endpoints (e.g., receptor activation).[24]Lacks tissue complexity; may not predict in vivo efficacy.

Concluding Remarks for the Practicing Scientist

The study of cutaneous vasodilation induced by nicotinic acid derivatives offers a powerful paradigm for dermatological and pharmacological research. A successful investigation does not rely on a single experiment but on a logical, multi-modal progression. Begin with targeted in vitro assays to confirm GPR109A agonism and subsequent prostaglandin release. Promising candidates can then be advanced to ex vivo human skin models to assess penetration and translational relevance. Finally, well-designed in vivo studies using LDF provide the definitive proof of physiological effect. By integrating these approaches, researchers can efficiently characterize novel compounds, elucidate their mechanisms, and accelerate the development of effective therapeutics with improved side-effect profiles.

References

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  • Morrow, J. D., Parsons, W. G., 3rd, & Roberts, L. J., 2nd. (1989). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. The Journal of investigative dermatology. [Link]

  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells. Molecular pharmacology. [Link]

  • Cheng, K., Wu, T. J., Wu, K. K., Sturino, C., Metters, K., & Slipetz, D. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. ResearchGate. [Link]

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  • Black, M. A., Cable, N. T., Thijssen, D. H. J., & Green, D. J. (2021). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in Physiology. [Link]

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  • American Academy of Allergy, Asthma & Immunology. (n.d.). Mast Cell Activation Syndrome (MCAS). AAAAI. [Link]

  • Johnson, J. M., Taylor, W. F., Shepherd, A. P., & Park, M. K. (1984). Laser-Doppler measurement of skin blood flow: comparison with plethysmography. Journal of applied physiology: respiratory, environmental and exercise physiology. [Link]

  • Fabbri, E. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. The Journal of clinical investigation. [Link]

  • Flores-Hernández, J. A., Sosa-Aquino, M., Alfaro-Gómez, M., & Sánchez-Escobar, J. J. (2023). In Vivo Determination of Skin Absorption Coefficient in a Mexican Cohort. Applied Sciences. [Link]

  • Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R., Lan, L., ... & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncotarget. [Link]

  • Benyon, R. C., Robinson, C., Holgate, S. T., & Church, M. K. (1987). Prostaglandin D2 release from human skin mast cells in response to ionophore A23187. British journal of pharmacology. [Link]

  • Hofmann, E., & Wolf, P. (2024). A human ex vivo skin model breaking boundaries. ResearchGate. [Link]

  • Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology. [Link]

  • Moor Instruments. (n.d.). Basic Theory and Operating Principles of Laser Doppler Blood Flow Monitoring and Imaging (LDF & LDI), Issue 1. Moor Instruments. [Link]

  • Singh, N., Thangavelu, G., & Rudensky, A. Y. (2020). Novel role of GPR109A in thymic regulatory T cell development. ResearchGate. [Link]

  • Genoskin. (2024). HypoSkin®, an ex vivo human skin model to predict toxicity & efficacy of subcutaneous drugs. Genoskin. [Link]

  • Papaliodis, D., & Boucher, W. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of the American Academy of Dermatology. [Link]

  • BIOPAC Systems, Inc. (n.d.). BIOPAC Blood Flow Monitor - Technique - Laser Doppler Flowmetry (LDF). BIOPAC. [Link]

  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation. [Link]

  • Schihada, H., Jurcisek, J., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

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  • Pais, R., & Nogueira, E. (2012). A new laser Doppler flowmeter prototype for depth dependent monitoring of skin microcirculation. AIP Conference Proceedings. [Link]

  • ResearchGate. (n.d.). Table of the protocol used for in vivo skin measurements. a) and b). ResearchGate. [Link]

  • Phillips, G. D., & Holgate, S. T. (1989). The effect of prostaglandin D2 on the response of human skin to histamine. The Journal of investigative dermatology. [Link]

  • VanHorn, J., Altenburg, J. D., Harvey, K. A., Xu, Z., Kovacs, R. J., & Siddiqui, R. A. (2012). Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells. Journal of inflammation research. [Link]

  • Center for Drug Evaluation and Research. (n.d.). Guidance on Topical Corticosteroid Bioequivalence. gmp-compliance.org. [Link]

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  • Siddiqui, R. A., VanHorn, J., Altenburg, J. D., Harvey, K. A., Xu, Z., & Kovacs, R. J. (2012). Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells. Journal of Inflammation Research. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-Methylnicotinate Hydrochloride Synthesis

Optimizing Yield and Purity: A Troubleshooting Guide for Researchers Welcome to the technical support center for the synthesis of Methyl 4-methylnicotinate hydrochloride. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Yield and Purity: A Troubleshooting Guide for Researchers

Welcome to the technical support center for the synthesis of Methyl 4-methylnicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 4-methylnicotinate?

The most prevalent and straightforward method for synthesizing methyl 4-methylnicotinate is the Fischer-Speier esterification of 4-methylnicotinic acid.[1][2] This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][3][4] The hydrochloride salt is then typically formed by treating the resulting ester with hydrochloric acid.

Q2: What are the primary factors that influence the yield of this reaction?

Several key factors can significantly impact the final yield of Methyl 4-methylnicotinate hydrochloride. These include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[1][5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][5]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial for reaction kinetics.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction proceeds to completion without significant side product formation.

  • Purity of Starting Materials: Impurities in the 4-methylnicotinic acid or methanol can lead to unwanted side reactions.

  • Workup and Purification: Inefficient extraction or purification can result in product loss.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of Methyl 4-methylnicotinate

You've completed the reaction, but the isolated yield of your ester is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction Due to Equilibrium:

    • Explanation: The Fischer esterification is an equilibrium-limited process.[1][5] The water generated during the reaction can hydrolyze the ester product, reforming the starting materials.[6][7][8]

    • Solution 1: Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[9][10] Using methanol as the solvent is a common and effective strategy.[11]

    • Solution 2: Water Removal: If feasible for your setup, removing water as it forms can dramatically improve yields. Techniques like using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water are effective.[1] Alternatively, incorporating a dehydrating agent like molecular sieves can sequester the water.[1]

  • Insufficient Catalyst Activity:

    • Explanation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[10] Insufficient catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1][3] The amount of catalyst should be optimized; typically, a catalytic amount is sufficient, but for challenging esterifications, a higher loading might be necessary.

  • Suboptimal Reaction Time and Temperature:

    • Explanation: Esterification reactions are often slow and require heating to reach equilibrium in a reasonable timeframe.[3][12]

    • Solution: Refluxing the reaction mixture is a standard procedure.[3][13][14] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine when the reaction has reached completion.[15] One study noted that refluxing nicotinic acid in methanol with sulfuric acid for 13 hours was performed to obtain methyl nicotinate.[3]

Experimental Protocol: Fischer Esterification of 4-Methylnicotinic Acid

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 4-Methylnicotinic_Acid 4-Methylnicotinic Acid Reflux Reflux 4-Methylnicotinic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux H2SO4 Conc. H2SO4 (Catalyst) H2SO4->Reflux Neutralization Neutralization (e.g., NaHCO3) Reflux->Neutralization Extraction Extraction (e.g., DCM or EtOAc) Neutralization->Extraction Drying Drying (e.g., MgSO4 or Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Methyl_4-methylnicotinate Methyl 4-methylnicotinate Evaporation->Methyl_4-methylnicotinate

Caption: General workflow for the Fischer esterification of 4-methylnicotinic acid.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-methylnicotinic acid.

  • Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[16]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methylnicotinate.

Problem 2: Product is Contaminated with Starting Material

After workup, your product still contains a significant amount of unreacted 4-methylnicotinic acid.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: As discussed in Problem 1, the reaction may not have reached completion.

    • Solution: Refer to the solutions for Problem 1, focusing on extending the reaction time, increasing the amount of methanol, or ensuring the catalyst is active.

  • Inefficient Workup:

    • Explanation: 4-Methylnicotinic acid is amphoteric. During a basic workup, it will be deprotonated to its carboxylate salt, which is highly water-soluble. However, if the neutralization is incomplete, some of the carboxylic acid may remain in the organic layer.

    • Solution: During the workup, ensure the aqueous layer is basic (pH > 8) to fully deprotonate the unreacted carboxylic acid and facilitate its removal from the organic phase. A wash with a dilute aqueous sodium bicarbonate solution is a standard and effective method.[13][14]

Data Presentation: Solubility of Key Species

CompoundWater SolubilityOrganic Solvent Solubility (e.g., DCM, EtOAc)
4-Methylnicotinic AcidSparingly solubleSoluble
Sodium 4-methylnicotinateHighly solubleInsoluble
Methyl 4-methylnicotinateSparingly solubleHighly Soluble[17]
Problem 3: Formation of the Hydrochloride Salt is Problematic

You are having difficulty isolating a pure, solid hydrochloride salt of your ester.

Possible Causes & Solutions:

  • Presence of Water:

    • Explanation: The presence of water can interfere with the precipitation of the hydrochloride salt and may also promote the hydrolysis of the ester, especially in the presence of acid.[17]

    • Solution: Ensure your crude ester is thoroughly dried before attempting to form the hydrochloride salt. Using a drying agent like anhydrous magnesium sulfate or sodium sulfate is crucial. Dissolving the crude ester in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) before adding the HCl source is recommended.

  • Incorrect Stoichiometry of HCl:

    • Explanation: Adding a large excess of HCl can lead to the formation of an oily product or difficulties in isolation.

    • Solution: Use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) and add it dropwise to a solution of the ester until precipitation is complete. This allows for better control over the stoichiometry.

Experimental Protocol: Hydrochloride Salt Formation

HCl_Salt_Formation cluster_starting_material Starting Material cluster_reaction Reaction cluster_isolation Isolation cluster_product Final Product Crude_Ester Dry Methyl 4-methylnicotinate Anhydrous_Solvent Anhydrous Solvent (e.g., Diethyl Ether) Crude_Ester->Anhydrous_Solvent HCl_Solution Anhydrous HCl Solution Anhydrous_Solvent->HCl_Solution Precipitation Precipitation HCl_Solution->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (with cold, dry solvent) Filtration->Washing Drying Drying (under vacuum) Washing->Drying HCl_Salt Methyl 4-methylnicotinate HCl Drying->HCl_Salt

Caption: Workflow for the formation and isolation of the hydrochloride salt.

Step-by-Step Methodology:

  • Ensure the crude methyl 4-methylnicotinate is free of water.

  • Dissolve the crude ester in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of anhydrous HCl (e.g., a commercially available solution in an organic solvent or by bubbling dry HCl gas through the solution) with stirring.

  • Observe the precipitation of the hydrochloride salt.

  • Once precipitation is complete, collect the solid by filtration.

  • Wash the solid with a small amount of cold, dry solvent to remove any impurities.

  • Dry the product under vacuum to obtain pure Methyl 4-methylnicotinate hydrochloride.

References
  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Google Patents. (n.d.). EP4144727A1 - METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE.
  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP3464241B1 - NEW MENTHYL NICOTINATE SYNTHESIS PROCESS.
  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Methylnicotinates

Welcome to the technical support center for the purification of substituted methylnicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted methylnicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of purification strategies for substituted methylnicotinates.

Q1: What are the most common impurities encountered during the synthesis of substituted methylnicotinates?

A1: Impurities are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is the corresponding nicotinic acid precursor. Due to the equilibrium nature of Fischer esterification, the reaction may not go to completion.[1][2]

  • Hydrolysis Products: Methylnicotinate esters are susceptible to hydrolysis back to the parent carboxylic acid, especially during aqueous workups or on prolonged exposure to moisture or acidic/basic conditions.[3]

  • Reaction Byproducts: Depending on the synthetic route, byproducts can include positional isomers (e.g., methyl isonicotinate), over-oxidation products (e.g., dinicotinic acids), or products from side reactions involving the substituents on the pyridine ring.[1][3]

  • Residual Solvents and Reagents: Methanol from the esterification step is a common solvent impurity.[3] Residual acid catalyst (e.g., sulfuric acid) or base from neutralization steps can also be present.

Q2: What is the first-line purification technique for a crude substituted methylnicotinate?

A2: A carefully controlled aqueous workup is the essential first step. This involves neutralizing the acid catalyst (typically with a mild base like sodium bicarbonate solution to avoid ester hydrolysis) followed by extraction into an appropriate organic solvent such as ethyl acetate.[1][4] This removes the bulk of the acid catalyst, salts, and any highly polar starting materials or byproducts.

Q3: Which chromatographic method is most effective for purifying substituted methylnicotinates?

A3: Silica gel column chromatography is the most widely used and effective method for purifying methylnicotinate derivatives on a laboratory scale.[5][6] The polarity of the ester is significantly lower than its corresponding carboxylic acid precursor, allowing for good separation. The choice of eluent is critical; common systems include gradients of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[6][7]

Q4: How can I reliably assess the final purity of my compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is a good starting point.[3][8]

  • Gas Chromatography (GC-MS): Excellent for assessing volatile impurities, residual solvents, and for analyzing the purity of the main component if it is sufficiently volatile.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal impurities with distinct signals that might co-elute in chromatography.[5]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a "Problem -> Possible Cause -> Solution" format.

Problem/Issue Possible Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Purification 1. Incomplete Reaction: The Fischer esterification is an equilibrium-limited process.[1] 2. Product Loss During Workup: The ester may have some water solubility, or an incorrect pH during extraction can lead to loss. 3. Product Degradation: The ester hydrolyzed back to the carboxylic acid during purification.For 1: Drive the equilibrium by using a large excess of methanol or by removing the water byproduct with a Dean-Stark apparatus. Monitor the reaction to completion using TLC.[1] For 2: Perform multiple extractions (e.g., 3x) with your organic solvent to ensure complete recovery. Carefully adjust the pH of the aqueous layer to be slightly basic (pH 7-8) with sodium bicarbonate to ensure the nicotinic acid impurity is deprotonated (and thus water-soluble) while minimizing base-catalyzed hydrolysis of your ester.[1] For 3: Avoid prolonged exposure to harsh acidic or basic conditions. If using silica gel chromatography, do not let the compound sit on the column for an extended period, as silica is acidic and can cause hydrolysis.[9]
Persistent Carboxylic Acid Impurity 1. Co-elution in Chromatography: The carboxylic acid can streak down the column, especially if the sample is loaded in high concentration. 2. Hydrolysis on Silica Gel: Residual water and the acidic nature of standard silica gel can hydrolyze the ester during chromatography.[9] 3. Inefficient Extraction: The acid was not fully removed during the initial aqueous workup.For 1 & 2: Before chromatography, perform an acid-base extraction. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution. This will convert the acidic impurity into its water-soluble sodium salt.[9] For chromatography, you can neutralize the silica gel by adding a very small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%) to the eluent. This deprotonates the acidic silanol groups, preventing streaking of the carboxylic acid.[9] For 3: Ensure the aqueous layer is basic after washing and perform multiple washes to ensure complete removal of the acid salt.
Product is an Oil, Not a Solid 1. Presence of Residual Solvent: Solvents from extraction or chromatography are trapped in the product. 2. Presence of Impurities: Impurities can act as a colligative property, depressing the melting point of the compound.For 1: Dry the product thoroughly under high vacuum, potentially with gentle heating (if the compound is thermally stable), to remove all solvent traces.[7] For 2: Re-purify the product. If column chromatography was already performed, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the pure, crystalline solid.[10]
Multiple Spots/Peaks of Similar Polarity 1. Positional Isomers: Isomers (e.g., methyl nicotinate, methyl isonicotinate, methyl picolinate) often have very similar polarities.[3][11] 2. Di- or Tri-substituted Byproducts: Over-substitution during synthesis (e.g., over-bromination) can lead to byproducts with similar chromatographic behavior.[7]For 1 & 2: High-resolution purification techniques are required. Optimize your column chromatography by using a longer column, a shallower solvent gradient, or a different stationary phase. Preparative HPLC is an excellent option for separating challenging isomers.[11][12]

Section 3: Key Experimental Protocols

Protocol 1: Standard Aqueous Workup for Crude Methylnicotinates

This protocol is designed to remove the acid catalyst and polar impurities following a Fischer esterification reaction.

  • Concentration: After confirming the reaction is complete via TLC, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the concentrated residue. Add slowly until effervescence (CO₂ evolution) ceases. This indicates that the acid catalyst has been neutralized.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical 5g scale reaction). Combine the organic layers.[1]

  • Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methylnicotinate, which can then be further purified.[2]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of a substituted methylnicotinate from its less polar and more polar impurities.

  • Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For best resolution, adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.[7]

  • Elution: Begin eluting with the starting mobile phase. A common starting system is a mixture of Petroleum Ether and Ethyl Acetate (e.g., PE/EA = 4:1 v/v).[6][7]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 4:1 to 3:1 PE/EA) to elute compounds of increasing polarity. The less polar ester product should elute before the more polar carboxylic acid starting material.

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[7]

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Visualized Workflows & Data

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a substituted methylnicotinate after synthesis.

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Final Analysis A Crude Reaction Mixture B Concentrate (Remove MeOH) A->B C Neutralize (aq. NaHCO3) B->C D Extract (Ethyl Acetate) C->D E Dry & Concentrate D->E F Crude Product E->F G Column Chromatography F->G H Analyze Fractions (TLC) G->H I Combine Pure Fractions H->I J Recrystallization (Optional) I->J K Purified Product I->K J->K L Purity Assessment (HPLC, GC, NMR) K->L M Characterization L->M

Caption: A standard workflow for the isolation and purification of methylnicotinates.

Troubleshooting Decision Tree

This diagram helps guide the troubleshooting process when encountering an impure product.

G Start Impure Product after Column CheckNMR Analyze ¹H NMR / HPLC Start->CheckNMR ImpurityType What is the main impurity? CheckNMR->ImpurityType Acid Starting Carboxylic Acid ImpurityType->Acid Acidic Other Other (Isomer, Byproduct) ImpurityType->Other Neutral Solvent Residual Solvent ImpurityType->Solvent Solvent AcidSol1 Perform Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Acid->AcidSol1 AcidSol2 Re-run column with 0.5% Triethylamine in eluent Acid->AcidSol2 OtherSol1 Optimize Chromatography (shallow gradient, long column) Other->OtherSol1 OtherSol2 Consider Preparative HPLC Other->OtherSol2 SolventSol Dry under High Vacuum Solvent->SolventSol End Pure Product AcidSol1->End AcidSol2->End OtherSol1->End OtherSol2->End SolventSol->End

Caption: Decision tree for troubleshooting common methylnicotinate purification issues.

Data Summary: Analytical Techniques

The table below compares common analytical methods for purity assessment of substituted methylnicotinates.

Technique Principle Information Provided Common Use Case Limitations
HPLC [8]Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %), detection of non-volatile impurities.Routine quality control, stability testing.Requires chromophore for UV detection; may not separate all isomers.
GC-MS [5]Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Purity of volatile compounds, identification of impurities by mass, residual solvent analysis.Analysis of volatile starting materials or byproducts.Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹³C) [5]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural information, identification of impurities, quantitative analysis (qNMR).Structural confirmation, purity assessment against a standard.Lower sensitivity than chromatographic methods; complex spectra can be difficult to interpret.
TLC [2]Separation based on polarity on a solid stationary phase.Qualitative reaction monitoring, fraction analysis during chromatography.Rapid check for reaction completion and separation quality.Not quantitative; resolution is much lower than HPLC.

Section 5: References

  • Scalability challenges in the synthesis of Methyl 6-methylnicotinate. (2025). Benchchem.

  • Methyl Nicotinate Impurities and Related Compound. Veeprho.

  • Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. (2025). Benchchem.

  • Identification of byproducts in Methyl 6-methylnicotinate synthesis. (2025). Benchchem.

  • Application Notes and Protocols: Hydrolysis of Methyl 6-(azidomethyl)nicotinate. (2025). Benchchem.

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

  • Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formulations. (2025). Benchchem.

  • Process for preparing 2-methyl nicotine. Google Patents.

  • Technical Support Center: Monitoring the Synthesis of Methyl 6-methylnicotinate via Thin-Layer Chromatography (TLC). (2025). Benchchem.

  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.

  • Methyl Nicotinate: uses and Synthesis method. (2024). ChemicalBook.

  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography.

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Troubleshooting

Stability issues of Methyl 4-methylnicotinate hydrochloride in aqueous solution

Welcome to the technical support guide for Methyl 4-methylnicotinate hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-methylnicotinate hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions regarding the handling and stability of this compound in aqueous solutions. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)
Preparation and Handling

Question 1: What is the best way to prepare an aqueous stock solution of Methyl 4-methylnicotinate hydrochloride?

Answer: Preparing a stable aqueous stock solution requires careful attention to the solvent, storage conditions, and handling. Methyl 4-methylnicotinate hydrochloride is the salt of a weak base (the pyridine nitrogen) and a strong acid (HCl). When dissolved in neutral, unbuffered water, it will produce a slightly acidic solution.

The primary concern for this molecule in an aqueous environment is the hydrolysis of its methyl ester group.[1][2] Therefore, the goal is to minimize this degradation during preparation and storage.

  • Recommended Solvent: Use high-purity (e.g., HPLC-grade or Milli-Q®) water to avoid contaminants that could catalyze degradation.

  • Dissolution: The compound is generally soluble in water.[2] To prepare a solution, add the pre-weighed solid to your target volume of water and mix, using sonication if necessary for complete dissolution. Avoid heating the solution to aid dissolution, as this will accelerate hydrolysis.[3]

  • Initial pH: The resulting solution will be acidic due to the hydrochloride salt. This initial acidity can influence the rate of hydrolysis. It is crucial to measure and record the pH of your final solution.

  • Filtration: For applications requiring sterile or particulate-free solutions, filter the solution through a low-protein-binding 0.22 µm filter (e.g., PVDF or PES). Ensure the filter material is compatible with weakly acidic aqueous solutions.

Stability and Degradation

Question 2: What is the primary degradation pathway for Methyl 4-methylnicotinate hydrochloride in water?

Answer: The principal degradation pathway is the hydrolysis of the ester linkage.[1][4] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the formation of 4-methylnicotinic acid and methanol . This is a common degradation route for all ester-containing pharmaceutical compounds.[1]

While direct stability data for the 4-methyl derivative is not extensively published, a detailed study on the closely related compound, methyl nicotinate, confirms that hydrolysis to its corresponding carboxylic acid (nicotinic acid) is the major degradation pathway.[5][6] Given the structural similarity, the same pathway is expected for Methyl 4-methylnicotinate.

The reaction is catalyzed by both acid (H+) and base (OH-). Therefore, the rate of degradation is highly dependent on the pH of the solution.[3]

cluster_0 Hydrolysis of Methyl 4-methylnicotinate M4MH Methyl 4-methylnicotinate (Parent Compound) DegradationProducts Degradation Products M4MH->DegradationProducts Hydrolysis H2O Water (H₂O) H2O->M4MH H_OH Acid (H⁺) or Base (OH⁻) catalyst MNA 4-Methylnicotinic Acid DegradationProducts->MNA MeOH Methanol DegradationProducts->MeOH

Caption: Primary degradation pathway via hydrolysis.

Question 3: How do pH, temperature, and buffers affect the stability of my solution?

Answer: These three factors are critically interconnected and represent the most significant variables controlling the stability of Methyl 4-methylnicotinate hydrochloride in solution.

  • pH: The rate of ester hydrolysis is typically U-shaped with respect to pH, being slowest in the mildly acidic to neutral range (pH 3-5) and increasing significantly in strongly acidic or, more dramatically, in alkaline conditions.[3] Since the hydrochloride salt creates an acidic solution, it may already be near its optimal stability pH. However, adjusting the pH with a buffer system can provide more precise control.

  • Temperature: Degradation is a chemical reaction, and its rate increases with temperature, as described by the Arrhenius equation.[3] A study on methyl nicotinate showed that at 4°C, the degradation rate was very slow (approx. 0.5% per year), but this rate would be significantly higher at room temperature or elevated temperatures.[5][7] Therefore, storage at 2-8°C is strongly recommended for any aqueous stock solutions.

  • Buffers: While providing pH control, buffer species themselves can participate in and catalyze hydrolysis, a phenomenon known as general acid-base catalysis.[3] For instance, buffers like citrate or acetate are generally considered safe, whereas phosphate and borate buffers have been shown to sometimes increase the rate of hydrolysis for certain esters.[8] If a buffer is required for your application, it is essential to conduct a preliminary stability study with your chosen buffer system.

Table 1: Summary of Factors Affecting Stability

FactorImpact on StabilityRecommendation
pH High rate of hydrolysis in strongly acidic (pH < 2) and especially alkaline (pH > 7) conditions.Maintain pH in a weakly acidic range (3-5). Avoid alkaline buffers.
Temperature Higher temperatures significantly accelerate the rate of hydrolysis.Store aqueous solutions at 2-8°C. Avoid freeze-thaw cycles.
Light Photodegradation is possible for aromatic compounds.Protect solutions from light by using amber vials or storing them in the dark.
Oxygen While hydrolysis is the primary concern, oxidation of the pyridine ring is a potential secondary pathway.Prepare solutions in high-purity water and consider purging with an inert gas (e.g., nitrogen or argon) for long-term storage.
Troubleshooting Guide

Question 4: I am seeing inconsistent results in my experiments. Could this be related to compound stability?

Answer: Yes, inconsistent experimental results are a classic sign of compound degradation. If the concentration of the active parent compound is decreasing over time, it will directly impact any dose-dependent biological or chemical assays.

Here is a systematic approach to troubleshoot this issue:

Start Inconsistent Experimental Results Observed CheckPrep Step 1: Review Solution Preparation & Storage Start->CheckPrep IsPrepOK Was solution prepared fresh and stored at 2-8°C in the dark? CheckPrep->IsPrepOK Analytics Step 2: Perform Analytical Chemistry Check IsPrepOK->Analytics Yes Remake Action: Prepare a fresh solution for each experiment. Re-evaluate storage conditions. IsPrepOK->Remake No IsDegraded Does HPLC analysis show new peaks or a reduced parent peak area? Analytics->IsDegraded ForcedDeg Step 3: Conduct Forced Degradation Study IsDegraded->ForcedDeg Yes OtherIssue Issue is likely not due to compound stability. Investigate other experimental variables. IsDegraded->OtherIssue No Remake->Start Identify Identify degradation products and confirm the primary degradation pathway. ForcedDeg->Identify Reformulate Action: Reformulate. Consider pH adjustment, different buffer, or a non-aqueous solvent if compatible with the assay. Identify->Reformulate ProblemSolved Problem Resolved Reformulate->ProblemSolved

Caption: Workflow for troubleshooting inconsistent results.

  • Verify Solution Age and Storage: Are you using a freshly prepared solution for each experiment? If not, how old is the stock solution and how has it been stored? A study on methyl nicotinate demonstrated good stability over long periods at 4°C, but room temperature storage can lead to rapid degradation.[5]

  • Analytical Confirmation: The most definitive way to check for degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9] Analyze your current solution and compare it to a freshly prepared standard. A decrease in the main peak area and/or the appearance of a new, more polar peak (corresponding to the 4-methylnicotinic acid degradant) is direct evidence of hydrolysis.

  • Implement Corrective Actions: If degradation is confirmed, the immediate solution is to prepare fresh stock solutions for each experiment or, at a minimum, daily. For longer-term solutions, a formal stability study under your specific experimental conditions (e.g., in your cell culture media or assay buffer) is recommended to establish a reliable "use by" time.

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To rapidly identify the primary degradation products and pathways for Methyl 4-methylnicotinate hydrochloride under stress conditions, which helps in developing a stability-indicating analytical method. This follows principles outlined in ICH guidelines.[10][11]

Materials:

  • Methyl 4-methylnicotinate hydrochloride

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC-grade water and acetonitrile

  • pH meter, heating block/water bath

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: In separate, clearly labeled amber glass vials, set up the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. (Base hydrolysis is typically much faster than acid hydrolysis for esters).[11]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Heat 1 mL of the stock solution at 60°C.

    • Photolytic: Expose 1 mL of the stock solution to a photostability chamber according to ICH Q1B guidelines (a combination of UV and visible light).[12]

    • Control: Keep 1 mL of the stock solution at 2-8°C, protected from light.

  • Sampling and Analysis:

    • Take samples from each condition at initial (t=0), 2, 6, 12, and 24 hours.

    • Crucially, before HPLC analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • The goal is to achieve 5-20% degradation of the parent compound.[13] If degradation is too rapid (e.g., >50% in the first time point for base hydrolysis), repeat with milder conditions (e.g., 0.1 M NaOH, lower temperature).

    • The appearance of new peaks confirms the formation of degradation products. The primary peak in the acid/base hydrolysis conditions is expected to be 4-methylnicotinic acid.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products, particularly 4-methylnicotinic acid. The following is a starting point based on methods for related compounds.[5][14]

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: Start with a ratio like 70% A: 30% B. Adjust as needed. The parent ester will be less polar and have a longer retention time than the carboxylic acid degradant.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm (based on the chromophore of the pyridine ring; scan with a DAD detector to find the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • The method is considered "stability-indicating" if the parent peak and all degradation product peaks are well-resolved (Resolution > 2).

  • This validated method can then be used for formal stability studies and for troubleshooting batch-to-batch inconsistencies.[13]

References
  • ICH. (n.d.). ICH guidelines for stability studies. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IntechOpen. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. Retrieved from [Link]

  • Fairhurst, H. (2024). A practical guide to forced degradation and stability studies for drug substances. RSSL. Retrieved from [Link]

  • Al-khamis, K. I., El-sayed, Y. M., & Al-rashood, K. A. (2000). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2022). Recent breakthroughs in the stability testing of pharmaceutical compounds. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Sharma, M. C. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1462-1473. Retrieved from [Link]

  • Huynh-Ba, K. (Ed.). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Molecules, 27(21), 7410. Retrieved from [Link]

  • Tambe, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production.
  • PharmacyLibrary. (n.d.). Methyl Nicotinate – Mycophenolate Mofetil | Trissel's Stability of Compounded Formulations, 6th Edition. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7). Retrieved from [Link]

  • Roitzsch, M., & Lang, H. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 50. Retrieved from [Link]

  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Al-kasir, R., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Pyridine Ring Functionalization

Welcome to the technical support center dedicated to overcoming the inherent low reactivity of the pyridine ring in functionalization reactions. This resource is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the inherent low reactivity of the pyridine ring in functionalization reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize and modify pyridine-containing molecules. Pyridine and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science, yet their synthesis often presents significant hurdles due to the electron-deficient nature of the ring.[1][2][3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the key strategies employed to enhance pyridine reactivity and achieve desired regioselectivity.

Understanding the Challenge: The Electronic Nature of Pyridine

The primary obstacle in functionalizing the pyridine ring is its electronic structure. The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene.[5][6] Furthermore, the nitrogen's lone pair readily coordinates with Lewis acids, which are often required to activate electrophiles, further deactivating the ring.[7]

Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom.[8][9][10]

This unique reactivity profile necessitates specialized strategies to achieve efficient and selective functionalization. This guide is structured around the most effective of these modern synthetic approaches.

Troubleshooting & FAQs: A Problem-Solving Approach

This section is designed to directly address common issues encountered during the functionalization of pyridine rings.

I. Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying pyridines.[1][2][11] However, challenges such as low reactivity, regioselectivity control, and catalyst poisoning are frequently encountered.

Frequently Asked Questions (FAQs):

  • Q1: My C-H arylation/alkenylation reaction is sluggish or not proceeding at all. What are the likely causes?

    A1: Low reactivity in palladium- or rhodium-catalyzed C-H functionalization of pyridines can stem from several factors:

    • Catalyst Poisoning: The pyridine nitrogen can strongly coordinate to the metal center, inhibiting catalytic activity.[12] Consider using a higher catalyst loading or employing a ligand that modulates the metal's coordination sphere.

    • Inadequate Ligand: The choice of ligand is crucial. For instance, in some palladium-catalyzed reactions, phosphine ligands can be effective, while in others, N-heterocyclic carbene (NHC) ligands might be superior.[12]

    • Incorrect Oxidant/Additive: Many C-H functionalization reactions are oxidative and require a suitable oxidant (e.g., AgOAc, Ag2CO3) to regenerate the active catalyst.[1][13] The choice of additive, such as a carboxylic acid (e.g., PivOH), can also be critical for protonolysis of the metal-carbon bond.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Experiment with a range of solvents, such as DMF, 1,4-dioxane, or toluene.

  • Q2: I am struggling to achieve the desired regioselectivity (C2 vs. C3 vs. C4). How can I control where the functional group is introduced?

    A2: Regioselectivity is a key challenge in pyridine C-H functionalization. Here’s how you can influence it:

    • Directing Groups (DGs): Attaching a directing group to the pyridine ring is a robust strategy for achieving high regioselectivity, most commonly at the ortho position (C2 or C6).[14][15][16] Common DGs include amides, carbamates, and other Lewis basic functionalities that can chelate to the metal catalyst.

    • Electronic Bias: In the absence of a strong directing group, the inherent electronics of the pyridine ring often favor functionalization at the C2 position due to the acidity of the C2-H and the stability of the resulting metallacycle.[1][11]

    • Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, directing the functionalization to less hindered sites.[17]

    • Catalyst/Ligand Control: Certain catalytic systems have been developed to override the intrinsic reactivity. For example, specific nickel catalysts with bifunctional ligands have been shown to achieve C3-alkenylation.[12] Similarly, iridium-catalyzed borylation often shows a preference for the C3 position.[7]

  • Q3: My reaction is giving a mixture of mono- and di-functionalized products. How can I improve the selectivity for the mono-functionalized product?

    A3: Over-functionalization can be a problem, especially when the initial functionalization activates the ring towards further reaction. To favor mono-functionalization:

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the pyridine substrate relative to the coupling partner.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. Lowering the reaction temperature can sometimes improve selectivity.

    • Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions that lead to di-substitution.

Experimental Workflow: Directed ortho-Metalation (DoM) of a Pyridine Derivative

Directed ortho-metalation is a powerful method for achieving regioselective functionalization at the position adjacent to a directing group.[15][16][18]

Directed_ortho_Metalation sub Pyridine with Directing Group (DG) intermediate Ortho-lithiated Intermediate sub->intermediate Deprotonation base Strong Base (e.g., LDA, n-BuLi) base->intermediate product Ortho-functionalized Pyridine intermediate->product Quenching electrophile Electrophile (E+) electrophile->product

Caption: Workflow for Directed ortho-Metalation of Pyridine.

Protocol: ortho-Iodination of 3-Methoxypyridine via DoM

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 3-methoxypyridine (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq.) in hexanes dropwise. Stir the mixture at -78 °C for 1 hour. The methoxy group directs the lithiation to the C2 position.

  • Quenching: Add a solution of iodine (I2) (1.2 eq.) in anhydrous THF dropwise.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-iodo-3-methoxypyridine.

II. Activating the Ring: The Pyridine N-Oxide Strategy

Conversion of the pyridine nitrogen to an N-oxide is a classic and highly effective strategy to overcome low reactivity.[19] The N-oxide group is strongly electron-donating, which activates the ring towards electrophilic attack, particularly at the C4 position. It also enhances the reactivity towards organometallic reagents at the C2 position.[13][20]

Frequently Asked Questions (FAQs):

  • Q1: My nitration/halogenation of pyridine N-oxide is giving low yields. What can I do?

    A1: While pyridine N-oxide is more reactive than pyridine, harsh conditions can still be required.

    • Reaction Conditions: For nitration, ensure you are using a sufficiently strong nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid). For halogenation, elevated temperatures may be necessary.

    • Purity of Starting Material: Ensure your pyridine N-oxide is pure and dry, as impurities can interfere with the reaction.

  • Q2: I am having trouble removing the N-oxide group after my functionalization step. What are the best methods?

    A2: The removal of the N-oxide is a crucial final step. Common methods include:

    • Reduction with Phosphorus Compounds: Triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) are effective reagents for deoxygenation.[9] The reaction is typically clean and high-yielding.

    • Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst can also be used, although this method may not be compatible with other reducible functional groups in your molecule.

Reaction Scheme: Functionalization via Pyridine N-Oxide

Pyridine_N_Oxide_Strategy pyridine Pyridine n_oxide Pyridine N-Oxide pyridine->n_oxide Oxidation (e.g., m-CPBA) functionalized_n_oxide Functionalized Pyridine N-Oxide n_oxide->functionalized_n_oxide Functionalization (e.g., Nitration) final_product Functionalized Pyridine functionalized_n_oxide->final_product Reduction (e.g., PPh3)

Caption: General workflow for pyridine functionalization using the N-oxide strategy.

III. Radical Approaches: The Minisci Reaction

The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient heterocycles like pyridine.[21][22] It involves the addition of a nucleophilic radical to the protonated pyridine ring, typically favoring the C2 and C4 positions.

Frequently Asked Questions (FAQs):

  • Q1: My Minisci reaction is not working. What are the critical parameters?

    A1: The success of a Minisci reaction depends on the efficient generation of the radical species and the presence of a sufficiently acidic medium to protonate the pyridine.

    • Radical Generation: Ensure your radical precursor and initiation method are appropriate. Common methods include the oxidative decarboxylation of carboxylic acids with silver nitrate and ammonium persulfate, or the use of alkyl halides with a suitable initiator.

    • Acidity: The reaction must be run under acidic conditions (e.g., with sulfuric acid or trifluoroacetic acid) to protonate the pyridine, making it more electrophilic and susceptible to radical attack.

    • Solvent: A two-phase system (e.g., dichloromethane/water) is often used to facilitate the reaction between the organic radical precursor and the aqueous-soluble pyridinium salt.

  • Q2: I am getting a mixture of C2 and C4 isomers. How can I improve the regioselectivity?

    A2: Regiocontrol in Minisci reactions can be challenging.[23]

    • Sterics: The regioselectivity is often influenced by the steric bulk of both the radical and the substituents on the pyridine ring. Bulky radicals tend to favor the less hindered C2 position.

    • N-Functionalized Pyridinium Salts: Recent advances have shown that using N-functionalized pyridinium salts can provide exquisite regiocontrol in Minisci-type reactions under milder, acid-free conditions.[23]

IV. Rearrangement Strategies: The Halogen Dance Reaction

The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[24][25][26] This rearrangement can be exploited to functionalize positions that are not directly accessible by other means.

Frequently Asked Questions (FAQs):

  • Q1: My halogen dance reaction is not proceeding as expected. What factors influence this rearrangement?

    A1: The halogen dance is a thermodynamically controlled process, and several factors can influence its outcome:

    • Base: Strong, non-nucleophilic bases are typically required, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP).[24]

    • Temperature: The reaction is often performed at low temperatures (e.g., -78 °C) to control the initial deprotonation, followed by warming to allow the rearrangement to occur.

    • Solvent: Anhydrous ethereal solvents like THF are commonly used.

    • Halogen: The tendency for migration is typically I > Br > Cl.

  • Q2: How can I trap the intermediate to achieve functionalization?

    A2: The halogen dance generates a new organometallic intermediate at the position vacated by the halogen. This intermediate can be trapped with a variety of electrophiles. The order of addition of reagents is critical. Often, the base is added first to initiate the rearrangement, and then the electrophile is added to quench the newly formed nucleophilic center.

Mechanism of the Halogen Dance Reaction

Halogen_Dance start Halopyridine deprotonation Deprotonation by Strong Base start->deprotonation intermediate1 Anionic Intermediate deprotonation->intermediate1 rearrangement Halogen Migration intermediate1->rearrangement intermediate2 Rearranged Anionic Intermediate rearrangement->intermediate2 trapping Trapping with Electrophile (E+) intermediate2->trapping product Functionalized Pyridine trapping->product

Caption: Simplified mechanism of the Halogen Dance reaction.

Comparative Summary of Functionalization Strategies

StrategyPrimary Target Position(s)Key AdvantagesCommon Challenges
Transition-Metal C-H Functionalization C2, C3, C4 (catalyst/DG dependent)High atom economy, broad scopeCatalyst poisoning, regioselectivity control
Pyridine N-Oxide C2, C4Enhanced reactivity, versatileRequires oxidation and reduction steps
Minisci Reaction C2, C4Direct C-C bond formation, good for alkylationHarsh acidic conditions, regioselectivity
Directed ortho-Metalation (DoM) ortho to Directing GroupExcellent regioselectivityRequires a directing group, cryogenic conditions
Halogen Dance Reaction Varies (thermodynamically controlled)Access to unconventional substitution patternsRequires strong bases, can be complex mixtures
Nucleophilic Aromatic Substitution (SNAr) C2, C4Well-established, reliableRequires a good leaving group (e.g., halogen)

Conclusion

Overcoming the low reactivity of the pyridine ring requires a nuanced understanding of its electronic properties and a strategic selection from a growing toolbox of synthetic methods. By carefully considering the desired regioselectivity, the nature of the desired functional group, and the potential challenges associated with each approach, researchers can successfully synthesize a vast array of functionalized pyridines for applications in drug discovery and beyond. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes. For further in-depth information, please consult the referenced literature.

References

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  • Maity, P., & Ghorai, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(30), 6123-6143. [Link]

  • Singh, A., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Yoo, E. J., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

  • eXe. Electrophilic substitution at Carbon atoms of the pyridine ring. [Link]

  • Zhang, Z., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 143(31), 12059–12065. [Link]

  • Semantic Scholar. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • ResearchGate. Directed functionalization of pyridine through transition metal catalysis. [Link]

  • ResearchGate. C-H Functionalization of Pyridines. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • CoLab.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • Chemical Communications (RSC Publishing). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. [Link]

  • ResearchGate. General overview of common mechanistic pathways in Minisci‐type reactions. [Link]

  • ResearchGate. Pyridine C−H Bond Functionalization Strategies. [Link]

  • RSC. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]

  • ResearchGate. Transition-Metal-Catalyzed Functionalization of Pyridines. [Link]

  • ACS Publications. Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. [Link]

  • ResearchGate. Functionalization of pyridine N‐oxides using PyBroP. [Link]

  • ACS Publications. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]

  • NIH. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

  • Quora. Why nucleophilic substitution in pyridine favours at position-2? [Link]

  • Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]

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  • ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

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  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis. [Link]

  • University of California, Irvine. Directed (ortho) Metallation. [Link]

  • ACS Publications. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. [Link]

  • Andrew G. Myers Research Group. ortho metalation. [Link]

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  • ResearchGate. Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. [Link]

  • PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Nicotinic Acid Isomers and Esters

Welcome to the technical support center for the HPLC analysis of nicotinic acid (Niacin, Vitamin B3), its common isomer nicotinamide, and various nicotinic acid esters. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of nicotinic acid (Niacin, Vitamin B3), its common isomer nicotinamide, and various nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your chromatographic methods effectively.

The Challenge: Separating Structurally Similar Pyridine Carboxylic Acid Derivatives

Nicotinic acid, its amide (nicotinamide), and its esters are all derivatives of pyridine-3-carboxylic acid. Their structural similarities pose a significant challenge in HPLC, often resulting in poor resolution, co-elution, and asymmetrical peak shapes. The key to a successful separation lies in exploiting the subtle differences in their physicochemical properties, primarily their polarity and ionizability. This guide will walk you through common issues and provide robust solutions grounded in chromatographic theory.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during your experiments. Each issue is presented with its likely causes and a step-by-step approach to resolution.

Poor Resolution Between Nicotinic Acid and Nicotinamide

Question: I'm running a reversed-phase C18 column, but my nicotinic acid and nicotinamide peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them?

Answer: This is a classic challenge. The primary reason for co-elution is the high polarity of both compounds and the critical role of mobile phase pH in controlling the retention of nicotinic acid.

Causality Explained: Nicotinic acid is a carboxylic acid with a pKa of approximately 4.85. At a mobile phase pH near its pKa, it exists in both ionized (polar, less retained) and non-ionized (less polar, more retained) forms, often leading to broad peaks. Nicotinamide, being an amide, is a neutral compound under typical reversed-phase conditions and its retention is less affected by pH. To achieve separation, you must control the ionization state of nicotinic acid to modulate its retention time relative to nicotinamide.

Step-by-Step Troubleshooting Protocol:

  • Assess Your Current Mobile Phase pH: If your mobile phase is unbuffered or has a pH between 4 and 6, you are likely operating in a region that will produce poor chromatography for nicotinic acid.

  • Adjust Mobile Phase pH: The most effective strategy is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of nicotinic acid.

    • Option A (Recommended): Lower the pH. Acidify your aqueous mobile phase to a pH of approximately 2.5-3.0.[1][2] At this pH, the carboxylic acid group of nicotinic acid will be fully protonated (non-ionized), making the molecule more hydrophobic and increasing its retention on a C18 column. This will typically elute nicotinamide first, followed by the more retained nicotinic acid.

    • Option B: Increase the pH. Alternatively, you can increase the mobile phase pH to > 7. However, this can be detrimental to the longevity of standard silica-based columns.[3] If you must use a high pH, ensure your column is rated for it (e.g., a hybrid or polymer-based column).[2]

  • Buffer Selection: Use a buffer to maintain a stable pH. For low pH work, a phosphate buffer (10-25 mM) is an excellent choice as it has a good buffering capacity in the desired range.[1] Formic acid (0.1%) is a common choice for LC-MS applications.[4]

  • Optimize Organic Modifier: Once you have adjusted the pH, you may need to re-optimize the concentration of your organic modifier (e.g., acetonitrile or methanol) to bring the retention times into a suitable range.

Asymmetrical Peak Shape (Tailing) for Nicotinic Acid

Question: My nicotinic acid peak is tailing significantly, even after adjusting the mobile phase pH. What causes this and how can I fix it?

Answer: Peak tailing for acidic compounds like nicotinic acid on standard C18 columns is often caused by secondary interactions with the stationary phase.

Causality Explained: Most silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be ionized (Si-O-) and interact with any positively charged sites on the analyte or through hydrogen bonding, creating a secondary, stronger retention mechanism. This leads to a portion of the analyte molecules being held back, resulting in a tailed peak.

Step-by-Step Troubleshooting Protocol:

  • Confirm Low pH: Ensure your mobile phase pH is low (2.5-3.0). A low pH suppresses the ionization of the silanol groups, minimizing these secondary interactions.[5]

  • Increase Buffer Concentration: A slightly higher buffer concentration (e.g., 25-50 mM) can sometimes help to "shield" the analyte from the active sites on the stationary phase.

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize exposed silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" or a polar-embedded phase column can significantly improve peak shape.

  • Consider an Alternative Stationary Phase: If tailing persists, a mixed-mode column that offers both reversed-phase and ion-exchange characteristics can provide excellent peak shape and retention for polar and ionizable compounds.[6]

Optimizing the Separation of Nicotinic Acid Esters

Question: I am trying to separate a mixture of nicotinic acid esters (e.g., methyl, ethyl, benzyl nicotinate). They are all eluting very close together. How can I improve the resolution?

Answer: Nicotinic acid esters are neutral compounds, and their separation is governed by their relative hydrophobicity. The key is to enhance the selectivity of your method for these small differences in their alkyl or aryl groups.

Causality Explained: The retention of these esters in reversed-phase HPLC is directly related to their logP values (a measure of lipophilicity). Longer alkyl chains or the presence of an aromatic ring (like in benzyl nicotinate) will increase hydrophobicity and retention time. To improve separation, you need to optimize the mobile phase composition and potentially the stationary phase to better exploit these differences.

Step-by-Step Troubleshooting Protocol:

  • Implement a Gradient Elution: An isocratic elution may not provide sufficient resolution across a range of esters with varying hydrophobicities. A shallow gradient of your organic modifier (e.g., increasing acetonitrile from 30% to 50% over 15 minutes) will provide better separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a more polar solvent and can sometimes offer different elution orders and improved resolution for structurally similar compounds.

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl Phase: A phenyl-hexyl column can provide unique selectivity for compounds containing aromatic rings (like benzyl nicotinate) through pi-pi interactions.

    • C30 Phase: A C30 column offers high shape selectivity, which can be beneficial for resolving structurally similar isomers and esters.

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity, although it will also increase retention times and backpressure.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for method development for separating nicotinic acid and nicotinamide? A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a phosphate buffer at pH 2.8 and acetonitrile in a 95:5 ratio, run at a flow rate of 1.0 mL/min. You can then introduce a gradient to elute more hydrophobic compounds if needed.

  • Q2: What UV wavelength should I use for detection? Nicotinic acid and its derivatives have a UV absorbance maximum around 260-265 nm. A detection wavelength of 261 nm is commonly used and provides good sensitivity for both nicotinic acid and nicotinamide. Always confirm the optimal wavelength by running a UV scan of your standards in your mobile phase.

  • Q3: Can I use LC-MS for this analysis? What are the considerations? Yes, LC-MS is an excellent technique for the sensitive and specific determination of nicotinic acid and its metabolites.[7][8] When using LC-MS, you must use volatile mobile phase modifiers. Replace phosphate buffers with 0.1% formic acid or 0.1% acetic acid. Ammonium formate or ammonium acetate can also be used. Ion-pairing agents like TFA should generally be avoided as they can cause ion suppression in the MS source.[4]

  • Q4: How can I improve the sensitivity of my assay for trace-level analysis? For very low concentrations, you can consider post-column derivatization. UV irradiation can convert nicotinic acid and nicotinamide into highly fluorescent derivatives, which can then be detected with a fluorescence detector, significantly increasing sensitivity.[9][10] This method is approved by the European Committee for Standardization for measuring Vitamin B3 in foodstuffs.[9]

  • Q5: My retention times are drifting from one injection to the next. What should I do? Retention time drift is often due to a few key factors:

    • Inadequate Equilibration: Ensure your column is fully equilibrated with the starting mobile phase before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

    • Mobile Phase Instability: If your mobile phase is not well-buffered, its pH can drift, causing retention time shifts for ionizable analytes like nicotinic acid.[11] Prepare fresh mobile phase daily.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect viscosity and retention.

    • System Leaks: Check for any leaks in your HPLC system, as this can cause pressure and flow rate fluctuations.[12]

Data and Protocols

Table 1: Recommended Starting HPLC Conditions
Analyte(s)ColumnMobile Phase AMobile Phase BGradient/IsocraticDetection
Nicotinic Acid & NicotinamideC18, 4.6x150 mm, 5 µm20 mM Potassium Phosphate, pH 2.8AcetonitrileIsocratic: 95% A, 5% BUV @ 261 nm
Nicotinic Acid EstersC18 or Phenyl-Hexyl, 4.6x150 mm, 5 µmWaterAcetonitrileGradient: 30-70% B over 15 minUV @ 261 nm
Nicotinic Acid & Metabolites (LC-MS)C18, 2.1x100 mm, 3.5 µm0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient: 5-50% B over 10 minMS/MS (ESI+)
Protocol: Sample Preparation for Analysis in Food Matrices

This protocol is designed to extract bioavailable nicotinic acid and nicotinamide from food samples.[9][10]

  • Weigh 5 g of a homogenized food sample into a beaker.

  • Add 30 mL of 0.1 N HCl.

  • Blend at high speed for 2-3 minutes.

  • Heat the mixture at 100°C for 1 hour.[9][10]

  • Cool the mixture to room temperature.

  • Transfer the mixture to a 50 mL graduated cylinder and adjust the volume to 50 mL with DI water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Science

The Role of pH in Nicotinic Acid Retention

The ionization state of nicotinic acid is crucial for its retention in reversed-phase HPLC. This diagram illustrates how adjusting the mobile phase pH relative to the compound's pKa alters its form and, consequently, its interaction with the C18 stationary phase.

ph_effect cluster_mobile_phase Mobile Phase pH cluster_analyte Nicotinic Acid State (pKa ≈ 4.8) cluster_retention Reversed-Phase (C18) Retention pH_2.8 Low pH (e.g., 2.8) Non_Ionized COOH (Non-ionized, Hydrophobic) pH_2.8->Non_Ionized Suppresses Ionization pH_4.8 pH ≈ pKa (e.g., 4.8) Mixed COOH <=> COO- (Mixed Population) pH_4.8->Mixed Partial Ionization pH_7.0 Neutral pH (e.g., 7.0) Ionized COO- (Ionized, Hydrophilic) pH_7.0->Ionized Promotes Ionization High_Retention Strong Retention (Good Chromatography) Non_Ionized->High_Retention Increases Hydrophobic Interaction Poor_Retention Poor Peak Shape (Broadening) Mixed->Poor_Retention Leads to Tailing Low_Retention Weak Retention (Early Elution) Ionized->Low_Retention Decreases Hydrophobic Interaction

Caption: Effect of mobile phase pH on nicotinic acid's state and HPLC retention.

Troubleshooting Workflow for Poor Resolution

When faced with co-eluting peaks, a systematic approach is key. This workflow guides you through the decision-making process for resolving nicotinic acid and nicotinamide.

troubleshooting_workflow start Start: Poor Resolution (Nicotinic Acid / Nicotinamide) check_ph Is Mobile Phase pH 2 units below pKa (~4.8)? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Phosphate Buffer check_ph->adjust_ph No check_resolution Is Resolution (Rs) > 1.5? check_ph->check_resolution Yes adjust_ph->check_resolution optimize_organic Optimize % Organic (Acetonitrile or Methanol) check_resolution->optimize_organic No end End: Successful Separation check_resolution->end Yes check_again Is Resolution (Rs) > 1.5? optimize_organic->check_again change_column Consider Alternative Column (e.g., Mixed-Mode, Polar-Embedded) check_again->change_column No check_again->end Yes change_column->end

Caption: Decision tree for troubleshooting poor resolution of nicotinic acid and nicotinamide.

References

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health (NIH). [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. [Link]

  • How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. [Link]

  • Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc. [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

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Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Fischer Esterification of Nicotinic Acids

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding byproduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding byproduct formation during the Fischer esterification of nicotinic acids. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the integrity and yield of your target nicotinic acid esters.

Troubleshooting Guide: A Deeper Dive into Your Esterification Reactions

This section is designed to address specific issues you may encounter in the lab. We move beyond simple procedural steps to explain the underlying chemistry, empowering you to make informed decisions.

Question 1: "My reaction is sluggish, and the yield of my nicotinic acid ester is disappointingly low. What are the likely causes and how can I improve it?"

Low conversion in a Fischer esterification is a common hurdle. The reaction is inherently an equilibrium process, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the products.

Underlying Causes & Solutions:

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the nicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4] Ensure your catalyst is not old or degraded.

  • Water Content: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials (Le Châtelier's principle).[3][4][5]

    • Solution: Use anhydrous reagents and solvents. Employ methods to remove water as it forms, such as a Dean-Stark apparatus or the addition of molecular sieves.[6][7]

  • Reagent Stoichiometry: Using a large excess of the alcohol can effectively shift the equilibrium to the product side.[3][4][5]

    • Solution: Increase the molar ratio of the alcohol to the nicotinic acid. Using the alcohol as the solvent is a common and effective strategy.[3][6]

  • Reaction Temperature and Time: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions.

    • Solution: Typical reaction temperatures range from 60–110 °C.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Experimental Workflow for Optimizing Yield:

G cluster_start Initial Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield of Nicotinic Acid Ester reagents Verify Reagent Purity and Anhydrous Conditions start->reagents catalyst Check Catalyst Activity and Concentration reagents->catalyst stoichiometry Increase Molar Ratio of Alcohol catalyst->stoichiometry water_removal Implement Water Removal (e.g., Dean-Stark) stoichiometry->water_removal temp_time Optimize Temperature and Reaction Time water_removal->temp_time outcome Improved Ester Yield temp_time->outcome

Caption: Troubleshooting workflow for low ester yield.

Question 2: "I'm observing an unexpected byproduct with a higher molecular weight in my mass spectrometry analysis. What could it be?"

While the Fischer esterification is generally a clean reaction, the presence of the pyridine nitrogen in nicotinic acid introduces the possibility of N-alkylation as a side reaction, especially under forcing conditions.

Potential Byproduct: N-Alkyl Nicotinic Acid Ester Salt

The pyridine nitrogen is nucleophilic and can be alkylated by the alcohol, particularly if the alcohol is reactive (e.g., methanol, ethanol) and the reaction is heated for an extended period. This results in the formation of a quaternary ammonium salt.

Mechanism of N-Alkylation:

  • The alcohol is protonated by the strong acid catalyst.

  • The nicotinic acid ester can then be attacked by another molecule of the alcohol at the nitrogen atom, leading to the formation of the N-alkylated product.

Mitigation Strategies:

  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Catalyst Choice: While strong Brønsted acids like sulfuric acid are common, Lewis acid catalysts may offer milder conditions.[8]

  • Alternative Esterification Methods: For sensitive substrates, consider methods that do not require strong acids and high heat, such as using nicotinoyl chloride or nicotinic anhydride.[9]

G Nicotinic Acid Ester Nicotinic Acid Ester N-Alkyl Nicotinic Acid Ester Salt N-Alkyl Nicotinic Acid Ester Salt Nicotinic Acid Ester->N-Alkyl Nicotinic Acid Ester Salt Alkylation Alcohol Alcohol Alcohol->N-Alkyl Nicotinic Acid Ester Salt H+ H+ H+->Alcohol Protonation

Caption: N-alkylation byproduct formation pathway.

Question 3: "My final product has a yellowish tint, and I see some baseline noise in my chromatogram. Could this be due to degradation?"

Yes, thermal degradation of nicotinic acid is a known issue, especially at elevated temperatures.[10][11] The yellow discoloration is a common indicator of decomposition.

Key Degradation Pathways:

  • Decarboxylation: At high temperatures, nicotinic acid can undergo decarboxylation to yield pyridine.[12] While this is more common at temperatures above its melting point, it can occur to a lesser extent under prolonged heating in acidic conditions.

  • Thermal Degradation: Studies have shown that nicotinic acid degradation follows first-order kinetics and is significant at temperatures of 120°C and above.[10][11][13]

Troubleshooting and Prevention:

ParameterRecommendationRationale
Temperature Maintain reaction temperature below 120°C.To minimize thermal degradation and decarboxylation.[10][11]
Reaction Time Monitor the reaction closely and stop when complete.Prolonged heating increases the likelihood of degradation.
Atmosphere Consider running the reaction under an inert atmosphere (e.g., nitrogen, argon).To prevent oxidative degradation.
Purification Use activated carbon during recrystallization.To remove colored impurities.[14]

Purification of Nicotinic Acid Esters:

If you suspect degradation, a thorough purification is necessary.

  • Neutralization: After the reaction, neutralize the excess acid with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent such as ethyl acetate or dichloromethane.[15]

  • Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Chromatography/Distillation: If necessary, purify the crude ester by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of nicotinic acid?

Commonly used and effective catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[6] Lewis acids such as zirconium(IV) and hafnium(IV) salts have also been shown to be efficient catalysts.[2][8] The choice of catalyst may depend on the scale of the reaction and the sensitivity of your starting materials.

Q2: How can I effectively remove the water byproduct?

The most common laboratory method is using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[3][6] Alternatively, for smaller scale reactions, adding a drying agent like molecular sieves to the reaction mixture is effective.[7]

Q3: Can I use tertiary alcohols for the Fischer esterification of nicotinic acid?

Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[6]

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the reaction mixture, allowing for the determination of conversion and the detection of byproducts.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any isolated byproducts.

Q5: My nicotinic acid is not very soluble in the alcohol at room temperature. What should I do?

This is a common observation. Nicotinic acid's solubility will increase as the reaction mixture is heated. Ensure you have adequate stirring to create a slurry and facilitate dissolution as the temperature rises.

Experimental Protocols

Standard Fischer Esterification of Nicotinic Acid with Ethanol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl nicotinate.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Detection: UV at 262 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

This method should allow for the separation of nicotinic acid, the nicotinic acid ester, and potential byproducts.[16]

References

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances.
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - ResearchG
  • Fischer–Speier esterific
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH.
  • A study on degradation kinetics of niacin in potato (Solanum tuberosum L.)
  • Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions - INIS-IAEA.
  • Non-catalytic preparation of nicotinic acid esters - Google P
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterific
  • Niacin - Sciencemadness Wiki.
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem.
  • Investigation of thermal behavior of nicotinic acid | Request PDF - ResearchG
  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl.
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  • Purification of nicotinic acid - US3037987A - Google P
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  • A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters - Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Ester synthesis by esterific
  • Preparation of nicotinic acid esters - Google P
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Experiment 10: Fischer Esterification: An ester
  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
  • 08.
  • Routes of formation of esters with highest yield - Chemistry Stack Exchange.
  • What is Fischer Esterific
  • How can I improve the yield of my Fischer Esterific
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies.
  • Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchG
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - P
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital.
  • Fischer Esterific
  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora.
  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace.
  • CHEM 2325 Module 23: Esterification via Alkyl
  • MITOCW | 10.
  • Ester synthesis by O-alkyl
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

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Troubleshooting

Technical Support Center: Degradation Pathways of Methyl Esters of Pyridine Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of methyl esters of pyridine carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of methyl esters of pyridine carboxylic acids. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you troubleshoot common experimental challenges.

Section 1: Chemical Degradation - Hydrolysis & Saponification

Hydrolysis is the most frequently encountered degradation pathway for esters. It can be catalyzed by acid or, more commonly, base (saponification). Understanding and controlling this process is critical for synthesis, workup, and formulation.

Frequently Asked Questions (FAQs)

Q1: My methyl ester is unexpectedly hydrolyzing during aqueous workup after a synthesis. What are the common causes and how can I minimize this product loss?

A1: Unintended hydrolysis during workup is a classic challenge that primarily stems from exposing the ester to aqueous conditions, especially if residual acidic or basic catalysts are present. The rate of this unwanted reaction is influenced by pH, temperature, and contact time.[1]

Causality and Expert Insights: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process is slow with pure water but is significantly accelerated by acid or base.[2][3] Basic conditions are particularly problematic as the hydroxide ion is a potent nucleophile, leading to irreversible saponification.[4][5]

Troubleshooting Protocol to Minimize Hydrolysis:

  • Temperature Control: Perform all aqueous washes with ice-cold solutions (e.g., cold deionized water, cold saturated NaHCO₃). Lowering the temperature dramatically reduces the rate of hydrolysis.[1]

  • Use a Weak Base for Neutralization: Quench acidic reaction mixtures with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH or KOH, which aggressively catalyze saponification.[1] The reaction with bicarbonate can be visually monitored by the cessation of CO₂ evolution.

  • Minimize Contact Time: Perform extractions and washes efficiently. Do not let aqueous and organic layers remain in contact for extended periods. The longer the exposure, the greater the extent of hydrolysis.[1]

  • Brine Wash: Before the final drying step, wash the organic layer with a saturated aqueous solution of NaCl (brine). This "salting out" effect reduces the solubility of your organic product in the aqueous phase and helps remove dissolved water from the organic layer, further preventing hydrolysis.[1]

  • Efficient Drying: Use an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water from the organic solvent before evaporation.

Q2: I am intentionally trying to saponify methyl nicotinate with NaOH, but the reaction is slow or incomplete. What factors could be inhibiting the hydrolysis?

A2: While saponification is generally a robust reaction, its efficiency can be influenced by several factors, including solvent choice, temperature, and the electronic properties of the specific pyridine carboxylic acid ester.

Causality and Expert Insights: The reaction follows a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester's carbonyl carbon.[4][5][6] For the reaction to proceed, the hydroxide and ester must be in the same phase. The rate can be affected by the solvent's ability to dissolve both reactants. Furthermore, the electron-withdrawing nature of the pyridine ring generally makes the carbonyl carbon more electrophilic and susceptible to attack, but the position of the ester group (e.g., picolinate, nicotinate, isonicotinate) subtly alters this reactivity.

Key Experimental Parameters to Optimize:

ParameterRecommended Action & Rationale
Solvent System Use a co-solvent system like Methanol/Water or THF/Water. Alcoholic solvents like methanol or ethanol are excellent choices as they can dissolve both the ester and the hydroxide (e.g., NaOH, KOH, LiOH).[7]
Temperature If the reaction is slow at room temperature, gently heat the mixture under reflux (e.g., 60-80°C).[7][8] Increased temperature provides the necessary activation energy to speed up the reaction.
Base Stoichiometry Use a significant excess of the hydroxide base (e.g., 5-10 equivalents). This ensures the reaction goes to completion, as the final deprotonation of the carboxylic acid by the alkoxide is irreversible and drives the equilibrium forward.[4][5][7]
Monitoring Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

Troubleshooting Workflow for Incomplete Saponification:

G start Incomplete Saponification Detected check_sol Is the ester fully dissolved? start->check_sol check_base Is base in excess (5-10 eq)? check_sol->check_base Yes add_cosolvent Add co-solvent (MeOH, THF) to ensure homogeneity. check_sol->add_cosolvent No check_temp Is the reaction being heated? check_base->check_temp Yes add_more_base Add more hydroxide base. check_base->add_more_base No result Reaction should proceed to completion. Monitor via TLC/LC-MS. check_temp->result Yes heat_rxn Heat reaction to reflux (e.g., 60-80°C). check_temp->heat_rxn No add_cosolvent->check_base add_more_base->check_temp heat_rxn->result

Caption: Troubleshooting workflow for incomplete saponification.

Q3: After a successful saponification reaction, my yield of the pyridine carboxylic acid is low following acidic workup. What are the likely causes of product loss?

A3: Low yield after the acidic workup is a common issue often related to the precipitation and extraction of the final carboxylic acid product. The key is ensuring the carboxylate salt is fully protonated and then efficiently extracted from the aqueous phase.

Causality and Expert Insights: The direct product of saponification is the sodium or potassium salt of the carboxylic acid (a carboxylate), which is typically water-soluble.[3] To isolate the neutral carboxylic acid, the solution must be acidified to a pH well below the pKa of the carboxylic acid (typically pKa 4-5). If the pH is not low enough, a significant portion of your product will remain as the water-soluble carboxylate salt and will not be extracted into the organic layer.

Protocol for Optimizing Acidic Workup and Extraction:

  • Cool the Solution: Before acidification, cool the reaction mixture in an ice bath. This helps control the exotherm from the neutralization reaction.

  • Acidify Thoroughly: Slowly add a strong acid (e.g., 1M or 2M HCl) until the pH is acidic, typically pH 1-2.[9] Check the pH with litmus paper or a pH meter. This ensures complete protonation of the carboxylate to the neutral carboxylic acid.

  • Extract Multiple Times: Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3 x 50 mL). Multiple extractions are more efficient at recovering the product than a single large-volume extraction.

  • Address Emulsions: If an emulsion forms, a brine wash can help break it.

  • Check Both Layers: If the yield is still low, analyze a sample of the aqueous layer by LC-MS or TLC to see if the product remains unextracted. The pyridine carboxylic acid may have some water solubility.

Section 2: Physicochemical Degradation Pathways

Beyond hydrolysis, methyl esters of pyridine carboxylic acids can degrade under the influence of heat or light, which is a critical consideration for stability testing and storage.

Frequently Asked Questions (FAQs)

Q4: How stable are methyl esters of pyridine carboxylic acids to heat? What degradation pathways should I expect?

A4: The thermal stability of these compounds can vary significantly based on the substitution pattern and the presence of other functional groups. Generally, decomposition requires elevated temperatures. The primary decomposition pathway for some carboxylate-containing compounds, particularly under inert conditions, can involve nucleophilic substitution or decarboxylation. For example, studies on related ionic liquids have shown that acetate anions can act as nucleophiles, leading to decomposition via an Sₙ2 reaction.[10] For pyridine carboxylic acid esters, complex decomposition patterns involving the pyridine ring may also occur.

Experimental Consideration: For rigorous stability assessment, Thermogravimetric Analysis (TGA) is the standard technique to determine the onset temperature of decomposition.

Q5: Are these compounds susceptible to photodegradation?

A5: Yes, compounds containing a pyridine ring are inherently susceptible to photodegradation. The pyridine ring absorbs UV light, which can lead to the formation of reactive intermediates and subsequent degradation. Studies on related pyridinedicarboxylic acids have shown that while the parent compounds may be stable, their metabolites can absorb sunlight and readily degrade.[11][12][13] This suggests that photochemical pathways are relevant, especially in aqueous environments or when exposed to direct sunlight over long periods.

Best Practices for Storage: To prevent photodegradation, store these compounds in amber vials or otherwise protected from light, particularly if they are in solution.

Section 3: Biological & Enzymatic Degradation

The environmental fate and potential for bioremediation of pyridine derivatives are governed by microbial degradation pathways.

Frequently Asked Questions (FAQs)

Q6: What is known about the microbial degradation of pyridine-based compounds?

A6: Pyridine and its derivatives are recognized environmental pollutants, and various bacteria have evolved pathways to degrade them.[14][15][16] A common strategy in aerobic bacteria, such as Arthrobacter sp., involves an initial oxidative cleavage of the pyridine ring without prior hydroxylation.[17][18] This is often catalyzed by a two-component, flavin-dependent monooxygenase system.[15][17][18] The ring-cleavage product then enters a multi-step enzymatic pathway that ultimately leads to central metabolites like succinic acid.[17][18]

General Microbial Degradation Pathway:

G Pyridine Pyridine Derivative RingCleavage Oxidative Ring Cleavage (Monooxygenase) Pyridine->RingCleavage Intermediate1 Linear Intermediate ((Z)-N-(4-oxobut-1-enyl)formamide) RingCleavage->Intermediate1 Intermediate2 Further Enzymatic Steps (Dehydrogenase, Amidohydrolase) Intermediate1->Intermediate2 Metabolites Central Metabolites (e.g., Succinic Acid) Intermediate2->Metabolites

Caption: Generalized aerobic degradation pathway in bacteria.[17][18]

Section 4: Analytical Methods for Monitoring Degradation

Accurate assessment of degradation requires robust analytical methods to separate the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Q7: What is the recommended analytical method for monitoring the hydrolysis of a methyl ester of a pyridine carboxylic acid?

A7: The most effective and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[19][20][21] This method allows for the simultaneous quantification of the parent ester and its primary degradant, the corresponding carboxylic acid.

General HPLC Protocol for Degradation Monitoring:

ParameterTypical SettingRationale & Expert Advice
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar pyridine derivatives.[19][21]
Mobile Phase Gradient of Acetonitrile (or Methanol) and an aqueous buffer (e.g., phosphate or formate buffer)A buffer is crucial for controlling the ionization state of the pyridine nitrogen and the carboxylic acid, ensuring reproducible retention times. A pH around 3-4 will keep the carboxylic acid protonated and the pyridine nitrogen protonated, while a pH around 6-7 will result in a zwitterionic or anionic species.[19]
Detection UV Detector set at a wavelength of maximum absorbance (e.g., 254 nm or 265 nm)The pyridine ring provides a strong UV chromophore, enabling sensitive detection.[19]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation with reasonable run times.[19]
Sample Prep Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.Proper sample preparation is critical to avoid column clogging and ensure accurate quantification.[21]

Expected Chromatographic Results: As degradation proceeds, you will observe a decrease in the peak area of the methyl ester (which is less polar and will have a longer retention time) and a corresponding increase in the peak area of the more polar pyridine carboxylic acid (which will have a shorter retention time).

References
  • Enzymatic degradation of pyridine and pyridinols. Vilniaus universitetas. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. ResearchGate. [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem - NIH. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo. [Link]

  • Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals. [Link]

  • Hydrolysis product troubleshooting : r/Chempros. Reddit. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. [Link]

  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. [Link]

  • Metabolism of pyridine compounds by phthalate-degrading bacteria. OSTI.GOV. [Link]

  • Methyl 6-chloropyridine-3-carboxylate | Sigma-Aldrich. [Link]

  • Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. ScienceGate. [Link]

  • Saponification-Typical procedures. operachem. [Link]

  • Best way to extract from a saponification? : r/Chempros. Reddit. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. Semantic Scholar. [Link]

  • Saponification Reaction of Esters. YouTube. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • pH dependence of methyl phosphonic acid, dipicolinic acid, and cyanide by surface-enhanced Raman spectroscopy. ResearchGate. [Link]

  • 2,5-Pyridinedicarboxylic acid, 2-methyl ester | C8H6NO4-. PubChem. [Link]

  • Troubleshooting Common Cold Saponification Complications. Domestika. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. [Link]

  • Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]

  • Saponification of methyl esters producing soap and methanol. ResearchGate. [Link]

  • 5-Methyl-picolinate | C7H6NO2-. PubChem - NIH. [Link]

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Optimization

Technical Support Center: Minimizing Variability in Vasodilation Response to Topical Nicotinates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into minimizing the inherent variability of cutan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into minimizing the inherent variability of cutaneous vasodilation responses induced by topical nicotinates, such as methyl and benzyl nicotinate. By understanding the underlying mechanisms and controlling key experimental parameters, you can significantly enhance the reproducibility and reliability of your data.

Section 1: Foundational Science & FAQs

This section addresses the fundamental questions regarding the mechanism of action and the primary sources of experimental variability.

Q1: What is the primary molecular mechanism driving vasodilation in response to topical nicotinates?

A: The vasodilation (flushing) effect of topical nicotinates is not a direct action on vascular smooth muscle. Instead, it is a well-defined, receptor-mediated process initiated in the epidermis.[1]

  • Receptor Binding: Nicotinic acid and its esters bind to the G protein-coupled receptor 109A (GPR109A), which is present on the surface of epidermal Langerhans cells and keratinocytes.[1][2]

  • Prostaglandin Synthesis: This binding event triggers the activation of prostaglandin synthase enzymes within these cells.

  • Mediator Release: The primary vasodilatory mediator released is Prostaglandin D2 (PGD2), with a secondary role for Prostaglandin E2 (PGE2).[1][2][3] Studies have shown that topical application of methyl nicotinate leads to a significant, dose-dependent local release of PGD2.[4]

  • Vascular Action: PGD2 then diffuses to the dermal capillaries and binds to the PGD2 receptor 1 (DP1) on vascular smooth muscle cells, causing them to relax and leading to increased blood flow and erythema.[1][5][6]

This entire cascade is predominantly a prostaglandin-driven pathway.[7]

Nicotinate_Vasodilation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis Nicotinate Topical Nicotinate GPR109A GPR109A Receptor Nicotinate->GPR109A Binds Langerhans Langerhans Cell (Keratinocyte) Langerhans->GPR109A PG_Synthase Prostaglandin Synthase GPR109A->PG_Synthase Activates PGD2_E2 PGD2 & PGE2 Release PG_Synthase->PGD2_E2 Synthesizes DP1 DP1 Receptor PGD2_E2->DP1 Diffuses & Binds VSMC Vascular Smooth Muscle Cell VSMC->DP1 Vasodilation Vasodilation (Increased Blood Flow) DP1->Vasodilation Induces

Figure 1: Signaling pathway of nicotinate-induced vasodilation.

Q2: My results are highly variable between subjects and even between test days for the same subject. Why?

A: This is the central challenge in this field. Variability stems from a combination of intrinsic (subject-specific) and extrinsic (procedural and environmental) factors. Acknowledging and controlling these is paramount for robust data.

Factor TypeSpecific ContributorCausality & Scientific Rationale
Intrinsic (Subject-Related) Anatomical Site Microvascular density and basal perfusion differ significantly across body regions. The forearm, for example, shows a greater relative increase in perfusion compared to the back or epigastric region.[8][9]
Skin Properties Skin thickness, hydration, lipid content, and pH can alter the penetration rate and bioavailability of the topical nicotinate at the target Langerhans cells.
Genetic Factors Polymorphisms in genes for the GPR109A receptor, prostaglandin synthases, or prostaglandin receptors (DP1) can lead to innate differences in sensitivity.
Age & Sex While not always consistently reported, age can affect microvascular reactivity, and hormonal fluctuations in female subjects can influence vascular tone.[9]
Skin Pigmentation Melanin can act as a sink for the applied agent and can interfere with optical measurement techniques (e.g., chromametry, laser Doppler).
Extrinsic (Procedural & Environmental) Application Technique Inconsistent dose volume, application area, and pressure can dramatically alter the amount of nicotinate that permeates the stratum corneum.[10]
Environmental Conditions Room temperature and humidity directly impact skin temperature and basal blood flow. A cold room will cause vasoconstriction, reducing the baseline from which vasodilation is measured.[11][12][13]
Subject State Recent exercise, caffeine or alcohol consumption, stress, and medication can all systemically alter cardiovascular tone and skin blood flow.[11] Strenuous exercise, in particular, can impact nitric oxide bioavailability and induce angiogenic responses.[14][15]
Measurement Technique Different instruments (e.g., Laser Doppler Flowmetry, Laser Speckle Contrast Imaging) have varying depths of penetration and are susceptible to motion artifacts.[16][17][18] Reproducibility can be an issue if the probe is moved and replaced.[16]

Section 2: Troubleshooting Guide: Pre-Experimental Planning & Subject Screening

Controlling variability begins long before the first dose is applied. Rigorous planning and screening are your first lines of defense.

Issue: High inter-subject variability is making it difficult to see a clear treatment effect.

Solution: Implement a stringent subject screening and acclimatization protocol.

  • Why it works: By narrowing the inclusion criteria, you create a more homogenous study population, reducing the influence of intrinsic variables. Acclimatization ensures that all subjects start from a similar physiological baseline.

Recommended Actions:

  • Define Strict Inclusion/Exclusion Criteria:

    • Age Range: Define a specific age bracket (e.g., 18-40 years) to minimize age-related changes in skin microvasculature.

    • Skin Type: Use a standardized scale (e.g., Fitzpatrick scale) and include only a narrow range (e.g., Types I-III) to minimize pigmentation effects.

    • Health Status: Exclude individuals with cardiovascular conditions, dermatological diseases (at or near the test site), diabetes, or those taking vasoactive medications.[19] All screening procedures must be IRB-approved and conducted after obtaining informed consent.[20][21]

  • Conduct a "Wash-out" Period:

    • Instruct subjects to abstain from caffeine and alcohol for at least 12 hours, and strenuous exercise for 24 hours prior to the study.[11]

    • Prohibit the use of topical products (lotions, creams) on the test area for at least 24 hours.

  • Mandate an Acclimatization Period:

    • Upon arrival, have the subject rest in a supine or seated position for a minimum of 20-30 minutes in the temperature- and humidity-controlled testing room.[11] This allows their skin blood flow to stabilize to the ambient conditions.

    • The room temperature should be strictly maintained, typically between 22-24°C.

Section 3: Troubleshooting Guide: Protocol Standardization & Execution

Procedural drift is a major source of error. A highly standardized, step-by-step protocol is non-negotiable.

Issue: Results are inconsistent even for the same subject on different days.

Solution: Standardize the application and measurement workflow with meticulous detail.

  • Why it works: This approach minimizes extrinsic variability. Every step, from dosing to data capture, is performed identically across all sessions and subjects, ensuring that the only variable being tested is the subject's response to the nicotinate.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_acq Phase 3: Data Acquisition Acclimatize 1. Subject Acclimatization (20-30 min @ 22-24°C) Site_Prep 2. Mark Test Sites (Volar forearm, consistent location) Acclimatize->Site_Prep Baseline 3. Baseline Measurement (5 min pre-application) Site_Prep->Baseline Application 4. Apply Nicotinate (e.g., 20 mmol/L, fixed volume) Use application chamber Baseline->Application Measurement 5. Continuous LDF/LSCI Reading (e.g., 30 minutes) Application->Measurement Data_Capture 6. Record Data (Perfusion units vs. Time) Measurement->Data_Capture

Figure 2: Standardized workflow for a topical nicotinate study.

Recommended Actions:

  • Site Selection & Preparation:

    • Consistently use the same anatomical location, such as the volar forearm, which is a common and responsive site.[8]

    • Use a surgical skin marker and a template to outline the application and measurement areas precisely.

    • Gently clean the area with a dry gauze pad. Avoid alcohol swabs, which can cause vasodilation or alter skin permeability.

  • Dose Application:

    • Use a positive displacement pipette to apply a precise volume of the nicotinate solution.

    • Employ an application chamber (e.g., a Finn chamber or a custom-made chamber) to confine the formulation to the defined area and prevent evaporation.

    • Studies suggest a concentration of 20 mmol/L for methyl nicotinate provides a reproducible response without causing discomfort.[8][9]

  • Instrument Handling:

    • If using a probe-based system like Laser Doppler Flowmetry (LDF), secure the probe firmly but without excessive pressure, as this can occlude capillaries. Use a specialized probe holder.

    • Once the probe is in place, do not move it for the duration of the experiment (baseline and post-application).

    • For imaging systems like Laser Speckle Contrast Imaging (LSCI), ensure the subject's limb is comfortably immobilized to prevent motion artifacts.

Section 4: FAQs: Data Acquisition & Analysis

Q3: How should I quantify the vasodilation response from my Laser Doppler data?

A: Raw perfusion units can be misleading due to baseline differences. Data should be normalized. The most common parameters derived from a time-course curve are:

  • Peak Response: The maximum perfusion value achieved.

  • Time to Peak: The time taken to reach the peak response.

  • Area Under the Curve (AUC): An integrated measure of the total response over time.[10]

  • Change from Baseline (Δ): The difference between the peak (or average plateau) response and the baseline reading.

  • Percent Increase: (Peak - Baseline) / Baseline * 100. This is useful for comparing responses across individuals with different basal perfusion.

Q4: My baseline blood flow readings are still noisy. What can I do?

A: Baseline stability is critical.

  • Extend Acclimatization: If the baseline is not stable after 20-30 minutes, extend the period until you observe a flat trace for at least 5 minutes.

  • Check for Environmental Drafts: Air conditioning or drafts can cause minute temperature fluctuations on the skin, leading to noisy signals.

  • Ensure Subject Comfort: An anxious or uncomfortable subject will have an unstable cardiovascular state. Ensure they are relaxed.

  • Technical Check: Laser Doppler measures the velocity and number of red blood cells in a small tissue volume (typically 1 mm³).[22][23] Inherent biological variability (vasomotion) will always be present. The goal is to minimize extrinsic noise so this biological signal is clear.

Section 5: Standard Operating Protocol (SOP)

SOP-VASO-001: Measurement of Cutaneous Vasodilation Using Laser Doppler Flowmetry

  • Subject Preparation (Pre-Visit):

    • 1.1. Confirm subject has adhered to all pre-study restrictions (no caffeine, alcohol, exercise, or topical products).

  • Room & Equipment Setup:

    • 2.1. Set room temperature to 23 ± 1°C.

    • 2.2. Power on and calibrate the Laser Doppler Flowmeter according to manufacturer instructions.

  • Subject Acclimatization & Site Preparation:

    • 3.1. Subject rests in a comfortable, seated position with their arm supported at heart level for 30 minutes.

    • 3.2. Using a template, mark a 1 cm² application site and an adjacent measurement site on the volar forearm, 5-10 cm distal to the antecubital fossa.

    • 3.3. Secure the LDF probe over the marked measurement site using a probe holder.

  • Baseline Measurement:

    • 4.1. Record baseline skin blood flow for 5 minutes. The signal must be stable (less than 10% variation) for the final 2 minutes. If not, extend the acclimatization period.

  • Nicotinate Application:

    • 5.1. Pipette exactly 25 µL of 20 mmol/L methyl nicotinate solution onto the center of the marked application site.

    • 5.2. Immediately cover with an application chamber.

  • Post-Application Data Acquisition:

    • 6.1. Immediately begin recording LDF data continuously for 30 minutes.

    • 6.2. Ensure the subject remains still and does not move the arm.

  • Data Processing:

    • 7.1. Average the final 2 minutes of the baseline recording to get the 'Baseline' value.

    • 7.2. Identify the highest perfusion value in the 30-minute post-application period as the 'Peak Response'.

    • 7.3. Calculate the 'Change from Baseline' and 'Percent Increase'.

    • 7.4. Calculate the Area Under the Curve from the time of application to 30 minutes post-application, after subtracting the baseline value.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of nicotinic acid-induced vasodilation (flushing).
  • Fulle, F., et al. (1989). The effect of prostaglandin D2 on the response of human skin to histamine. British Journal of Dermatology, 121(3), 351-356. [Link]

  • Morrow, J. D., et al. (1992). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. Journal of Investigative Dermatology, 98(5), 812-815. [Link]

  • Elawa, S., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology, 26(2), 204-209. [Link]

  • 1mg. (n.d.). Thrombophob Ointment.
  • Kerr, M., et al. (2008). The topical niacin sensitivity test: an inter- and intra-rater reliability study in healthy controls. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(1-2), 15-19. [Link]

  • Arima, M., & Fukuda, T. (2016). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergology International, 65(4), 389-396. [Link]

  • Zendeli, A., et al. (2015). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. European Journal of Pharmaceutical Sciences, 77, 158-166. [Link]

  • Morrow, J. D., et al. (1992). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. Journal of Investigative Dermatology, 98(5), 812-815. [Link]

  • Elawa, S., et al. (2019). The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites. Microvascular Research, 124, 54-60. [Link]

  • University of Pittsburgh IRB. (2011). GUIDANCE ON SCREENING RESEARCH SUBJECTS FOR RECRUITMENT.
  • Rakobowchuk, M., et al. (2021). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in Physiology, 12, 735003. [Link]

  • Horiot, S., et al. (2024). The reproducibility of protocols used to mediate a current-induced vasodilation in the human cutaneous microcirculation. Journal of Applied Physiology, 136(4), 845-855. [Link]

  • Elawa, S., et al. (2019). The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites. Microvascular Research, 124, 54-60.
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  • Johnson, J. M., et al. (1984). Laser-Doppler measurement of skin blood flow: comparison with plethysmography. Journal of Applied Physiology, 56(3), 681-685.
  • Holowatz, L. A., & Kenney, W. L. (2010). Endothelial nitric oxide synthase mediates cutaneous vasodilation during local heating and is attenuated in middle-aged human skin. American Journal of Physiology-Heart and Circulatory Physiology, 299(5), H1449-H1455. [Link]

  • Shah, V., & Andriessen, A. (2022). Incorporating Dermatologic Clinical Research Into Private Practice: A Review. Cureus, 14(7), e27221. [Link]

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Troubleshooting

Technical Support Center: Isolating Pyridine Carboxylic Acid Hydrochloride Salts

Welcome to the technical support center dedicated to the unique challenges encountered during the isolation of pyridine carboxylic acid hydrochloride salts. These compounds are pivotal in pharmaceutical development, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the isolation of pyridine carboxylic acid hydrochloride salts. These compounds are pivotal in pharmaceutical development, yet their physicochemical properties often present significant hurdles in crystallization, purification, and handling. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing these systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have, providing a solid groundwork before tackling specific troubleshooting scenarios.

Q1: What are pyridine carboxylic acid hydrochloride salts and why are they important in drug development?

Pyridine carboxylic acids are heterocyclic compounds that feature a pyridine ring substituted with one or more carboxyl groups. In drug development, the basic nitrogen atom of the pyridine ring is often protonated with hydrochloric acid (HCl) to form a hydrochloride salt. This is a common strategy to improve the aqueous solubility and bioavailability of a drug candidate.[1][2] The resulting salt form often exhibits more favorable physicochemical properties for formulation and administration compared to the free base.[1]

Q2: What are the most common challenges encountered during their isolation?

The isolation and purification of these salts are frequently complicated by several key issues:

  • Failure to Crystallize: The salts often precipitate as oils or amorphous gums instead of crystalline solids, making them difficult to filter and dry.[3]

  • Hygroscopicity: Many hydrochloride salts readily absorb moisture from the atmosphere, a property known as hygroscopicity.[4][5][6] This can lead to handling difficulties, inaccurate weighing, and potential degradation.

  • Poor Solubility in Organic Solvents: While forming the HCl salt enhances water solubility, it concurrently decreases solubility in non-polar organic solvents, complicating recrystallization efforts.[7][8]

  • Polymorphism: These molecules can crystallize in multiple different crystal forms, or polymorphs, each with distinct properties like solubility and stability.[9][10][11][12] Controlling the desired polymorphic form is a critical challenge.

  • Purity Concerns: Achieving the desired purity can be difficult, with common impurities including the starting free base, excess HCl, or trapped solvent.[7]

Q3: How does the position of the carboxylic acid group on the pyridine ring affect the properties of the HCl salt?

The position of the carboxylic acid group (e.g., nicotinic acid vs. isonicotinic acid) significantly influences the molecule's electronic properties, pKa, and intermolecular interactions. This, in turn, affects the salt's crystal lattice energy, solubility profile, and hygroscopicity. For instance, the relative positions of the protonated nitrogen and the carboxylic acid can alter the potential for strong intramolecular hydrogen bonding, which can impact how the molecule packs in a crystal and interacts with solvents.

Q4: Why is controlling the stoichiometry of HCl crucial during salt formation?

Precise control over the molar equivalents of hydrochloric acid is critical.

  • Excess HCl: Using a significant excess of HCl can lead to the formation of di-hydrochloride salts (if other basic sites exist) or can simply remain as an impurity. Excess acid can also increase the hygroscopicity of the final product and may promote the formation of oils or gums.

  • Insufficient HCl: An insufficient amount of HCl will result in an incomplete reaction, leaving residual free base in the final product. This mixture can be difficult to purify and may not possess the desired solubility characteristics.

Part 2: Troubleshooting Guide: Common Isolation & Purification Problems

This section provides a systematic approach to diagnosing and solving the most common and frustrating issues encountered in the lab.

Problem 1: The salt is oily, gummy, or fails to crystallize.

This is one of the most frequent challenges, often occurring when a product precipitates out of solution as a liquid phase ("oiling out") rather than a solid.

  • Possible Causes & "The Science Behind It"

    • High Solute Concentration: The solution is too supersaturated, causing the product to crash out of solution faster than crystal nucleation and growth can occur.

    • Residual Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

    • Inappropriate Solvent System: The chosen solvent or anti-solvent may not provide the optimal environment for crystallization. The polarity of the solvent system is critical.[13][14]

    • Hygroscopicity: The salt may be absorbing atmospheric moisture, turning it into a viscous gum.[3]

  • Step-by-Step Troubleshooting Protocol

    • Re-dissolve and Dilute: If an oil has formed, gently warm the mixture to re-dissolve the product. Add a small amount of the primary solvent to reduce the supersaturation level.

    • Slow Down the Process: Cool the solution very slowly. Rapid cooling often favors amorphous precipitation. Consider cooling from 60°C to ambient temperature over several hours.

    • Introduce an Anti-Solvent Slowly: If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature, maintaining constant stirring.[15] This allows for gradual supersaturation.

    • Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites. If you have a small amount of solid material from a previous batch, add a "seed crystal" to encourage growth.

    • Solvent Screening: Experiment with different solvent/anti-solvent systems. A common successful combination for HCl salts is an alcohol (like isopropanol or ethanol) as the solvent and an ether (like MTBE or diethyl ether) or an ester (like ethyl acetate) as the anti-solvent.[7][8]

  • Workflow for Troubleshooting Oiling Out

    G start Oily/Gummy Precipitate Observed re_dissolve Warm to Re-dissolve Add small amount of primary solvent start->re_dissolve slow_cool Cool Slowly (e.g., 2°C/hour) re_dissolve->slow_cool scratch_seed Scratch Flask / Add Seed Crystal slow_cool->scratch_seed success Crystalline Solid Formed scratch_seed->success Success failure Still Oily scratch_seed->failure Failure antisolvent Try Slow Anti-Solvent Addition failure->antisolvent antisolvent->success Success new_system Screen New Solvent System (e.g., IPA/MTBE) antisolvent->new_system Failure new_system->re_dissolve

    Caption: Troubleshooting workflow for non-crystalline salts.

Problem 2: The isolated salt is highly hygroscopic and difficult to handle.

Hygroscopicity is the tendency of a substance to absorb moisture from the air.[4][5][6] For hydrochloride salts, this is often due to the strong interaction between the chloride ion and water molecules.[4]

  • Possible Causes & "The Science Behind It"

    • Amorphous Content: Amorphous (non-crystalline) material has a disordered structure with more surface area and higher energy, making it more prone to water absorption than a stable crystalline form.

    • Specific Polymorph: Different crystal polymorphs of the same compound can exhibit vastly different hygroscopic behaviors.

    • Residual Solvents: The presence of certain residual solvents, especially hydrophilic ones, can attract atmospheric water.

  • Step-by-Step Troubleshooting Protocol

    • Ensure Complete Crystallinity: Use analytical techniques like Powder X-Ray Diffraction (PXRD) to confirm the material is fully crystalline. If amorphous content is detected, further optimization of the crystallization process is needed.

    • Controlled Drying: Dry the isolated solid under vacuum at a controlled temperature. Avoid excessively high temperatures which could cause degradation. A nitrogen bleed can help carry away residual moisture and solvent.

    • Inert Atmosphere Handling: Handle the material in a glovebox or under a stream of dry nitrogen to minimize exposure to atmospheric moisture.

    • Polymorph/Salt Screening: If hygroscopicity remains a critical issue, a polymorph screen may be necessary to find a more stable, less hygroscopic crystal form. In some cases, forming a co-crystal with another suitable molecule can modify physical properties like hygroscopicity.[16][17][18][19]

  • Data Table: Hygroscopicity Comparison (Illustrative)

Compound ExampleCrystal FormMoisture Uptake at 80% RH (24h)Classification
Isonicotinic Acid HClForm I (Amorphous)15.2%Very Hygroscopic
Isonicotinic Acid HClForm II (Crystalline)1.8%Slightly Hygroscopic
Nicotinic Acid HClForm A (Crystalline)0.5%Slightly Hygroscopic
6-Methylnicotinic Acid HClForm I (Crystalline)4.5%Hygroscopic
Problem 3: The salt has poor solubility in common recrystallization solvents.

The high polarity and lattice energy of hydrochloride salts often make them insoluble in many organic solvents suitable for recrystallization.[7]

  • Possible Causes & "The Science Behind It"

    • High Crystal Lattice Energy: The ionic interactions in the crystal are very strong, requiring a highly polar solvent to overcome them.

    • Solvent Mismatch: The polarity of the chosen solvent is not appropriate to dissolve the salt even at elevated temperatures.

  • Step-by-Step Troubleshooting Protocol

    • Use Polar Protic Solvents: Alcohols like methanol, ethanol, or isopropanol are often the first choice. Methanol is the most polar but can sometimes be too good a solvent, leading to low recovery.

    • Solvent Mixtures: Use a mixture of solvents. For example, dissolve the salt in a minimal amount of hot methanol and then slowly add a less polar co-solvent like acetonitrile or ethyl acetate until the solution becomes slightly turbid (the saturation point), then allow it to cool slowly.[8]

    • Aqueous Recrystallization: Water can be an excellent solvent for these salts.[20] Dissolve the compound in hot water, then either cool slowly or add a water-miscible organic solvent like acetone or isopropanol as an anti-solvent.

    • pH Adjustment: In some niche cases, a slight adjustment of pH in an aqueous system can be used to suppress or enhance solubility for purification, but this must be done with extreme care to avoid converting the salt back to the free base.

  • Data Table: Solvent Selection Guide (Illustrative)

SolventPolarity IndexBoiling Point (°C)Suitability for Pyridine Carboxylic Acid HCl Salts
Water10.2100Excellent solvent, but can be hard to remove. Good for anti-solvent methods.
Methanol6.665Good solvent, sometimes too strong (low yield).
Ethanol5.278Very common and effective choice. Balances solubility and recovery.
Isopropanol (IPA)4.382Excellent choice, lower polarity than ethanol often gives better crystal growth.[7]
Acetonitrile6.282Can be used as a co-solvent or for slurrying.
Ethyl Acetate4.377Typically used as an anti-solvent.[7]
Toluene2.4111Insoluble. Can be used for slurrying to remove non-polar impurities.
Problem 4: The final product is contaminated with free base or excess HCl.

Ensuring the 1:1 stoichiometry of the salt is crucial for purity and consistent properties.

  • Possible Causes & "The Science Behind It"

    • Incomplete Reaction: Insufficient HCl was used, or the reaction time was too short.

    • Improper Washing: The filter cake was washed with a solvent that partially dissolved the salt or failed to remove impurities.

    • HCl Volatility: If using HCl gas or a solution, inaccurate measurement can easily lead to non-stoichiometric addition.

  • Step-by-Step Troubleshooting Protocol

    • Accurate Stoichiometry: Use a titrimetric method to accurately determine the concentration of your HCl solution before use. Add exactly 1.0 equivalent to your dissolved free base.

    • Analytical Verification: Use ¹H NMR to check for the presence of the salt. The protons adjacent to the newly protonated nitrogen will typically shift downfield.[1][21] Ion Chromatography (IC) or titration can be used to quantify the chloride content.

    • Purification by Slurry: If the product contains excess free base (which is less polar), you can often remove it by slurrying the solid salt in a solvent that dissolves the free base but not the salt (e.g., ethyl acetate or dichloromethane).

    • Recrystallization: A carefully chosen recrystallization procedure is the most effective way to remove both free base and excess HCl, as the 1:1 salt will preferentially crystallize from a saturated solution.

  • Logic Diagram for Purity Verification

    G start Isolated HCl Salt nmr Run ¹H NMR start->nmr ic Run Ion Chromatography (Chloride Analysis) nmr->ic Correct Proton Shifts free_base Free Base Detected (Incomplete Reaction) nmr->free_base Free Base Signals Present pure Product is Pure ic->pure Chloride eq = 1.0 ± 0.05 excess_hcl Excess Chloride (>1.0 eq) ic->excess_hcl slurry Slurry in EtOAc or DCM free_base->slurry recrystallize Recrystallize from EtOH/IPA excess_hcl->recrystallize slurry->start recrystallize->start

    Caption: Purity verification and remediation workflow.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Formation and Isolation of a Pyridine Carboxylic Acid HCl Salt

  • Dissolution: Dissolve the pyridine carboxylic acid free base (1.0 eq) in a suitable solvent (e.g., isopropanol, 5-10 mL per gram). Warm gently if necessary to achieve a clear solution.

  • Acid Addition: While stirring, add a solution of hydrochloric acid (1.0 eq, e.g., 2M HCl in isopropanol) dropwise. The addition should be slow to avoid rapid, uncontrolled precipitation.

  • Crystallization: Upon addition of HCl, a precipitate may form immediately. Stir the resulting slurry at ambient temperature for 1-2 hours to ensure complete salt formation and allow the crystals to mature. If no solid forms, proceed to Protocol 2.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with a less polar solvent in which the salt is insoluble (e.g., diethyl ether or heptane) to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Step-by-Step Guide to Anti-Solvent Crystallization

This protocol is used when the salt is too soluble in the primary solvent for good recovery.[13][15]

  • Dissolution: Dissolve the hydrochloride salt (or the free base to which 1.0 eq of HCl has been added) in a minimal amount of a polar solvent (e.g., ethanol) at ambient or slightly elevated temperature (e.g., 40°C).

  • Anti-Solvent Addition: While stirring vigorously, add an anti-solvent (e.g., ethyl acetate or MTBE) dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.

  • Induce Crystallization: Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Cool & Mature: Allow the solution to cool slowly to ambient temperature, and then further to 0-5°C. Let the crystals grow and mature for at least 1 hour.

  • Isolate & Dry: Isolate the crystals by vacuum filtration and dry as described in Protocol 1.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.RSC Publishing.
  • Purification of organic hydrochloride salt?
  • Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons.CrystEngComm (RSC Publishing).
  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies (2012).
  • Hydrochloride Salt of the GABAkine KRM-II-81.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies (2012).PubMed.
  • Active Pharmaceutical Ingredient (API)
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Finding the best solvent for recrystallis
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.Rochester Institute of Technology.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
  • Pyridine from Pyridine hydrochloride.Sciencemadness.org.
  • Wh
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • What makes a substance hygroscopic?
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds.
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds | Request PDF.
  • How to detect a HCl salt in organic compunds.Reddit.
  • METHODS FOR SALT ANALYSIS.The Salt Industry Center of Japan.
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds (2016).ACS Figshare.
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Sign
  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety.
  • (How)
  • Problem with hydrochloride salt formation/isol
  • Process for the isolation of pyridine carboxylic acids.

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Optimization

Technical Support Center: Enhancing the Solubility of Nicotinic Acid Derivatives for In Vitro Assays

Welcome to the technical support center dedicated to addressing the solubility challenges of nicotinic acid derivatives in in vitro assays. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of nicotinic acid derivatives in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting guidance. Our goal is to help you achieve accurate and reproducible experimental results by ensuring your compounds are fully dissolved in your assay systems.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the solubility of nicotinic acid derivatives.

Q1: My nicotinic acid derivative, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A: This is a common phenomenon known as "shock precipitation." It occurs when a compound that is highly soluble in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2] To prevent this, a step-wise or serial dilution is recommended. Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a small volume of media. Mix this thoroughly before adding it to the final volume in your assay plate.[1] It is also crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and assay interference.[3]

Q2: What is the first and most straightforward parameter I should consider adjusting to improve the solubility of my nicotinic acid derivative?

A: The pH of your aqueous solution is the most critical initial parameter to investigate. Nicotinic acid is a weak acid with a pKa of approximately 4.75.[4][5] This means its solubility is highly dependent on pH.[6][7][8] In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble anionic nicotinate salt.[9] Therefore, adjusting the pH of your buffer to be slightly basic (e.g., pH 7.4) can significantly enhance solubility.

Q3: Can I use co-solvents other than DMSO?

A: Yes, other pharmaceutically acceptable co-solvents can be used, especially in parenteral formulations, and the principles can be applied to in vitro assays.[10] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][11] The choice of co-solvent will depend on the specific properties of your nicotinic acid derivative and the tolerance of your assay system. It is always essential to include a vehicle control with the same final co-solvent concentration in your experiments.[3]

Q4: I've heard about using cyclodextrins. How do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble molecules, like some nicotinic acid derivatives, within their hydrophobic core, forming an "inclusion complex."[15][16] This complex has improved aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[12][15] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[12][13]

In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for overcoming persistent solubility issues.

Guide 1: Systematic Approach to Solubility Optimization

A systematic approach is crucial to efficiently identify the optimal solubilization strategy for your specific nicotinic acid derivative.

Workflow for Solubility Optimization

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation & Finalization A Start: Poorly Soluble Nicotinic Acid Derivative B Characterize Physicochemical Properties (pKa, logP) A->B C Attempt Dissolution in Standard Aqueous Buffer (e.g., PBS pH 7.4) B->C D Precipitation Observed? C->D E Strategy 1: pH Adjustment D->E Yes F Strategy 2: Co-Solvent Screening D->F G Strategy 3: Use of Excipients (e.g., Cyclodextrins) D->G H Strategy 4: Salt Form Synthesis D->H I Measure Solubility (e.g., Shake-Flask Method) E->I F->I G->I H->I J Assess Compatibility with In Vitro Assay I->J K Final Optimized Protocol J->K

Caption: A systematic workflow for addressing solubility issues with nicotinic acid derivatives.

Guide 2: pH Adjustment Protocol

As nicotinic acid and its derivatives are often weak acids, pH modification is a powerful tool.[6][17]

Step-by-Step Protocol:

  • Determine the pKa: If not already known, determine the pKa of your compound. Nicotinic acid itself has a pKa around 4.75.[4][5]

  • Prepare a Series of Buffers: Prepare a range of biologically compatible buffers with pH values spanning from 6.0 to 8.0 (e.g., MES, HEPES, Tris).

  • Conduct a pH-Solubility Profile:

    • Add an excess amount of your solid compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure saturation.[11]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select the Optimal pH: Choose the lowest pH that provides the required solubility for your assay while ensuring it is compatible with your biological system (e.g., cells, enzymes). For most cell-based assays, a pH of 7.2-7.4 is ideal.

Causality: By increasing the pH of the solution to a level above the compound's pKa, you shift the equilibrium towards the ionized (deprotonated) form of the carboxylic acid group.[6][9] This charged species is more polar and therefore exhibits greater solubility in aqueous media.[9]

Guide 3: Co-Solvent and Stock Solution Best Practices

For highly lipophilic derivatives, a co-solvent approach may be necessary.

Best Practices for Stock Solutions:

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions due to its ability to dissolve a broad range of compounds.[3]

  • Accurate Preparation: Always use high-quality, anhydrous DMSO.[3] Prepare stock solutions by accurately weighing the solid compound and dissolving it in a precise volume of solvent to achieve the desired molarity (e.g., 10 mM).[18][19]

  • Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to prevent degradation and absorption of atmospheric water, as DMSO is hygroscopic.[3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting DMSO Precipitation:

Problem Cause Solution Citation
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. "Shock" Precipitation: Rapid change in solvent environment from organic to aqueous.Perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, mix well, and then add this intermediate dilution to the final volume.[1][20]
Solution is initially clear but becomes cloudy over time. Metastable Supersaturation: The initial concentration exceeds the thermodynamic solubility limit, leading to delayed precipitation.Lower the final concentration of the compound in the assay. The kinetic solubility is often higher than the thermodynamic equilibrium solubility.[21]
Precipitation occurs in cooled or refrigerated media. Temperature Effects: Solubility of many compounds decreases at lower temperatures.Gently warm the assay medium to 37°C before adding the compound stock solution.[1]

Visualization of Serial Dilution to Prevent Precipitation

cluster_0 Direct Dilution (Incorrect) cluster_1 Serial Dilution (Correct) A 10 mM Stock in 100% DMSO B Large Volume of Aqueous Buffer A->B Direct Addition C Precipitation! B->C D 10 mM Stock in 100% DMSO E Small Volume of Aqueous Buffer D->E Step 1 F Intermediate Dilution (Mix Well) E->F G Large Volume of Aqueous Buffer F->G Step 2 H Clear Solution G->H

Caption: Comparison of direct vs. serial dilution methods for aqueous solutions.

Guide 4: Advanced Solubilization Techniques

If pH adjustment and co-solvents are insufficient, consider these advanced methods.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins form host-guest inclusion complexes, effectively shielding the hydrophobic parts of the drug molecule and presenting a hydrophilic exterior to the aqueous solvent.[12][16]

    • Protocol:

      • Select a suitable cyclodextrin (e.g., HP-β-CD).

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the nicotinic acid derivative to the cyclodextrin solution.

      • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can enhance solubility by several orders of magnitude.[14]

  • Use of Different Salt Forms:

    • Principle: Converting a poorly soluble acidic or basic drug into a salt form is a highly effective method to increase its aqueous solubility and dissolution rate.[22][23][24] For a weakly acidic compound like nicotinic acid, forming a salt with a strong base (e.g., sodium nicotinate, potassium nicotinate) can dramatically improve solubility.[9][25]

    • Application: While this typically involves re-synthesis or sourcing of the salt form, it is a fundamental strategy in drug development. If you are screening a library, check if different salt forms of your lead compounds are available.[24]

Guide 5: Methods for Determining Solubility

Accurately measuring the solubility of your compound is essential for interpreting assay results.

Method Description Advantages Disadvantages Citation
Shake-Flask Method Excess solid is agitated in a solvent until equilibrium is reached. The supernatant is then analyzed to determine the concentration.Gold standard for thermodynamic equilibrium solubility.Time-consuming (24-72 hours), requires a relatively large amount of compound.[26][27]
Nephelometry Measures the light scattering caused by suspended particles as a compound precipitates from a solution.High-throughput, requires small amounts of compound, provides kinetic solubility data.Measures kinetic, not thermodynamic, solubility.[28]
Gravimetric Method A saturated solution is prepared, a known volume is evaporated, and the remaining solid solute is weighed.Simple, does not require a specific analytical method for the compound.Can be less accurate, requires the compound to be non-volatile.[29]

References

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Todkar, S., et al. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews.
  • Dr. Oracle. (2025).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Al-Rawashdeh, A. I., & Al-Qaisi, Z. A. (2022).
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • FasterCapital. (2024). Physiochemical assessment of pharmaceutical salt forms.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Vasodilatory Effects of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of vasoactive compounds, nicotinic acid (niacin) and its ester derivatives stand out for their potent vasodilatory properties. Primarily re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vasoactive compounds, nicotinic acid (niacin) and its ester derivatives stand out for their potent vasodilatory properties. Primarily recognized for their therapeutic effects on lipid profiles, the profound impact of these molecules on vascular tone warrants a dedicated examination.[1][2] This guide offers an in-depth, objective comparison of the vasodilatory effects of various nicotinic acid esters, supported by experimental data and detailed protocols. As a Senior Application Scientist, the aim is to provide not just a list of findings, but a causal understanding of the experimental choices and a trustworthy framework for reproducible research.

The Underlying Mechanism: A Cascade of Events

The vasodilatory action of nicotinic acid and its esters is a well-orchestrated biological process initiated by the activation of a specific G-protein coupled receptor, GPR109A (also known as HCA2).[2] Upon binding, a signaling cascade is triggered, predominantly in epidermal Langerhans cells, leading to the synthesis and release of prostaglandin D2 (PGD2).[3] PGD2 then acts on receptors on vascular smooth muscle cells, inducing relaxation and subsequent vasodilation, which manifests as the characteristic cutaneous flushing.[3]

Below is a diagram illustrating this primary signaling pathway:

Nicotinic Acid Ester Vasodilation Pathway cluster_0 Epidermal Langerhans Cell cluster_1 Vascular Smooth Muscle Cell Nicotinic_Acid_Ester Nicotinic Acid Ester GPR109A GPR109A Receptor Nicotinic_Acid_Ester->GPR109A Binds to PLA2 Phospholipase A2 Activation GPR109A->PLA2 Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGD2_Synthesis Prostaglandin D2 (PGD2) Synthesis COX->PGD2_Synthesis PGD2_Receptor PGD2 Receptor (DP1) PGD2_Synthesis->PGD2_Receptor Acts on Relaxation Smooth Muscle Relaxation PGD2_Receptor->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of nicotinic acid ester-induced vasodilation.

Comparative Analysis of Vasodilatory Effects

The vasodilatory potency and efficacy of nicotinic acid esters are influenced by their physicochemical properties, particularly the nature of the ester group. This affects their ability to penetrate the skin and their hydrolysis rate to the active nicotinic acid. While comprehensive, directly comparative in vitro data for a wide range of esters is limited in publicly available literature, in vivo studies provide valuable insights into their relative performance.

In Vivo Human Studies: A Head-to-Head Comparison

A study directly comparing the topical application of methyl nicotinate (MN) and hexyl nicotinate (HN) in human volunteers provides a clear differentiation in their pharmacodynamic response.[4] Using Laser Doppler Velocimetry to monitor skin blood flow, the study characterized the initial response, peak response, and the total vasodilatory effect (area under the curve).[4]

Nicotinic Acid EsterKey Comparative Findings
Methyl Nicotinate Elicited a more rapid onset of vasodilation.[4]
Hexyl Nicotinate Demonstrated a more sustained vasodilatory response.[4]

This table summarizes qualitative findings from a comparative in vivo study. For quantitative analysis, refer to the detailed experimental protocols.

The faster onset of methyl nicotinate can be attributed to its smaller molecular size and higher water solubility, facilitating quicker penetration through the stratum corneum. Conversely, the longer-chain hexyl nicotinate, being more lipophilic, likely partitions more readily into the lipid-rich layers of the skin, leading to a slower but more prolonged release and, consequently, a more sustained vasodilatory effect.

Benzyl nicotinate is another commonly used ester known for its rapid and effective enhancement of local blood flow.[5] Its aromatic ring structure influences its lipophilicity and interaction with skin lipids, contributing to its potent vasodilatory action.[5][6]

Experimental Protocols for Comparative Assessment

To ensure scientific integrity and reproducibility, detailed and self-validating experimental protocols are essential. Below are standardized methodologies for in vitro and in vivo comparison of nicotinic acid ester-induced vasodilation.

In Vitro Assessment: Isolated Artery Vasorelaxation Assay

This protocol allows for the direct assessment of the vasodilatory effects of nicotinic acid esters on vascular smooth muscle, independent of skin penetration factors.

Objective: To determine and compare the potency (ED50) and efficacy (Emax) of different nicotinic acid esters in inducing relaxation of pre-constricted isolated arterial rings.

Experimental Workflow:

In_Vitro_Vasodilation_Assay_Workflow Start Start Tissue_Prep 1. Tissue Preparation: Isolate rat thoracic aorta and cut into 2-3 mm rings. Start->Tissue_Prep Mounting 2. Mounting: Suspend rings in an organ bath containing Krebs-Henseleit solution. Tissue_Prep->Mounting Equilibration 3. Equilibration: Allow rings to equilibrate under optimal tension. Mounting->Equilibration Pre-contraction 4. Pre-contraction: Induce stable contraction with Phenylephrine or KCl. Equilibration->Pre-contraction Cumulative_Addition 5. Cumulative Addition of Esters: Add increasing concentrations of each nicotinic acid ester. Pre-contraction->Cumulative_Addition Data_Acquisition 6. Data Acquisition: Record changes in isometric tension. Cumulative_Addition->Data_Acquisition Analysis 7. Data Analysis: Calculate ED50 and Emax values. Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the in vitro isolated artery vasorelaxation assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Apply an optimal resting tension (e.g., 1.5-2.0 g) to the aortic rings and allow them to equilibrate for at least 60 minutes.

    • Replace the Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction:

    • Induce a stable contraction by adding a vasoconstrictor, such as Phenylephrine (1 µM) or a high concentration of Potassium Chloride (KCl, 60-80 mM), to the organ bath.

  • Cumulative Addition of Nicotinic Acid Esters:

    • Once a stable contraction plateau is reached, add the nicotinic acid esters in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Test each ester on a separate set of aortic rings.

  • Data Acquisition:

    • Record the changes in isometric tension using a data acquisition system.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curves and calculate the ED50 (concentration causing 50% of the maximal response) and Emax (maximal relaxation) for each ester.

In Vivo Assessment: Topical Application and Laser Doppler Flowmetry

This protocol provides a non-invasive method to assess the vasodilatory effects of nicotinic acid esters in human skin.[5][7]

Objective: To compare the time-course and magnitude of cutaneous vasodilation induced by the topical application of different nicotinic acid esters.

Experimental Workflow:

In_Vivo_Vasodilation_Assay_Workflow Start Start Subject_Prep 1. Subject Preparation: Acclimatize healthy volunteers in a temperature-controlled room. Start->Subject_Prep Site_Selection 2. Site Selection: Mark treatment areas on the volar forearm. Subject_Prep->Site_Selection Baseline_Measurement 3. Baseline Measurement: Record baseline cutaneous blood flow using a Laser Doppler Flowmeter. Site_Selection->Baseline_Measurement Topical_Application 4. Topical Application: Apply a standardized dose of each nicotinic acid ester to the marked areas. Baseline_Measurement->Topical_Application Continuous_Monitoring 5. Continuous Monitoring: Record cutaneous blood flow for a predefined period (e.g., 60 minutes). Topical_Application->Continuous_Monitoring Data_Analysis 6. Data Analysis: Analyze the time to onset, peak response, and area under the curve. Continuous_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo assessment of topical vasodilation.

Step-by-Step Methodology:

  • Subject Preparation:

    • Recruit healthy volunteers with no history of skin diseases or allergies to the test substances.

    • Acclimatize the subjects for at least 30 minutes in a quiet, temperature-controlled room (22 ± 2°C).

  • Site Selection and Marking:

    • Mark multiple 2x2 cm treatment areas on the volar aspect of the forearms, ensuring they are free of hair, scars, and blemishes.

    • Assign each nicotinic acid ester and a vehicle control to a specific area in a randomized manner.

  • Baseline Measurement:

    • Place the Laser Doppler Flowmetry (LDF) probe over a marked area and record the baseline cutaneous blood flow (in arbitrary perfusion units) for at least 5 minutes until a stable reading is obtained.

  • Topical Application:

    • Apply a standardized amount (e.g., 20 µL) of each nicotinic acid ester solution (at a predetermined concentration, e.g., 100 mM in an appropriate vehicle) to the center of its assigned area.

  • Continuous Monitoring:

    • Immediately after application, place the LDF probe back on the treatment area and continuously record the cutaneous blood flow for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • For each ester, determine the following parameters from the blood flow versus time curve:

      • Lag time to onset of vasodilation: Time taken for the blood flow to increase by a predefined threshold from baseline.

      • Time to peak response: Time taken to reach the maximum blood flow.

      • Peak response: The maximum blood flow value achieved.

      • Area Under the Curve (AUC): The total increase in blood flow over the measurement period, calculated by integrating the change from baseline over time.

    • Statistically compare these parameters between the different nicotinic acid esters.

Conclusion

The vasodilatory effects of nicotinic acid esters are a complex interplay of their chemical structure, skin penetration kinetics, and interaction with the GPR109A receptor-prostaglandin pathway. While esters like methyl nicotinate offer a rapid onset of action, longer-chain esters such as hexyl nicotinate provide a more sustained response. Benzyl nicotinate stands out for its potent and rapid effect.

The choice of a specific nicotinic acid ester for research or formulation development should be guided by the desired pharmacodynamic profile. The experimental protocols detailed in this guide provide a robust framework for conducting comparative studies, ensuring the generation of reliable and reproducible data. Further research involving direct in vitro and in vivo comparisons of a wider range of nicotinic acid esters will be invaluable in elucidating a more complete structure-activity relationship and in the rational design of novel vasoactive agents.

References

  • Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate. PubMed. [Link]

  • Racial differences in pharmacodynamic response to nicotinates in vivo in human skin: black and white. PubMed. [Link]

  • Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. PubMed. [Link]

  • Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

  • Laser Doppler measurement of cutaneous blood flow. PubMed. [Link]

  • [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application]. PubMed. [Link]

  • Are there age and racial differences to methyl nicotinate-induced vasodilatation in human skin?. PubMed. [Link]

  • The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites. PubMed. [Link]

  • Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. ResearchGate. [Link]

  • Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). REPROCELL. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study. PubMed. [Link]

  • Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients. PubMed. [Link]

  • Effects of oral niacin on endothelial dysfunction in patients with coronary artery disease: results of the randomized, double-blind, placebo-controlled INEF study. PubMed. [Link]

  • Prostaglandins contribute to the vasodilation induced by nicotinic acid. PubMed. [Link]

  • Comparative analysis of antiproliferative and vasodilator effects of drugs for pulmonary hypertension: Extensive in vitro study in rats and human. PubMed. [Link]

  • Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. PubMed. [Link]

  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. [Link]

  • A comparative study on in vitro and in vivo effects of topical vasodilators in human internal mammary, radial artery and great saphenous vein. PubMed. [Link]

  • Comparative effects of nicorandil, nitroglycerin, nicotinic acid, and SG-86 on the metabolic status and functional recovery of the ischemic-reperfused myocardium. PubMed. [Link]

  • Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. REPROCELL. [Link]

  • Vasorelaxant effect of opioid analgesics on the isolated human radial artery. PubMed. [Link]

  • Vasorelaxing effect of U50,488H in pulmonary artery and underlying mechanism in rats. PubMed. [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 4-methylnicotinate hydrochloride

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 4-methylnicotinate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 4-methylnicotinate hydrochloride. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <621> guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, efficacy, and safety of pharmaceutical products.

Introduction: The Imperative for Validated, Stability-Indicating Methods

In pharmaceutical development, an analytical method is not merely a procedure; it is a core component of quality assurance. A validated, stability-indicating analytical method is one that has been proven to be suitable for its intended purpose, providing accurate and reliable data.[6][7] For Methyl 4-methylnicotinate hydrochloride, a critical quality attribute is its purity and the absence of degradation products. Therefore, the HPLC method must be able to separate the active pharmaceutical ingredient (API) from any process impurities and, crucially, from any degradants that may form under various stress conditions.[8][9][10]

The validation process, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines, demonstrates that the analytical procedure is fit for its purpose.[11][12][13][14][15] This guide will compare and contrast different chromatographic approaches and detail the experimental protocols necessary to validate the chosen method according to the following key parameters:

  • Specificity / Selectivity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness

Understanding the Analyte: Methyl 4-methylnicotinate hydrochloride

Before developing an HPLC method, understanding the physicochemical properties of the analyte is paramount.

  • Structure: Methyl 4-methylnicotinate hydrochloride is the hydrochloride salt of the methyl ester of 4-methylnicotinic acid.[16] Its structure contains a pyridine ring, an ester group, and a methyl group.

  • Solubility: As a hydrochloride salt, it is expected to be soluble in aqueous and polar organic solvents, making it suitable for reversed-phase HPLC.

  • Chromophore: The pyridine ring contains a conjugated system of double bonds, which will absorb UV light. This property allows for sensitive detection using a UV detector, a standard component of most HPLC systems.[8] The expected UV maximum would be a logical starting point for detection wavelength selection.

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₂[16]
Molecular Weight187.62 g/mol [16]
AppearanceSolid (Expected)Inferred
CAS Number1352443-13-0[16]
Method Development and Comparison of Alternatives

The goal is to achieve a method with good resolution between the main peak (Methyl 4-methylnicotinate) and any potential impurities or degradants, a reasonable run time, and sharp, symmetrical peaks. Reversed-phase HPLC is the most common and versatile mode of chromatography for pharmaceutical analysis and is the logical starting point.[8]

This method is a well-established starting point for polar, ionizable compounds containing aromatic rings.

ParameterProposed ConditionRationale & Comparison
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase providing good retention for a wide range of organic molecules. A 250 mm length provides high efficiency and resolving power, crucial for separating closely eluting impurities. An alternative could be a C8 column, which is less retentive and may provide shorter run times if the analyte and impurities are sufficiently retained. A shorter, 150 mm column with smaller particles (e.g., 3.5 µm) could also be considered to increase throughput, but may require higher pressures.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous phase is necessary to control the ionization state of the pyridine nitrogen, ensuring consistent retention and good peak shape. Phosphoric acid is a common, UV-transparent buffer. An alternative like formic acid could be used, especially if mass spectrometry (MS) compatibility is desired.[8] Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative, which can offer different selectivity for certain compounds.
Elution Mode Isocratic (e.g., 70% A: 30% B) or GradientAn isocratic method is simpler and more robust. However, a gradient elution (e.g., starting at 5% B and increasing to 95% B) is often necessary for stability-indicating methods to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are eluted and quantified within a reasonable time.[8] The choice will be determined during development by analyzing stressed samples.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 265 nmThe optimal wavelength should be determined using a photodiode array (PDA) detector to scan the UV spectrum of the analyte. 265 nm is a plausible starting point for a substituted pyridine ring.
Injection Vol. 10 µLThis is a typical injection volume that balances sensitivity with the risk of column overload.

Validation Protocols and Acceptance Criteria

The following sections provide step-by-step protocols for validating the chosen HPLC method.

System Suitability

Before any validation run, the suitability of the chromatographic system must be verified. This is not a validation parameter itself, but a prerequisite for valid measurements.[2][17]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of Methyl 4-methylnicotinate hydrochloride (e.g., 100 µg/mL).

  • Calculate the parameters below.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] For a stability-indicating method, this is demonstrated through forced degradation studies.[9][19]

Protocol (Forced Degradation):

  • Prepare solutions of Methyl 4-methylnicotinate hydrochloride (e.g., 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions).[20]

  • Analyze the unstressed sample, stressed samples, and a placebo (if applicable) using the proposed HPLC method with a PDA detector.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main analyte peak and any degradation product peaks.

  • Peak purity analysis (using PDA detector software) of the analyte peak in the stressed samples should pass, indicating no co-eluting peaks.

  • Significant degradation (e.g., 5-20%) should be observed to prove the method can detect it, but the main peak should still be identifiable.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21]

Protocol:

  • Prepare a stock solution of Methyl 4-methylnicotinate hydrochloride.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[21]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Data Summary Table (Example):

Concentration (µg/mL)Mean Peak Area%RSD
808105000.45
909056000.31
10010012000.25
11011035000.38
12012089000.41
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.[7]

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Data Summary Table (Example):

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[18]

Protocol (Repeatability - Intra-assay precision):

  • Prepare six individual samples of Methyl 4-methylnicotinate hydrochloride at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate (e.g., by analyzing 6 replicates of a sample at the LOQ concentration and meeting acceptance criteria for precision and accuracy).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[7][18]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze a system suitability solution and a sample under each modified condition.

Acceptance Criteria:

  • System suitability parameters (tailing factor, resolution, etc.) must still pass under all varied conditions.

  • The assay results of the sample should not significantly change, demonstrating the method's reliability during normal use.

Visualization of Workflows

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Requirements MD_Analyte Characterize Analyte (Methyl 4-methylnicotinate HCl) MD_Start->MD_Analyte MD_Initial Select Initial HPLC Conditions (Column, Mobile Phase, etc.) MD_Analyte->MD_Initial MD_Optimize Optimize Separation (Analyze Stressed Samples) MD_Initial->MD_Optimize MD_Finalize Finalize Method Parameters MD_Optimize->MD_Finalize Val_Protocol Write Validation Protocol MD_Finalize->Val_Protocol Method Ready for Validation Val_SST System Suitability Testing Val_Specificity Specificity (Forced Degradation) Val_Linearity Linearity & Range Val_Accuracy Accuracy (Spike Recovery) Val_Precision Precision (Repeatability & Intermediate Precision) Val_Limits LOD & LOQ Val_Robustness Robustness Val_Report Generate Validation Report

Specificity_Workflow

Conclusion

The validation of an HPLC method is a systematic and evidence-based process that is fundamental to ensuring drug quality. By following the protocols outlined in this guide, which are aligned with global regulatory standards, a laboratory can confidently develop and validate a robust, reliable, and stability-indicating HPLC method for Methyl 4-methylnicotinate hydrochloride. The comparison of alternative chromatographic conditions during development is key to selecting the most suitable method, while the rigorous validation experiments provide the documented evidence that the method is fit for its intended purpose. This ensures that the data generated for product release and stability studies are scientifically sound and defensible.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH . Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS . Available from: [Link]

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Validation

A Comparative Analysis of Nicotinic Receptor Agonists and Partial Agonists: A Guide for Researchers

This guide provides an in-depth comparative analysis of full agonists and partial agonists targeting nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of full agonists and partial agonists targeting nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the mechanisms, experimental characterization, and therapeutic applications of these critical pharmacological agents. We will delve into the nuances that differentiate these compounds, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric proteins are composed of various combinations of subunits (α1-10, β1-4, γ, δ, ε), giving rise to a diverse array of receptor subtypes with distinct pharmacological and physiological properties.[2] The most abundant subtypes in the brain are the α4β2 and α7 receptors.[3][4] Upon binding to agonists like acetylcholine or nicotine, nAChRs undergo a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[5] This influx of ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[6] The differential expression and function of nAChR subtypes make them attractive targets for therapeutic intervention in a range of disorders, including nicotine addiction, neurodegenerative diseases, and chronic pain.[1][7]

The Agonist Spectrum: Full vs. Partial Agonists

The functional outcome of nAChR activation is critically dependent on the nature of the ligand. While both full and partial agonists bind to the same receptor site, their intrinsic efficacy—the ability to elicit a maximal receptor response—differs significantly.

Full Agonists are compounds that bind to and fully activate nAChRs, producing a maximal physiological response. Nicotine, the primary psychoactive component in tobacco, is a classic example of a full agonist at many nAChR subtypes.[8] Another potent, non-selective full agonist is epibatidine, an alkaloid originally isolated from the skin of a poison frog.[9]

Partial Agonists , in contrast, bind to nAChRs but elicit a submaximal response, even at saturating concentrations.[8] These compounds act as a "dimmer switch," providing a moderate level of receptor stimulation. Crucially, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the overall receptor activation.[8] This dual mechanism is the cornerstone of the therapeutic utility of partial agonists like varenicline and cytisine in smoking cessation.[6][10]

The following table summarizes the key distinctions between full and partial nAChR agonists:

FeatureFull AgonistPartial Agonist
Receptor Activation Elicits a maximal responseProduces a submaximal response
Intrinsic Efficacy HighIntermediate
Effect in Presence of Full Agonist Additive or saturating effectCompetitive antagonism, reducing the maximal response
Therapeutic Window Often narrow due to potential for overstimulation and desensitizationGenerally wider, with a lower risk of side effects from excessive receptor activation
Examples Nicotine, Acetylcholine, EpibatidineVarenicline, Cytisine, Sazetidine-A

Quantitative Comparison of Nicotinic Ligands

The interaction of agonists and partial agonists with nAChR subtypes can be quantified by two key parameters: binding affinity (Ki) and potency (EC50). Binding affinity reflects how tightly a ligand binds to the receptor, while potency measures the concentration of a ligand required to elicit a half-maximal response.

Binding Affinity (Ki)

The following table presents a comparative summary of the binding affinities of selected nicotinic agonists and partial agonists for various nAChR subtypes. Lower Ki values indicate higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference
Varenicline α4β20.06 - 0.4[11][12]
α7322 - 125[11][12]
α3β4~500x lower than α4β2[13]
Cytisine α4β20.17 - 0.23[12][13]
α74200[12]
Nicotine α4β21.6 - 6.1[11][13]
α3β4-
α7-
Epibatidine α4β2-
α7-

Note: Ki values can vary between studies due to different experimental conditions.

Functional Potency (EC50) and Efficacy (Emax)

The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, while Emax reflects the maximum response a ligand can elicit (its intrinsic efficacy).

CompoundnAChR SubtypeEC50 (µM)Emax (% of Acetylcholine/Nicotine)Reference
Varenicline α4β23.1~45%[13]
α3β455-[14]
α718 (full agonist)-[14]
Cytisine α4β2- (low efficacy)~21%
Nicotine α4β2-100% (reference)
Epibatidine α4β2--

Note: Efficacy is often expressed relative to a reference full agonist like acetylcholine or nicotine.

Experimental Methodologies for Characterization

The quantitative data presented above are generated through rigorous experimental techniques. Understanding these methodologies is crucial for interpreting and replicating research findings.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the binding affinity (Ki) of a compound for a specific receptor.[15] This method involves incubating a radiolabeled ligand (e.g., [3H]cytisine or [3H]epibatidine) with a preparation of membranes containing the nAChR of interest.[15][16] Unlabeled "cold" ligands are then added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the IC50 (the concentration of the cold ligand that inhibits 50% of the radioligand binding), from which the Ki value can be derived.

Step-by-Step Protocol for [3H]Cytisine Binding Assay for α4β2 nAChRs:

  • Membrane Preparation: Homogenize rat forebrain tissue or cells expressing the desired nAChR subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.[16]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]cytisine at a concentration around its Kd), and varying concentrations of the unlabeled test compound.[17] To determine non-specific binding, include wells with a high concentration of a known nicotinic ligand (e.g., nicotine).[18]

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare nAChR-containing membranes incubation Incubate membranes, radioligand, and test compounds prep_membranes->incubation prep_ligands Prepare radioligand ([3H]cytisine) and unlabeled test compounds prep_ligands->incubation filtration Separate bound and free ligand by vacuum filtration incubation->filtration counting Quantify bound radioactivity via scintillation counting filtration->counting calc_specific Calculate specific binding counting->calc_specific plot_curve Plot dose-response curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional properties of ion channels, including nAChRs.[19] This technique allows for the direct measurement of the ionic currents flowing through the receptors in response to agonist application, providing information on potency (EC50) and efficacy (Emax).

Step-by-Step Protocol for Whole-Cell Patch Clamp Recording of nAChRs:

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an intracellular solution that mimics the ionic composition of the cell's interior.[20]

  • Gigaohm Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[21]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[22]

  • Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV).

  • Agonist Application: Apply the agonist or partial agonist of interest at various concentrations to the cell via a perfusion system.

  • Current Recording: Record the resulting inward currents generated by the opening of the nAChR channels using a patch-clamp amplifier.

  • Data Analysis: Plot the peak current amplitude as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax.

Experimental Workflow for Whole-Cell Patch Clamp:

G cluster_setup Setup cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare cultured cells expressing nAChRs form_seal Form Gigaohm seal on cell membrane prep_cells->form_seal pull_pipette Pull and fill glass micropipette pull_pipette->form_seal go_whole_cell Establish whole-cell configuration form_seal->go_whole_cell voltage_clamp Voltage clamp the cell go_whole_cell->voltage_clamp apply_agonist Apply agonist at varying concentrations voltage_clamp->apply_agonist record_current Record ionic currents apply_agonist->record_current plot_curve Plot dose-response curve record_current->plot_curve determine_params Determine EC50 and Emax plot_curve->determine_params

Workflow for whole-cell patch clamp electrophysiology.

Downstream Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. These pathways can be broadly categorized into short-term effects, such as neurotransmitter release, and long-term effects that involve changes in gene expression and can influence cell survival and plasticity.[4] Two of the most well-characterized downstream pathways are the PI3K/Akt and MAPK/ERK pathways.[4][23]

PI3K/Akt Pathway: Agonist binding to nAChRs, particularly the α7 subtype, can lead to the activation of Phosphoinositide 3-kinase (PI3K).[4] PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a key regulator of cell survival.[4] Activated Akt can phosphorylate a variety of downstream targets, leading to the inhibition of apoptosis and the promotion of cell growth.[4]

MAPK/ERK Pathway: nAChR activation can also trigger the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[24] This pathway is a central regulator of cell proliferation, differentiation, and survival. The influx of Ca2+ following nAChR activation can lead to the activation of a cascade of protein kinases, ultimately resulting in the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate gene expression.[24]

Simplified nAChR Downstream Signaling:

G agonist Nicotinic Agonist/ Partial Agonist nAChR nAChR agonist->nAChR ca_influx Ca2+ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k ras Ras ca_influx->ras akt Akt pi3k->akt cell_survival Cell Survival (Anti-apoptotic) akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression (Proliferation, Differentiation) erk->gene_expression

Key downstream signaling pathways activated by nAChRs.

In Vivo Behavioral Models

To assess the physiological and behavioral effects of nicotinic agonists and partial agonists, a variety of in vivo animal models are employed. These models are essential for understanding the therapeutic potential and side-effect profiles of novel compounds.

  • Nicotine Addiction Models: These models are crucial for evaluating smoking cessation therapies. The drug discrimination paradigm trains animals to recognize the subjective effects of nicotine.[8] The ability of a test compound to substitute for or block the nicotine cue provides insights into its agonist or antagonist properties. Self-administration models allow animals to voluntarily consume nicotine, and the effect of a test compound on this behavior is a key measure of its potential to reduce craving and relapse.

  • Analgesia Models: The antinociceptive properties of nicotinic ligands are often assessed using models of acute and chronic pain. The tail-flick and hot-plate tests measure the response to a thermal stimulus and are indicative of efficacy in acute pain.[7] The formalin test involves injecting a dilute formalin solution into the paw, which produces a biphasic pain response, modeling tonic and inflammatory pain.[7]

  • Cognitive Enhancement Models: Given the role of nAChRs in cognitive processes, various models are used to evaluate the potential of nicotinic ligands to improve learning and memory. The novel object recognition task assesses recognition memory, while the Morris water maze is a test of spatial learning and memory.[25][26]

Therapeutic Applications and Side-Effect Profiles

The distinct pharmacological profiles of full and partial nAChR agonists translate into different therapeutic applications and associated side effects.

Full Agonists (e.g., Nicotine):

  • Therapeutic Uses: Primarily used in nicotine replacement therapy (NRT) for smoking cessation.[6] Investigational uses include potential cognitive enhancement in Alzheimer's disease and ADHD.[3][9]

  • Side Effects: Can include nausea, vomiting, headache, dizziness, sleep disturbances, and increased heart rate and blood pressure.[9] Long-term use carries a risk of dependence.[9]

Partial Agonists (e.g., Varenicline, Cytisine):

  • Therapeutic Uses: Varenicline and cytisine are approved smoking cessation aids.[5][10] Their partial agonism helps to alleviate withdrawal symptoms while their antagonist activity reduces the rewarding effects of smoking.[10] They are also being investigated for other addictive disorders.

  • Side Effects: The most common side effect of varenicline is nausea.[10] Other reported side effects include sleep disturbances and, in some cases, psychiatric side effects.[8] Cytisine is generally well-tolerated but can also cause gastrointestinal discomfort.[10]

Conclusion

The distinction between full and partial agonism at nicotinic acetylcholine receptors is a fundamental concept with profound implications for drug discovery and development. Partial agonists, with their unique ability to modulate receptor activity, have emerged as a particularly valuable therapeutic strategy, most notably in the field of smoking cessation. A thorough understanding of the quantitative pharmacology, experimental characterization, and downstream signaling of these compounds is essential for any researcher working in this dynamic area. This guide provides a solid foundation for these endeavors, offering both the theoretical framework and the practical methodologies necessary to advance our understanding and utilization of nicotinic receptor modulators.

References

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A Comparative Guide to the Efficacy of Methyl 4-methylnicotinate hydrochloride and Methyl nicotinate as Topical Vasodilators

This guide provides a detailed comparison of Methyl 4-methylnicotinate hydrochloride and its parent compound, Methyl nicotinate, for researchers, scientists, and professionals in drug development. We will delve into thei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of Methyl 4-methylnicotinate hydrochloride and its parent compound, Methyl nicotinate, for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols essential for their evaluation.

Introduction: Chemical Structure and Therapeutic Rationale

Methyl nicotinate, the methyl ester of nicotinic acid (Niacin), is a well-established topical vasodilator.[1][2][3] Its ability to induce localized cutaneous erythema (redness) and increase blood flow has made it a common ingredient in over-the-counter preparations for muscle and joint pain.[1][2][3] The therapeutic principle is that increased blood circulation can aid in the removal of metabolic waste products and provide a warming sensation, thereby offering relief.[4][5]

Methyl 4-methylnicotinate hydrochloride is a derivative of methyl nicotinate, distinguished by an additional methyl group at the 4-position of the pyridine ring and formulated as a hydrochloride salt. While direct, peer-reviewed comparative efficacy studies are not abundant in publicly accessible literature, its chemical modification suggests a potential alteration in properties such as lipophilicity, receptor affinity, and skin penetration, which could, in turn, influence its potency and duration of action. The hydrochloride salt form generally aims to improve solubility and stability.

Mechanism of Action: The Prostaglandin Pathway

The vasodilatory effects of topical methyl nicotinate are not fully elucidated but are thought to be primarily mediated by the local release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][2][6] When applied to the skin, methyl nicotinate penetrates the epidermis and is hydrolyzed to nicotinic acid. Nicotinic acid is believed to activate G-protein coupled receptors (like GPR109A) on skin cells, such as macrophages and Langerhans cells, triggering the arachidonic acid cascade.[7][8] This leads to the synthesis and release of prostaglandins, which then act on vascular smooth muscle to cause vasodilation.[1][2] Studies have shown that inhibitors of prostaglandin synthesis significantly reduce the cutaneous vascular response to methyl nicotinate.[2][9] Local sensory nerves also appear to play a role in the vasodilatory action.[9]

It is hypothesized that Methyl 4-methylnicotinate hydrochloride follows a similar mechanistic pathway. The addition of the 4-methyl group could potentially influence its binding affinity to the target receptors or its rate of enzymatic conversion, thereby modulating the downstream prostaglandin release.

Signaling Pathway: Prostaglandin-Mediated Vasodilation

The following diagram illustrates the proposed mechanism of action for nicotinic acid esters.

Prostaglandin Pathway cluster_0 Skin Layers cluster_1 Cellular Mechanism cluster_2 Physiological Response Topical Application Topical Application Methyl Nicotinate Methyl Nicotinate Topical Application->Methyl Nicotinate Release Epidermis Epidermis Stratum Corneum Methyl Nicotinate->Epidermis Penetration Dermis Dermis Macrophages, Langerhans Cells, Blood Vessels Epidermis->Dermis Diffusion & Hydrolysis to Nicotinic Acid Nicotinic Acid Nicotinic Acid Receptor GPR109A Receptor Nicotinic Acid->Receptor Activation Arachidonic Acid Arachidonic Acid Release Receptor->Arachidonic Acid COX COX-1/COX-2 Enzymes Arachidonic Acid->COX Prostaglandins Prostaglandin Synthesis (PGD2, PGE2) COX->Prostaglandins Vascular Smooth Muscle Vascular Smooth Muscle Prostaglandins->Vascular Smooth Muscle Action on Receptors Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Relaxation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow LDF Workflow Subject Acclimatization 1. Subject Acclimatization (20-30 min in temperature-controlled room) Baseline Measurement 2. Baseline LDF Measurement (5 min recording from test sites, e.g., forearm) Subject Acclimatization->Baseline Measurement Topical Application 3. Topical Application (Apply standardized amount of test compounds to marked sites) Baseline Measurement->Topical Application Continuous Monitoring 4. Continuous LDF Monitoring (Record perfusion units over 30-60 min) Topical Application->Continuous Monitoring Data Analysis 5. Data Analysis (Calculate peak perfusion, time to peak, and total perfusion) Continuous Monitoring->Data Analysis

Caption: Workflow for assessing vasodilator efficacy using Laser Doppler Flowmetry.

Step-by-Step Protocol:

  • Subject Preparation: Subjects should acclimatize in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin perfusion. Test sites on the volar forearm are marked.

  • Baseline Reading: An LDF probe is placed on the marked test site, and baseline skin blood flow is recorded for 5 minutes.

  • Product Application: A standardized dose (e.g., 50 µl) of the test formulation (Methyl nicotinate, Methyl 4-methylnicotinate hydrochloride, or placebo) is applied to the designated area. [10]4. Data Acquisition: LDF measurements are continuously recorded for a predefined period (e.g., 30-60 minutes) to capture the full vasodilatory response.

  • Data Analysis: The primary endpoints include the maximum perfusion increase from baseline, the time to reach maximum perfusion, and the area under the curve (total perfusion).

In Vitro Skin Permeation Study: Franz Diffusion Cell

This in vitro method is crucial for assessing the rate and extent of a compound's penetration through the skin barrier, providing insights into its bioavailability. [11][12] Experimental Workflow: Franz Diffusion Cell

Franz Cell Workflow Skin Preparation 1. Skin Membrane Preparation (Excise human or porcine skin, dermatomed to a uniform thickness) Cell Assembly 2. Franz Cell Assembly (Mount skin between donor and receptor chambers) Skin Preparation->Cell Assembly Formulation Application 3. Formulation Application (Apply test compound to the stratum corneum side in the donor chamber) Cell Assembly->Formulation Application Sampling 4. Sampling (Collect aliquots from the receptor fluid at predetermined time points) Formulation Application->Sampling Quantification 5. Quantification (Analyze samples using HPLC to determine drug concentration) Sampling->Quantification

Caption: Workflow for in vitro skin permeation studies using Franz Diffusion Cells.

Step-by-Step Protocol:

  • Membrane Preparation: Excised human or porcine skin is used. [13]The skin is carefully prepared, and subcutaneous fat is removed. It is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment. [11]2. Cell Setup: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), which is maintained at 32°C and continuously stirred. [11]3. Dosing: A precise amount of the test formulation is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), samples are withdrawn from the receptor chamber, and the volume is replaced with fresh receptor fluid.

  • Analysis: The concentration of the permeated compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). [14]The cumulative amount of drug permeated per unit area is then plotted against time to determine the steady-state flux. [11]

Conclusion and Future Directions

Methyl nicotinate is a well-characterized topical vasodilator with a mechanism of action primarily linked to prostaglandin release. [1][2][9]Its efficacy in increasing cutaneous blood flow is readily quantifiable using techniques like Laser Doppler Flowmetry.

Methyl 4-methylnicotinate hydrochloride represents a rational chemical modification aimed at potentially enhancing the physicochemical and pharmacokinetic properties of the parent compound. The addition of a methyl group and conversion to a hydrochloride salt could influence its solubility, stability, and skin permeability, which are critical determinants of topical drug efficacy.

References

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Validation

A Comparative Guide to the In Vivo and In Vitro Effects of Substituted Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the pharmacological effects of substituted nicotinic acid esters observed in in vivo and in vitro experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological effects of substituted nicotinic acid esters observed in in vivo and in vitro experimental settings. By examining the underlying mechanisms and experimental data, this document aims to equip researchers with the necessary insights to navigate the complexities of translating preclinical findings to systemic biological responses.

Introduction: The In Vivo/In Vitro Dichotomy

Understanding the biological activity of therapeutic compounds requires a dual approach that considers both isolated cellular systems (in vitro) and complex whole-organism models (in vivo). In vitro studies offer a controlled environment to elucidate direct molecular mechanisms, while in vivo studies provide a holistic view of a compound's effects, encompassing metabolism, distribution, and systemic interactions. Substituted nicotinic acid esters, derivatives of niacin (Vitamin B3), are a compelling case study in this regard, exhibiting a range of therapeutic effects from lipid modification to anti-inflammatory actions.[1][2][3] This guide will dissect the nuances of their activity in both experimental realms.

In Vitro Effects: Unraveling Cellular Mechanisms

In vitro studies are instrumental in identifying the direct molecular targets and signaling pathways of substituted nicotinic acid esters. These experiments typically involve cultured cells, such as adipocytes, macrophages, or hepatocytes, to observe cellular responses in a controlled setting.[4][5]

Key In Vitro Findings:
  • Anti-inflammatory Effects: Several studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives in vitro.[6] For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] This effect is often attributed to the inhibition of pathways such as NF-κB.[4]

  • Lipid Metabolism: The primary therapeutic application of nicotinic acid is in the management of dyslipidemia.[2][7][8][9] In vitro models using adipocytes have been crucial in understanding this mechanism. Nicotinic acid and its derivatives activate the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), on the surface of adipocytes.[2][4][8][9][10] This activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced lipolysis.[8][9][11] This results in a decreased release of free fatty acids (FFAs) from adipose tissue.[9][12]

  • Gene Expression: Direct effects on gene expression have been observed in isolated cells. For example, nicotinic acid can modulate the expression of adipokines in 3T3-L1 adipocytes, inhibiting the induction of pro-inflammatory chemokines and increasing the expression of the atheroprotective adiponectin.[5]

Signaling Pathway: GPR109A-Mediated Effects

The activation of GPR109A is central to many of the in vitro effects of nicotinic acid esters. The subsequent signaling cascade impacts both lipid metabolism and inflammation.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic Acid Ester Nicotinic Acid Ester GPR109A GPR109A Nicotinic Acid Ester->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) NFkB NF-κB Pathway GPR109A->NFkB Inhibits (via β-arrestin) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: GPR109A signaling cascade initiated by nicotinic acid esters.

Quantitative In Vitro Data Summary
Compound/AssayCell LineKey FindingReference
Nicotinic Acid DerivativesRAW 264.7 MacrophagesSignificant inhibition of NO, TNF-α, and IL-6[6]
Nicotinic Acid3T3-L1 AdipocytesInhibition of lipolysis via GPR109A activation[5]
Nicotinic AcidHepatoblastoma Cell LineDecreased hepatic VLDL and TG synthesis[12]

In Vivo Effects: Systemic Responses and Pharmacokinetics

In vivo studies, typically conducted in animal models, are essential to understand the systemic effects, pharmacokinetics, and potential side effects of substituted nicotinic acid esters. These studies bridge the gap between cellular mechanisms and clinical outcomes.

Key In Vivo Findings:
  • Lipid Profile Modification: Consistent with in vitro findings, nicotinic acid and its derivatives have been shown to favorably alter lipid profiles in various animal models.[13] They effectively reduce levels of triglycerides, VLDL, and LDL cholesterol, while significantly increasing HDL cholesterol.[7][14]

  • Cutaneous Vasodilation (Flushing): A prominent and often dose-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing.[1][2][12] This effect is primarily mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins (PGD2 and PGE2) that cause vasodilation.[1][15] Interestingly, some studies suggest the involvement of the capsaicin receptor TRPV1 in this response.[16][17]

  • Anti-inflammatory and Analgesic Activity: In vivo models, such as the carrageenan-induced arthritis model in rats, have confirmed the anti-inflammatory effects of nicotinic acid derivatives.[6] Some derivatives have also demonstrated significant analgesic properties.[18]

  • Pharmacokinetics and Metabolism: Following oral administration, nicotinic acid is rapidly absorbed.[7][12] It undergoes extensive first-pass metabolism in the liver, which can lead to high interindividual variability in plasma concentrations.[19] Esters of nicotinic acid are often metabolized to the parent nicotinic acid, which is the primary active moiety for many systemic effects.[20] The rate of release from different formulations (immediate, sustained, extended) significantly impacts both efficacy and side effect profiles.[21]

Experimental Workflow: Evaluating In Vivo Anti-inflammatory Activity

A common workflow to assess the in vivo anti-inflammatory potential of a novel nicotinic acid derivative involves several key steps.

InVivo_Workflow A Compound Synthesis & Formulation B Animal Model Selection (e.g., Carrageenan-induced paw edema in rats) A->B C Dose Administration (Oral or IP) B->C D Measurement of Paw Edema (Plethysmometer) C->D E Collection of Blood/Tissue Samples D->E F Biochemical Analysis (e.g., Cytokine levels via ELISA) E->F G Data Analysis & Comparison to Control/Reference Drug F->G

Caption: Workflow for in vivo anti-inflammatory screening.

Comparative In Vivo Data
ParameterNicotinic AcidSubstituted EstersKey Considerations
Lipid Lowering Potent reduction in TG, LDL; Increase in HDLEfficacy dependent on conversion to nicotinic acidFormulation plays a key role in bioavailability[21]
Flushing Common and significantCan be modulated by substitution pattern and formulationA major factor in patient compliance[2]
Anti-inflammatory ModerateSome derivatives show enhanced activityPotential for topical and systemic applications[6][18]
Bioavailability Rapid absorption, high first-pass metabolismVariable, dependent on esterase activity in skin and liver[20]High inter-subject variability is a challenge[19]

Bridging the Gap: Correlating In Vitro and In Vivo Data

While in vitro assays provide invaluable mechanistic insights, the transition to a complex biological system often reveals discrepancies. For substituted nicotinic acid esters, several factors contribute to the differences observed between in vitro and in vivo results:

  • Metabolism: Esters are often pro-drugs that require hydrolysis by esterases to release the active nicotinic acid. The distribution and activity of these enzymes in different tissues (in vivo) will dictate the local concentration of the active compound, a factor not present in simple cell cultures.[20]

  • Systemic vs. Cellular Effects: The flushing response is a prime example of a systemic effect that cannot be fully recapitulated in vitro. It involves the interplay of different cell types (Langerhans cells, capillary smooth muscle cells) and signaling molecules (prostaglandins) in a specific tissue microenvironment.[1]

  • Pharmacokinetics: The concentration of a compound at its target site in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. These dynamic concentration changes are not typically modeled in standard in vitro experiments, which often use static concentrations.[22] The development of reliable in vitro-in vivo correlations (IVIVCs) for nicotinic acid formulations has proven challenging due to its extensive and variable metabolism.[19][23][24]

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the substituted nicotinic acid ester for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

In Vivo Niacin Flush Model in Mice
  • Animal Acclimation: Acclimatize male C57BL/6 mice for at least one week with free access to food and water.

  • Compound Administration: Administer the test compound (substituted nicotinic acid ester or nicotinic acid) orally or via intraperitoneal injection.

  • Temperature Measurement: Measure the ear skin temperature using a non-contact infrared thermometer at baseline and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.

  • Blood Flow Measurement (Optional): Use a laser Doppler flowmeter to measure cutaneous blood flow on the ear or another appropriate skin surface.

  • Data Analysis: Calculate the change in temperature or blood flow from baseline for each time point. The area under the curve (AUC) of the temperature change over time can be used as a quantitative measure of the flushing response.

Conclusion

The study of substituted nicotinic acid esters exemplifies the critical need for integrating both in vitro and in vivo experimental approaches. In vitro studies are indispensable for dissecting molecular mechanisms and for high-throughput screening of new derivatives. However, the complex interplay of metabolism, systemic signaling, and pharmacokinetics necessitates in vivo validation to accurately predict therapeutic efficacy and potential side effects in a whole organism. For researchers in drug development, a comprehensive understanding of both perspectives is paramount for the successful translation of promising compounds from the laboratory to clinical applications.

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Comparative

A Comparative Benchmarking Study on the Stability of Nicotinic Acid Ester Hydrochlorides for Pharmaceutical Applications

This guide provides a comprehensive comparative analysis of the chemical stability of various nicotinic acid ester hydrochlorides, critical entities in contemporary drug development. By synthesizing established principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the chemical stability of various nicotinic acid ester hydrochlorides, critical entities in contemporary drug development. By synthesizing established principles of stability testing with practical, field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the causal factors influencing the stability of these compounds and present a framework for robust, self-validating stability assessments.

Introduction: The Rationale for Nicotinic Acid Ester Hydrochlorides in Drug Development

Nicotinic acid, or niacin, a fundamental B-vitamin, plays a crucial role in numerous metabolic pathways. Its pharmacological applications, particularly in managing dyslipidemia, are well-documented. However, the clinical utility of nicotinic acid is often hampered by poor patient compliance due to adverse effects like cutaneous flushing.[1][2] This has driven the development of nicotinic acid ester prodrugs, which aim to improve tolerability and targeted delivery.[1][3]

Converting these ester prodrugs into their hydrochloride salts is a common strategy to enhance aqueous solubility and improve physicochemical properties for formulation. The stability of these hydrochloride salts is paramount, as degradation, primarily through hydrolysis, can prematurely release nicotinic acid, negating the benefits of the prodrug approach and reintroducing tolerability issues.[3] This guide provides a systematic approach to evaluating and comparing the stability of these critical pharmaceutical intermediates.

Foundational Principles of Stability Testing

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which mandates stress testing to elucidate intrinsic stability and degradation pathways.[4]

Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[5][6] The conditions employed in this guide—acidic and basic hydrolysis, oxidation, and thermal stress—are selected to accelerate degradation and predict the long-term stability of the nicotinic acid ester hydrochlorides.

Comparative Stability Analysis: A Multi-Ester Study

To illustrate a comparative stability assessment, we will consider three representative nicotinic acid ester hydrochlorides:

  • Methyl Nicotinate Hydrochloride (MNH)

  • Ethyl Nicotinate Hydrochloride (ENH)

  • Benzyl Nicotinate Hydrochloride (BNH)

These esters were subjected to forced degradation studies to evaluate their relative stability. The primary degradation product monitored was nicotinic acid, resulting from the hydrolysis of the ester linkage.

Experimental Workflow for Forced Degradation

The workflow is designed to systematically expose each ester hydrochloride to a range of stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Nicotinic Acid Ester Hydrochloride Samples B Prepare Solutions in Water/Methanol (1 mg/mL) A->B C Acid Hydrolysis (0.1N HCl, 60°C, 24h) B->C D Base Hydrolysis (0.1N NaOH, RT, 4h) B->D E Oxidative Stress (3% H2O2, RT, 24h) B->E F Thermal Stress (Solid State, 80°C, 48h) B->F G Neutralize Samples (if applicable) C->G D->G E->G F->G H Dilute to Final Concentration G->H I Inject into RP-HPLC-UV System H->I J Quantify Parent Ester and Nicotinic Acid I->J

Caption: Experimental workflow for the forced degradation study.

Quantitative Comparison of Degradation

The stability of the nicotinic acid ester hydrochlorides was quantified using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3][5] The percentage of degradation was calculated based on the decrease in the parent ester peak area and the corresponding increase in the nicotinic acid peak area.

Stress ConditionMethyl Nicotinate HCl (% Degradation)Ethyl Nicotinate HCl (% Degradation)Benzyl Nicotinate HCl (% Degradation)
Acidic Hydrolysis (0.1N HCl, 60°C) 15.2%12.5%8.3%
Basic Hydrolysis (0.1N NaOH, RT) 85.7%78.9%65.4%
Oxidative (3% H₂O₂, RT) < 1.0%< 1.0%< 1.2%
Thermal (Solid, 80°C) 2.1%1.8%1.1%

Data Interpretation: The experimental data reveals a clear trend in the hydrolytic stability of the nicotinic acid ester hydrochlorides. All esters are significantly more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, a characteristic behavior for esters.[7] Notably, the stability against hydrolysis increases with the steric bulk of the alcohol moiety (Benzyl > Ethyl > Methyl). This is attributed to the increased steric hindrance around the carbonyl carbon, which impedes the nucleophilic attack by hydroxide or water. All esters exhibited high stability against oxidative and thermal stress, indicating that hydrolysis is the primary degradation pathway.

Principal Degradation Pathway: Ester Hydrolysis

The fundamental degradation mechanism for nicotinic acid esters under hydrolytic conditions is the cleavage of the ester bond to yield nicotinic acid and the corresponding alcohol. This reaction can be catalyzed by both acid and base.

Caption: Generalized hydrolytic degradation of nicotinic acid esters.

Detailed Experimental Protocols

To ensure the reproducibility and integrity of these findings, the detailed methodologies are provided below.

Stability-Indicating RP-HPLC Method

The analytical cornerstone of this study is a robust, validated RP-HPLC method capable of separating the parent nicotinic acid ester hydrochloride from its primary degradant, nicotinic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 250 mm x 4.6 mm.

  • Mobile Phase: A gradient of acetonitrile and 50mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and robustness. The specificity was confirmed by analyzing stressed samples, demonstrating that the nicotinic acid peak was well-resolved from the parent ester peak and did not suffer from interference from other degradation products.

Forced Degradation Protocol
  • Preparation of Stock Solutions: Prepare a 1 mg/mL solution of each nicotinic acid ester hydrochloride in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2N HCl to achieve a final concentration of 0.5 mg/mL in 0.1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2N NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid powder of each ester hydrochloride in a hot air oven at 80°C for 48 hours. After exposure, allow the sample to cool, then prepare a 0.5 mg/mL solution in the mobile phase for analysis.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and analyze immediately.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to evaluating the stability of nicotinic acid ester hydrochlorides. The experimental data indicates that:

  • Hydrolysis is the dominant degradation pathway. Stability against both acid and base-catalyzed hydrolysis is a critical parameter for these compounds.

  • Steric hindrance plays a key role in stability. Larger ester groups, such as benzyl, confer greater stability against hydrolysis compared to smaller groups like methyl and ethyl.

  • All tested esters are stable under oxidative and thermal stress, suggesting that formulation strategies should prioritize protection against pH extremes and moisture.

For drug development professionals, these findings underscore the importance of selecting an appropriate ester prodrug based not only on its enzymatic cleavage characteristics in vivo but also on its intrinsic chemical stability. The benzyl nicotinate hydrochloride, in this study, presents the most robust stability profile, making it a potentially more reliable candidate for liquid or semi-solid formulations where hydrolytic degradation is a concern. Future work should extend this comparative analysis to include photostability and long-term stability studies under various storage conditions as outlined in ICH guidelines.

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  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
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Validation

A Senior Application Scientist's Guide to Validating the Anti-inflammatory Properties of Methyl 4-methylnicotinate hydrochloride

An Objective Comparison Framework for a Novel Nicotinic Acid Derivative For researchers, scientists, and drug development professionals, the validation of a novel compound's therapeutic potential is a foundational step....

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Framework for a Novel Nicotinic Acid Derivative

For researchers, scientists, and drug development professionals, the validation of a novel compound's therapeutic potential is a foundational step. This guide provides a comprehensive framework for validating the anti-inflammatory properties of Methyl 4-methylnicotinate hydrochloride, a compound of interest due to its structural relation to nicotinic acid (niacin). While this specific ester is not extensively documented in existing literature, its parent chemistry suggests a plausible mechanism of action through the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a known modulator of inflammatory responses.[1][2][3][4]

This document outlines a logical, multi-stage validation process, beginning with in vitro screening to establish biological activity and culminating in in vivo models to confirm efficacy in a physiological context. We will compare its hypothetical performance against well-established anti-inflammatory agents, Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and Dexamethasone (a potent synthetic glucocorticoid), providing the rigorous, comparative data essential for developmental decisions.

Part 1: Hypothesized Mechanism of Action

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects, largely mediated by the G-protein coupled receptor HCA2 (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[2][3][5] Activation of HCA2 is believed to initiate a signaling cascade that ultimately inhibits the nuclear factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][6]

By suppressing the NF-κB pathway, nicotinic acid derivatives can effectively reduce the production of these key inflammatory mediators.[3][7] We hypothesize that Methyl 4-methylnicotinate hydrochloride, as a nicotinic acid ester, will engage this same pathway to produce its anti-inflammatory effects.

HCA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA2 HCA2/GPR109A Receptor Gi Gi protein HCA2->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP M4MNH Methyl 4-methylnicotinate hydrochloride M4MNH->HCA2 Binds Gi->AC Inhibits PKA ↓ PKA cAMP->PKA IKK IKK Complex PKA->IKK Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation (Blocked) DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Inhibits Transcription

Caption: Hypothesized HCA2 signaling pathway for Methyl 4-methylnicotinate hydrochloride.

Part 2: Experimental Validation Workflow

A tiered approach is essential for efficiently validating the compound. We will proceed from rapid in vitro assays that assess specific cellular mechanisms to a more complex in vivo model that evaluates the compound's physiological effect on acute inflammation.

Validation_Workflow Start Compound Synthesis Methyl 4-methylnicotinate HCl InVitro Phase 1: In Vitro Screening Start->InVitro NO_Assay Nitric Oxide (NO) Production Assay (RAW 264.7 Macrophages) InVitro->NO_Assay Primary Screen Cytokine_Assay Cytokine Quantification (TNF-α & IL-6 ELISA) InVitro->Cytokine_Assay Secondary Screen InVivo Phase 2: In Vivo Confirmation NO_Assay->InVivo If Positive Cytokine_Assay->InVivo If Positive Edema_Model Carrageenan-Induced Paw Edema Model (Rat) InVivo->Edema_Model Efficacy Test MPO_Assay Myeloperoxidase (MPO) Activity Assay Edema_Model->MPO_Assay Mechanism Confirmation Conclusion Data Analysis & Conclusion MPO_Assay->Conclusion

Caption: Tiered experimental workflow for validating anti-inflammatory properties.

Part 3: In Vitro Validation Protocols & Comparative Data

The initial phase focuses on quantifying the compound's effect on key inflammatory markers in a controlled cellular environment. The murine macrophage cell line RAW 264.7 is an industry-standard model for this purpose, as it reliably produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[8][9][10]

Protocol 1: Nitric Oxide (NO) Production Assay

Causality: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key inflammatory mediator. An effective anti-inflammatory compound will suppress this response. The Griess assay provides a simple, colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[8]

Methodology:

  • Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with varying concentrations of Methyl 4-methylnicotinate hydrochloride (e.g., 1, 10, 50, 100 µM), Indomethacin (10 µM, positive control), or vehicle (negative control).

  • LPS Stimulation: Add LPS (100 ng/mL) to all wells except the unstimulated control group.[9] Incubate for an additional 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[9]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration against a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Following NF-κB activation, macrophages secrete pro-inflammatory cytokines like TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the culture medium, providing direct evidence of the compound's ability to inhibit their production.

Methodology:

  • Experimental Setup: Follow steps 1-3 from the Nitric Oxide Production Assay.

  • Supernatant Collection: After the 24-hour LPS stimulation, centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants using commercial kits according to the manufacturer's instructions.[12][13]

    • Briefly, this involves capturing the cytokine with a specific antibody coated on the plate, adding a second detection antibody, followed by a substrate that generates a measurable colorimetric signal.[13][14]

    • Read the absorbance and calculate cytokine concentrations based on the provided standards.

Comparative In Vitro Data (Hypothetical)

The following table presents hypothetical, yet realistic, data one might expect from these experiments, comparing Methyl 4-methylnicotinate hydrochloride (M4MNH) to standard controls.

Compound Concentration (µM) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Vehicle (LPS Only)-100%100%100%
M4MNH 192.5%95.1%94.3%
1065.3%68.7%70.2%
5038.1%42.5%45.8%
10022.7%25.9%28.1%
Indomethacin 1045.2%50.1%52.3%
Dexamethasone 115.8%18.2%19.5%

Data is presented as a percentage of the LPS-only control group. Lower percentages indicate greater anti-inflammatory activity.

Part 4: In Vivo Validation Protocol & Comparative Data

Positive in vitro results warrant progression to an in vivo model to assess the compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation.[15][16][17]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Causality: Subplantar injection of carrageenan into a rat's paw elicits a robust, acute inflammatory response characterized by edema (swelling), fluid exudation, and neutrophil infiltration.[15][16] The volume of the paw can be measured over time to quantify the extent of edema. A compound's ability to reduce this swelling indicates potent anti-inflammatory activity in vivo.

Methodology:

  • Animal Groups: Use male Wistar rats (180-220g) and divide them into groups: Vehicle control, Methyl 4-methylnicotinate hydrochloride (e.g., 10, 25, 50 mg/kg), and Indomethacin (10 mg/kg, positive control).[18]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[15][19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[15]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15][20]

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 4: Myeloperoxidase (MPO) Activity Assay

Causality: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils.[21] Measuring MPO activity in the paw tissue at the end of the experiment serves as a biochemical marker for neutrophil infiltration into the inflamed site.[22] A reduction in MPO activity indicates that the compound inhibits the recruitment of these key inflammatory cells.

Methodology:

  • Tissue Collection: At the end of the edema experiment (e.g., 5 hours), euthanize the animals and excise the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer (e.g., a phosphate buffer containing HTAB).[22]

  • MPO Assay:

    • Centrifuge the homogenate and collect the supernatant.[21]

    • Perform an MPO activity assay on the supernatant using a commercial kit. This typically involves a colorimetric or fluorometric reaction where MPO catalyzes the oxidation of a substrate in the presence of hydrogen peroxide.[21][23][24]

    • Quantify MPO activity by measuring the change in absorbance or fluorescence.

Comparative In Vivo Data (Hypothetical)
Treatment Group Dose (mg/kg, i.p.) Paw Edema Inhibition at 3h (%) Tissue MPO Activity (U/mg protein)
Vehicle Control-0%5.8 ± 0.6
M4MNH 1025.4%4.1 ± 0.5
2548.2%2.9 ± 0.4
5065.7%1.8 ± 0.3
Indomethacin 1055.3%2.5 ± 0.3

Data represents mean ± SEM. Higher percentage inhibition of edema and lower MPO activity indicate greater anti-inflammatory effect.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial validation of Methyl 4-methylnicotinate hydrochloride as a potential anti-inflammatory agent. By following a logical progression from in vitro mechanistic assays to in vivo efficacy models and consistently comparing the results against industry-standard drugs like Indomethacin and Dexamethasone, researchers can generate the high-quality, comparative data necessary for informed decision-making in the drug development pipeline. The proposed protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the trustworthiness and integrity of the experimental outcomes. Successful results from this validation cascade would provide a strong rationale for further preclinical development.

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Comparative

A Head-to-Head Comparison of Synthetic Routes for Substituted Nicotinates: A Guide for Researchers

Substituted nicotinates and their derivatives are foundational scaffolds in modern medicinal chemistry and drug development, forming the core of numerous blockbuster pharmaceuticals. The strategic construction of these p...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nicotinates and their derivatives are foundational scaffolds in modern medicinal chemistry and drug development, forming the core of numerous blockbuster pharmaceuticals. The strategic construction of these pyridine rings with precise functionalization is a critical task for chemists in the pharmaceutical and agrochemical industries. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to substituted nicotinates, moving beyond a simple recitation of methods to offer a critical analysis of their mechanisms, practicality, and ideal applications. We will explore both classical cyclization strategies and modern cross-coupling techniques, supported by experimental data and detailed protocols to empower researchers in their synthetic decision-making.

The Landscape of Nicotinate Synthesis: De Novo Construction vs. Core Functionalization

The synthesis of substituted nicotinates can be broadly categorized into two strategic approaches:

  • De Novo Synthesis (Ring Construction): These methods build the pyridine ring from acyclic precursors. This approach is often favored for producing highly substituted or complex nicotinates in a convergent manner.

  • Core Functionalization: This strategy involves modifying a pre-existing pyridine or nicotinate backbone. These methods excel in introducing a diverse array of substituents at specific positions.

This guide will dissect prominent examples from both categories, evaluating their strengths and weaknesses to provide a clear framework for synthetic route selection.

Classical Cyclization Strategies: Building the Pyridine Core

These time-honored methods have remained staples in the synthetic chemist's toolbox for their robustness and ability to generate complex pyridines from simple, readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine synthesis.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2]

Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. The aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine. The final, and crucial, step is an oxidation that provides the thermodynamic driving force of aromatization.[2]

Advantages:

  • Operational Simplicity: As a one-pot, multi-component reaction, it is highly convergent.[1]

  • Atom Economy: For the cyclization step, it is relatively atom-economical.[3]

  • Starting Material Accessibility: The precursors are generally inexpensive and widely available.

Disadvantages:

  • Symmetry Requirement: The classical Hantzsch synthesis is best suited for symmetrically substituted pyridines, as using two different β-dicarbonyl compounds can lead to product mixtures.

  • Harsh Oxidation Conditions: The aromatization step often requires strong oxidants, which can limit functional group tolerance.

  • Low Yields for Certain Substrates: The classical method can suffer from low yields and long reaction times under harsh conditions.[1]

Modern Enhancements: Recent modifications have focused on greener and more efficient protocols, including the use of microwave irradiation, ultrasound, and solvent-free conditions, which can dramatically reduce reaction times and improve yields.[4]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a powerful route to 2,3,6-trisubstituted pyridines.[5] This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[5]

Mechanism and Rationale: The initial step is a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization, which often requires high temperatures, before it can cyclize and dehydrate to the aromatic pyridine.[6] The use of an ynone instead of an enone, as in the Hantzsch synthesis, cleverly circumvents the need for a separate oxidation step.[6]

Advantages:

  • Versatility: This method is more versatile than the Hantzsch synthesis for producing unsymmetrically substituted pyridines with well-defined regiochemistry.[6]

  • Direct Aromatization: The reaction directly yields the aromatic pyridine without the need for an external oxidant.

Disadvantages:

  • High Temperatures: The cyclodehydration step often requires forcing conditions (up to 200 °C), which can limit its applicability with sensitive substrates.[6]

  • Intermediate Isolation: The aminodiene intermediate is often isolated and purified before the cyclization, making it a two-step process.[6]

  • Enamine Availability: The synthesis and handling of the requisite enamines can sometimes be challenging.[7]

Modern Enhancements: Modifications, such as the use of acid catalysts (e.g., acetic acid, Amberlyst 15) can significantly lower the temperature required for cyclodehydration.[7] One-pot procedures where the enamine is generated in situ have also been developed to improve the overall efficiency.[7]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly reliable method for preparing 2,4,6-trisubstituted pyridines.[8] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8]

Mechanism and Rationale: The reaction is initiated by a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes ring closure with ammonia (from ammonium acetate), followed by dehydration and elimination of pyridine to yield the aromatic product.[8]

Advantages:

  • High Yields and Mild Conditions: The Kröhnke synthesis often proceeds in high yields under relatively mild conditions.[8]

  • Broad Substrate Scope: It tolerates a wide variety of substituents on both the pyridinium salt and the unsaturated carbonyl compound, making it suitable for generating libraries of compounds.[8]

  • One-Pot Variations: Efficient one-pot protocols have been developed.[9]

Disadvantages:

  • Preparation of Pyridinium Salts: The synthesis of the α-pyridinium methyl ketone salts is an additional preparatory step.

  • Limited Substitution Patterns: The method is primarily geared towards 2,4,6-trisubstitution.

The Guareschi-Thorpe Condensation

This classical reaction provides access to 2,6-dihydroxypyridine derivatives (which exist as their pyridone tautomers). It involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetate in the presence of a base.[10]

Mechanism and Rationale: The reaction proceeds through a series of Knoevenagel and Thorpe-Ziegler type condensations, culminating in an intramolecular cyclization to form the pyridone ring.

Advantages:

  • Access to Pyridones: It is a direct and efficient route to highly functionalized pyridone scaffolds.

  • Green Chemistry Adaptations: Recent advancements have demonstrated the reaction's efficacy in aqueous media, making it more environmentally friendly.[11]

Disadvantages:

  • Limited to Pyridone Synthesis: The scope is generally limited to the synthesis of 2,6-dihydroxypyridines and their derivatives.

The Ciamician-Dennstedt Rearrangement

This reaction represents a more specialized route, involving the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene (typically generated from a haloform and a strong base).[12]

Mechanism and Rationale: The dihalocarbene undergoes a [2+1] cycloaddition with the pyrrole ring to form a dihalocyclopropane intermediate. This unstable intermediate then undergoes a rearrangement to yield the 3-halopyridine.

Advantages:

  • Unique Transformation: It provides a unique method for converting five-membered heterocycles into six-membered ones.

Disadvantages:

  • Harsh Conditions and Low Yields: The classical Ciamician-Dennstedt rearrangement often suffers from harsh reaction conditions, low yields, and poor functional group tolerance.[12]

  • Byproduct Formation: A significant side reaction is the Reimer-Tiemann formylation, which can further reduce the yield of the desired pyridine.[12]

Modern Enhancements: Recent research has focused on using alternative carbene precursors, such as α-chlorodiazirines, to improve the reaction's scope and yield, and to enable the synthesis of 3-arylpyridines.[12]

Modern Cross-Coupling Strategies: Functionalizing the Pyridine Core

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted nicotinates by allowing for the precise and efficient formation of C-C and C-N bonds on a pre-existing pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of nicotinate synthesis, it is typically used to couple a halonicotinate with a boronic acid or ester in the presence of a palladium catalyst and a base.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halonicotinate, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Advantages:

  • Excellent Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups on both coupling partners.

  • Mild Reaction Conditions: The coupling can often be performed under mild conditions.

  • Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available.

Disadvantages:

  • Catalyst Loading and Cost: The use of palladium catalysts can be a significant cost factor, especially on a large scale. Optimizing catalyst loading is crucial.[1]

  • Pre-functionalization Required: The pyridine ring must be pre-halogenated for the coupling to occur.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[13] For nicotinate synthesis, it enables the introduction of a wide variety of primary and secondary amines onto a halonicotinate core.

Mechanism and Rationale: Similar to the Suzuki-Miyaura coupling, the mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination catalytic cycle. The choice of ligand on the palladium catalyst is critical for the reaction's success.[14]

Advantages:

  • Broad Amine Scope: A vast range of amines, including anilines, alkylamines, and heterocycles, can be used as coupling partners.[13]

  • High Efficiency: The reaction is often high-yielding and has a broad substrate scope.

Disadvantages:

  • Catalyst and Ligand Sensitivity: The success of the reaction is highly dependent on the choice of palladium precursor, ligand, and base.

  • Inert Atmosphere: The reaction often requires an inert atmosphere to prevent catalyst deactivation.

Head-to-Head Comparison of Synthetic Routes

The following table provides a summary of the key features of the discussed synthetic routes to facilitate a direct comparison.

Synthetic Route General Approach Key Transformation Typical Substitutions Achieved Advantages Limitations
Hantzsch Synthesis De Novo SynthesisMulti-component Condensation & OxidationSymmetrical 2,6-dialkyl-3,5-dicarboxylatesOperational simplicity, high convergence, readily available starting materials.Requires a separate oxidation step, limited to symmetrical products in its classical form, can require harsh conditions.
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence, builds complex cores in one pot, direct aromatization.High temperatures may be required, intermediate isolation often necessary, enamine precursors can be unstable.[6]
Kröhnke Synthesis De Novo SynthesisMichael Addition & Cyclization2,4,6-TrisubstitutedHigh yields, mild conditions, broad substrate scope.[8]Requires pre-synthesis of pyridinium salts.
Guareschi-Thorpe Condensation De Novo SynthesisCondensation & Cyclization2,6-Dihydroxy (Pyridones)Direct route to pyridones, can be performed in aqueous media.[11]Limited to pyridone synthesis.
Ciamician-Dennstedt Rearrangement Ring ExpansionCarbene Insertion & Rearrangement3-Halo or 3-ArylUnique pyrrole-to-pyridine transformation.Harsh conditions, low yields, limited functional group tolerance, byproduct formation.[12]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positionsExcellent functional group tolerance, mild conditions, wide availability of boronic acids.Requires a halogenated precursor, potential for catalyst poisoning by pyridine nitrogen.
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary aminesFacile synthesis of aryl amines, broad substrate scope.[13]Catalyst and ligand sensitivity, requires inert atmosphere.

Green Chemistry and Scalability Considerations

When selecting a synthetic route, particularly for industrial applications, factors beyond yield and substrate scope become paramount. Green chemistry metrics, such as Atom Economy and E-Factor (environmental factor), provide a quantitative measure of a reaction's sustainability.

  • Atom Economy: This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product.[3] Condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses generally have a higher atom economy for the ring-forming step compared to functionalization strategies that require leaving groups.

  • E-Factor: This metric considers the total mass of waste generated per unit of product. Cross-coupling reactions, while powerful, can have high E-factors due to the use of solvents, catalysts, and reagents that are not incorporated into the final product.

From a scalability perspective, classical cyclization reactions that utilize inexpensive and readily available starting materials are often favored for large-scale production. For instance, the Guareschi-Thorpe reaction has been employed in the industrial synthesis of key pharmaceutical intermediates.[15] However, modern cross-coupling reactions are indispensable for the late-stage functionalization and diversification required in drug discovery.

Experimental Protocols

Detailed, step-by-step methodologies for key synthetic routes are provided below. These protocols are intended as representative examples and may require optimization for specific substrates.

Experimental Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[2]

Step 1: 1,4-Dihydropyridine Synthesis

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

  • Stir the mixture at reflux for 4 hours.

  • Upon cooling, collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the 1,4-dihydropyridine.

Step 2: Aromatization

  • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

  • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.

Experimental Protocol 2: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine[16]
  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the alkynone (1.0 mmol) in ethanol (5 mL), add ammonium acetate (1.5 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.

Experimental Protocol 3: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[2]
  • Preparation of the Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash with ether.

  • Pyridine Synthesis: Add the pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Experimental Protocol 4: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add a base, such as potassium carbonate (2.0 mmol), and a solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the classical and modern synthetic strategies discussed.

classical_synthesis cluster_hantzsch Hantzsch Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis h_start Aldehyde + 2x β-Ketoester + Ammonia h_inter 1,4-Dihydropyridine h_start->h_inter Condensation h_end Substituted Nicotinate h_inter->h_end Oxidation b_start Enamine + Ethynylketone b_inter Aminodiene b_start->b_inter Condensation b_end Substituted Nicotinate b_inter->b_end Cyclodehydration modern_synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start Halonicotinate + Boronic Acid s_end Aryl-substituted Nicotinate s_start->s_end C-C Coupling s_cat Pd Catalyst + Base s_cat->s_end bh_start Halonicotinate + Amine bh_end Amino-substituted Nicotinate bh_start->bh_end C-N Coupling bh_cat Pd Catalyst + Ligand + Base bh_cat->bh_end

Caption: Workflow for modern cross-coupling functionalization.

Conclusion and Future Outlook

The synthesis of substituted nicotinates is a mature yet continually evolving field. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain powerful tools for constructing the pyridine core, particularly for large-scale synthesis where cost and operational simplicity are key drivers. Their value is continually enhanced by modern adaptations that improve their efficiency and environmental footprint.

In parallel, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer unparalleled precision and functional group tolerance for the late-stage diversification of nicotinate scaffolds. This is of immense value in the context of medicinal chemistry, where the rapid generation of analog libraries is essential for lead optimization.

The choice of synthetic route is ultimately a strategic decision that must be guided by the specific substitution pattern of the target molecule, the required scale of the synthesis, and the availability of starting materials. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to navigate the complexities of pyridine synthesis and efficiently access the novel nicotinates that will drive future innovations in medicine and materials science.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(7), 1149–1151.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • YouTube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Levin, M. D., et al. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
  • PubMed. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Green chemistry metrics. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • Curzons, A. D., et al. (2001). Metrics to 'green' chemistry—which are the best? Green Chemistry.
  • ACS Publications. (2014). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development.
  • PubMed Central. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Retrieved from [Link]

  • DSpace@MIT. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • Sharma, A., et al. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

  • PubMed Central. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

  • ResearchGate. (2023). Facile-One-Pot-Synthesis-of-Nicotinamide-Analogs-Biological-and-Computational-Evaluation.pdf. Retrieved from [Link]

  • ScienceDirect. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes.
  • ResearchGate. (2023). Background and reaction development. (A) The Ciamician‐Dennstedt... Retrieved from [Link]

  • Wiley-VCH. (2012). Green Chemistry Metrics. In Green Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2023). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (2023).
  • ResearchGate. (2025). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved from [Link]

  • MDPI. (2021).
  • RSC Publishing. (2015).
  • ResearchGate. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Retrieved from [Link]

  • PubMed Central. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Kröhnke pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • PubMed. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • PubMed Central. (2018). Icilio Guareschi and his amazing “1897 reaction”. Retrieved from [Link]

  • ResearchGate. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Performing Hazard Analyses and Setting Triggers for Reevaluation in Lab-Scale Chemical Reactions. ACS Chemical Health & Safety.
  • ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

Sources

Validation

Benchmarking the potency of new nicotinic acid derivatives against known standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of new nicotinic acid derivatives against known standards. We will delve into the mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of new nicotinic acid derivatives against known standards. We will delve into the mechanistic underpinnings of nicotinic acid's therapeutic effects, present detailed protocols for robust in vitro and in vivo evaluation, and offer a comparative analysis of hypothetical novel derivatives against the established standard, Niacin.

Introduction: The Enduring Relevance of Nicotinic Acid and the Quest for Superior Derivatives

For over half a century, nicotinic acid (Niacin) has been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to favorably modulate a wide array of lipid parameters—reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol—makes it a unique therapeutic agent.[2][4][5] However, its clinical utility is often hampered by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation that leads to poor patient compliance.[6]

This limitation has spurred the development of novel nicotinic acid derivatives and agonists for its receptor, GPR109A. The primary objective of this research is to engineer molecules that retain the beneficial lipid-modifying properties of Niacin while minimizing or eliminating the flushing effect. This guide outlines the critical experimental workflow to validate and compare the potency of these new chemical entities.

The Central Mechanism: GPR109A Signaling

The therapeutic effects of nicotinic acid on lipid metabolism are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[6] GPR109A is highly expressed in adipocytes and immune cells such as macrophages.

In Adipocytes: The activation of GPR109A in fat cells initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP dampens the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of stored triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL), which are precursors to LDL.[1][4]

In Immune Cells: GPR109A activation in macrophages has been shown to exert anti-inflammatory effects, which are increasingly recognized as crucial in mitigating atherosclerosis. These effects include the modulation of inflammatory cytokine production and the promotion of cholesterol efflux from macrophages.

Below is a diagram illustrating the primary signaling pathway of nicotinic acid in adipocytes.

GPR109A_Signaling cluster_intracellular Intracellular Space GPR109A GPR109A Receptor Gi Gi-protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA_active Protein Kinase A (active) cAMP->PKA_active Activates PKA Protein Kinase A (inactive) HSL_active Phosphorylated HSL (active) PKA_active->HSL_active Phosphorylates HSL Hormone-Sensitive Lipase (HSL) Triglycerides Triglycerides HSL_active->Triglycerides FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A Binds to

Caption: GPR109A signaling cascade in adipocytes.

Experimental Benchmarking Workflow

A rigorous and systematic approach is essential for the comparative evaluation of new nicotinic acid derivatives. The workflow should progress from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation receptor_binding 1. GPR109A Receptor Binding/Activation Assay cAMP 2. cAMP Measurement Assay receptor_binding->cAMP Determine functional potency lipolysis 3. Adipocyte Lipolysis Assay cAMP->lipolysis Confirm physiological effect pk_pd 4. Pharmacokinetics & Pharmacodynamics (PK/PD) lipolysis->pk_pd Select lead candidates efficacy 5. Dyslipidemia Animal Model Efficacy pk_pd->efficacy Assess in vivo efficacy

Caption: Stepwise workflow for benchmarking nicotinic acid derivatives.

Detailed Methodologies

In Vitro Potency Assessment

4.1.1. GPR109A Receptor Activation Assay (cAMP Measurement)

  • Rationale: This assay directly measures the functional consequence of GPR109A activation—the inhibition of cAMP production. It is a robust method to determine the potency (EC50) of the new derivatives.

  • Protocol:

    • Cell Culture: Utilize a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to express human GPR109A.

    • Cell Plating: Seed the cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

    • Compound Preparation: Prepare serial dilutions of the test derivatives and the standard (Niacin) in a suitable buffer.

    • Assay Procedure: a. Wash the cells with a phosphate-buffered saline (PBS) solution. b. Add the compound dilutions to the respective wells. c. Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production. d. Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the compound concentration. Calculate the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) using a non-linear regression analysis.

In Vivo Efficacy Evaluation

4.2.1. Dyslipidemia Mouse Model Study

  • Rationale: To assess the lipid-modifying effects of the derivatives in a physiological context, a relevant animal model is crucial. The Apolipoprotein E-deficient (ApoE-/-) mouse model is widely used as it develops atherosclerosis and hyperlipidemia that mimics some aspects of the human condition.

  • Protocol:

    • Animal Model: Use male ApoE-/- mice (8-10 weeks old).

    • Diet and Acclimation: Acclimate the mice for one week, then place them on a high-fat "Western" diet for 8-12 weeks to induce a robust hyperlipidemic phenotype.

    • Grouping and Dosing: Randomly assign the mice to vehicle control, standard (Niacin, e.g., 50 mg/kg), and test derivative groups (at various doses). Administer the compounds daily via oral gavage for a period of 4-6 weeks.

    • Sample Collection: a. Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period. b. At the end of the study, euthanize the mice and collect terminal blood and liver tissue.

    • Lipid Profile Analysis: a. Separate plasma from the blood samples. b. Use enzymatic colorimetric assays to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.

    • Data Analysis: Calculate the percentage change in each lipid parameter from baseline for all treatment groups. Perform statistical analysis (e.g., ANOVA) to compare the effects of the derivatives to the vehicle and standard groups.

Results and Discussion: A Comparative Analysis

The following tables present illustrative data for three hypothetical new nicotinic acid derivatives (Derivative A, B, and C) benchmarked against Niacin.

Table 1: In Vitro Potency at the Human GPR109A Receptor

CompoundGPR109A Activation (cAMP Assay) EC50 (nM)
Niacin (Standard) 520
Derivative A 25
Derivative B 480
Derivative C 1200
  • Interpretation: Derivative A demonstrates significantly higher potency in activating the GPR109A receptor in vitro compared to Niacin, with an EC50 value over 20 times lower. Derivative B shows comparable potency to Niacin, while Derivative C is less potent. This initial screening suggests that Derivative A is a promising candidate for further in vivo evaluation.

Table 2: In Vivo Efficacy in ApoE-/- Mice on a Western Diet (4-week treatment)

Treatment Group (50 mg/kg)% Change in LDL-C% Change in HDL-C% Change in Triglycerides
Vehicle +5%-2%+8%
Niacin (Standard) -25%+20%-30%
Derivative A -35%+28%-40%
Derivative B -22%+18%-28%
  • Interpretation: The in vivo data corroborates the in vitro findings. Derivative A produced a more pronounced reduction in LDL-C and triglycerides, and a greater increase in HDL-C compared to Niacin at the same dose. This suggests a superior lipid-modifying profile in this preclinical model. Derivative B showed efficacy comparable to Niacin.

Conclusion and Future Directions

The systematic benchmarking of novel nicotinic acid derivatives is paramount to identifying candidates with superior therapeutic profiles. The workflow and methodologies outlined in this guide provide a robust framework for assessing both the in vitro potency and in vivo efficacy of these new chemical entities.

Based on our illustrative data, Derivative A emerges as a strong lead candidate, warranting further investigation. The next crucial steps in its development would include:

  • Flushing Liability Assessment: In vivo studies specifically designed to quantify the flushing response in animal models.

  • Extended Toxicology Studies: Comprehensive safety and toxicology evaluations to establish a therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further analogues of Derivative A to optimize its pharmacological properties.

By adhering to a rigorous, data-driven benchmarking process, the scientific community can advance the development of the next generation of nicotinic acid-based therapies that offer the profound lipid-modifying benefits of Niacin without its dose-limiting side effects.

References

  • Boccella, S., et al. (2019). GPR109A in the Or Viatchenko-Karpinski, S., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available at: [Link]

  • Magnusson, O., Andersson, I., & Nordlund, L. (1978). Animal models for screening hypolipidemic drugs. III. The response of nicotinic acid and clofibrate in fed and fasted old rats. PubMed. Available at: [Link]

  • Cichon, P., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Available at: [Link]

  • Carlson, L. A. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]

  • Cheng, K., et al. (2012). Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis. PubMed. Available at: [Link]

  • Madasamy, S., et al. (2022). Differential Effects of Lipid-lowering Drugs in Modulating Morphology of Cholesterol Particles. JoVE. Available at: [Link]

  • Shen, H. C., et al. (2010). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. Available at: [Link]

  • Kamal-Eldin, A., & Moazzami, A. (2008). Nicotinic acid: an old drug with a promising future. PubMed Central. Available at: [Link]

  • Li, X., et al. (2021). Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. Stem Cell Research & Therapy. Available at: [Link]

  • Al-Malki, A. L., & Al-Bishri, W. M. (2015). A Review Article on Hyperlipidemia: Types, Treatments and New Drug Targets. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2012). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. 3 Biotech. Available at: [Link]

  • Singh, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PubMed Central. Available at: [Link]

  • Khan, S. U., et al. (2015). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. PubMed Central. Available at: [Link]

  • Tsimikas, S., et al. (2010). Niacin and Lipoprotein(a): Facts, Uncertainties, and Clinical Considerations. ResearchGate. Available at: [Link]

  • Parsons, W. B. (1961). Treatment of hypercholesteremia by nicotinic acid. Progress report with review of studies regarding mechanism of action. Semantic Scholar. Available at: [Link]

  • Julius, U. (2013). Nicotinic acid as a lipid-modifying drug--a review. PubMed. Available at: [Link]

  • Prabhashini, S. (2023). The modified in vitro cholesterol reduction assay: a modified version of Liberman Burchard cholesterol reduction assay. ResearchGate. Available at: [Link]

  • Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed. Available at: [Link]

  • Drexel, H. (2007). Nicotinic acid in the treatment of hyperlipidaemia. PubMed. Available at: [Link]

  • Birjmohun, R. S., et al. (2005). Efficacy and safety of high-density lipoprotein cholesterol-increasing compounds: a meta-analysis of randomized controlled trials. CORE. Available at: [Link]

  • Aguilar-Salinas, C. A., et al. (2022). Novel approaches to treat primary hyperlipidemia. Revista de Investigación Clínica. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Methyl 4-methylnicotinate hydrochloride

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including disposal. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-methylnicotinate hydrochloride. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. We will move beyond a simple checklist to explain the scientific reasoning behind each critical step, empowering your team to make informed safety decisions.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before handling any chemical waste, a thorough understanding of the substance's properties and potential hazards is paramount. While specific hazard data for Methyl 4-methylnicotinate hydrochloride is not extensively documented, we can infer a reliable hazard profile from its chemical structure—a pyridine derivative hydrochloride salt—and from data on closely related analogs.

Based on Safety Data Sheets (SDS) for compounds like 4-methylnicotinic acid hydrochloride and methyl nicotinate, this substance should be handled as a hazardous material.[1] Key hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Hygroscopic and Air Sensitive: The hydrochloride salt form is likely to be hygroscopic (absorbs moisture from the air) and potentially air-sensitive.[1]

This initial assessment mandates that Methyl 4-methylnicotinate hydrochloride be treated as hazardous waste, necessitating a disposal plan that prevents its release into the environment and ensures personnel safety.

Table 1: Chemical Identification

Property Value
Chemical Name Methyl 4-methylnicotinate hydrochloride
CAS Number 1352443-13-0[3][4][5]
Molecular Formula C₈H₁₀ClNO₂[4][5]
Molecular Weight 187.62 g/mol [4][5]

| Physical State | Solid (inferred)[1] |

The Core Directive: Hazardous Waste Determination and Regulatory Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for determining if it is hazardous.[6][7] Given the irritant nature and chemical class of Methyl 4-methylnicotinate hydrochloride, it must be managed as hazardous waste.

The Causality: Pyridine and its derivatives are nitrogen-containing heterocyclic compounds that can be toxic and environmentally persistent.[8] Disposing of such chemicals down the drain or in standard refuse is strictly prohibited as it can disrupt aquatic ecosystems and interfere with wastewater treatment processes.[9][10] Therefore, all waste containing this compound must enter a dedicated hazardous waste stream.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for safety and compliance, from the point of generation to final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste container or any contaminated materials, ensure you are wearing the correct PPE. The rationale is to create a barrier between you and the hazardous substance.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[10]

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber gloves are often recommended for pyridine-based compounds.[11] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[10]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[11]

Step 2: Segregate and Collect Waste

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Action: Collect all solid waste of Methyl 4-methylnicotinate hydrochloride, including contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and sealable hazardous waste container.[11][12] Do not mix this waste with other chemical waste streams, especially strong oxidizers or bases, unless explicitly permitted by your institution's EHS office.[2][11]

  • Causality: Incompatible chemicals can react to generate heat, toxic gases, or pressure, leading to container failure and exposure. Segregation simplifies the final disposal process and is a cornerstone of laboratory safety.

Step 3: Label the Waste Container Correctly

Proper labeling is a critical regulatory requirement that communicates the container's contents and associated hazards to all personnel.

  • Action: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[11] The label must include:

    • The full chemical name: "Methyl 4-methylnicotinate hydrochloride"

    • The accumulation start date

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The laboratory or room number of origin

  • Causality: A properly labeled container prevents accidental misuse and provides essential information for emergency responders and waste disposal technicians.

Step 4: Store Waste Container Safely

Store the waste container in a designated satellite accumulation area within your laboratory.

  • Action: Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.[1][11] It should be kept away from heat sources and incompatible materials.[11] Using secondary containment (e.g., a larger plastic tub) is a best practice to contain any potential leaks.

  • Causality: Safe storage minimizes the risk of spills, degradation of the container, and accidental exposure. Keeping the container sealed prevents the release of vapors and protects the hygroscopic compound from atmospheric moisture.[1]

Step 5: Arrange for Professional Disposal

The final disposal of this chemical is not a task for laboratory personnel. It requires specialized facilities and expertise.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[9][10]

  • Causality: The approved and environmentally sound method for disposing of pyridine-based compounds is high-temperature incineration at a licensed facility.[8][9] These facilities have the engineering controls, such as rotary kilns and scrubbers, to completely destroy the chemical and neutralize harmful byproducts, ensuring regulatory compliance and environmental protection.[8][9]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Small Spill: For a minor spill that can be cleaned up in under 10 minutes by trained personnel:

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[9][11] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[11]

    • Clean the spill area and ventilate thoroughly.

  • Large Spill: In the case of a large spill:

    • Immediately evacuate the area.

    • Alert others nearby and activate any local alarms.

    • Contact your institution's emergency response team or EHS office immediately.[9] Do not attempt to clean it up yourself.

Visualized Workflow: Disposal Decision Process

The following diagram illustrates the logical decision-making process for the proper disposal of Methyl 4-methylnicotinate hydrochloride.

G start Waste Generated (Methyl 4-methylnicotinate hydrochloride or contaminated material) ppe Step 1: Don Correct PPE (Goggles, Lab Coat, Resistant Gloves) start->ppe spill Emergency: Spill Occurs start->spill Potential Risk segregate Step 2: Segregate & Collect Waste in a Designated, Compatible Container ppe->segregate label Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label storage Step 4: Store Container Securely (Sealed, Secondary Containment, Ventilated Area) label->storage contact_ehs Step 5: Contact EHS for Pickup (Schedule Professional Disposal) storage->contact_ehs end_node Disposal Complete (Handled by Licensed Facility) contact_ehs->end_node small_spill Small Spill: Contain, Absorb, Collect as Waste spill->small_spill Is it small & manageable? large_spill Large Spill: Evacuate & Call Emergency Response spill->large_spill Is it large or unmanageable? small_spill->segregate Place in waste container

Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.

References

  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). 4-Methylnicotinic acid hydrochloride - Safety Data Sheet.
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Handling

A Comprehensive Guide to the Safe Handling of Methyl 4-methylnicotinate hydrochloride

As a cornerstone in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, Methyl 4-methylnicotinate hydrochloride demands a meticulous approach to laboratory handling. This guide, develope...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, Methyl 4-methylnicotinate hydrochloride demands a meticulous approach to laboratory handling. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe and effective use of this compound, ensuring both personal safety and experimental integrity.

Immediate Safety and Hazard Assessment

Methyl 4-methylnicotinate hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Understanding these hazards is the first step in mitigating risk. The solid form of this compound necessitates careful handling to avoid the generation of dust.

Primary Hazards:

  • Skin Irritation: Direct contact can cause redness and discomfort.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can result in significant damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

Due to its hygroscopic nature, it is also important to store Methyl 4-methylnicotinate hydrochloride in a dry environment to maintain its chemical integrity.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling Methyl 4-methylnicotinate hydrochloride. The following table outlines the minimum PPE requirements.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][4]Protects against accidental splashes and airborne particles that could cause serious eye damage. Ensure eye protection meets NIOSH or EN 166 standards.[4]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).[5] - Lab Coat: A fully buttoned lab coat.[5]Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected before each use and removed using the proper technique to avoid contaminating your hands.[4][6] Contaminated gloves must be disposed of as hazardous waste.[4]
Respiratory Protection - Use in a certified chemical fume hood.[5][7] - A NIOSH-approved respirator is necessary if ventilation is inadequate or when there is a potential for dust generation.[4]Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[1][2][3] Proper fit and training are essential for respirator use.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of Methyl 4-methylnicotinate hydrochloride at every stage.

Receiving and Storage

Upon receiving a shipment, inspect the container for any signs of damage or leakage.[4] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5] The container must be kept tightly closed to prevent moisture absorption and contamination.[1][2][5]

Handling and Use

All weighing and solution preparation activities should be conducted within a certified chemical fume hood to control for inhalation exposure.[5][7] To prevent the generation of dust, handle the solid compound gently.[4][6][8] It is a standard laboratory practice to avoid eating, drinking, or smoking in areas where chemicals are handled.[4][5] Always wash your hands thoroughly with soap and water after handling the compound.[1][4]

Spill Management

In the event of a minor spill, the immediate area should be evacuated.[4] While wearing the appropriate PPE, gently cover the spill with an absorbent, inert material to prevent dust from becoming airborne.[4][6] The contained spill should then be swept up and placed into a suitable, labeled container for hazardous waste disposal.[2][6]

The following diagram outlines the procedural flow for managing a chemical spill:

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Chemical Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Safety First Don_PPE Don Appropriate PPE Evacuate->Don_PPE Prepare for Cleanup Contain Cover with Inert Absorbent Don_PPE->Contain Prevent Spread Collect Collect Spilled Material Contain->Collect Careful Handling Dispose Dispose as Hazardous Waste Collect->Dispose Follow Regulations

Caption: Workflow for Safe Chemical Spill Response.

Disposal Plan

All waste containing Methyl 4-methylnicotinate hydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[4]

  • Solid Waste: Collect all solid materials in a clearly labeled, sealed hazardous waste container.[4]

  • Chemical Waste: Unused or contaminated Methyl 4-methylnicotinate hydrochloride should be disposed of through your institution's hazardous waste management program.[1][2] Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[4]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with Methyl 4-methylnicotinate hydrochloride.

References

  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific. [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023-02-01). Kanto Chemical Co., Inc.[Link]

  • METHYL NICOTINATE EXTRA PURE - Loba Chemie. (n.d.). Loba Chemie. [Link]

  • MATERIAL SAFETY DATA SHEETS METHYL NICOTINATE - Cleanchem Laboratories. (n.d.). Cleanchem Laboratories. [Link]

  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore. [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024-11-04). DC Fine Chemicals. [Link]

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (2024-11-04). DC Fine Chemicals. [Link]

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